molecular formula C8H5Cl2FO B1333652 1-(2,3-Dichloro-6-fluorophenyl)ethanone CAS No. 870704-16-8

1-(2,3-Dichloro-6-fluorophenyl)ethanone

Cat. No.: B1333652
CAS No.: 870704-16-8
M. Wt: 207.03 g/mol
InChI Key: VHFIYTUVCUSGMN-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5Cl2FO and its molecular weight is 207.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dichloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFIYTUVCUSGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381264
Record name 1-(2,3-dichloro-6-fluorophenyl)ethanone
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Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-16-8
Record name 1-(2,3-Dichloro-6-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-dichloro-6-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,3-dichloro-6-fluorophenyl)ethanone. As a substituted acetophenone, this compound is a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2] This document details its molecular structure, physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, it covers the compound's anticipated reactivity, potential applications based on isomeric analogs, and crucial safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Substituted acetophenones are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including various heterocyclic compounds.[3][4] Their inherent reactivity, centered around the carbonyl group and the aromatic ring, allows for extensive functionalization.[5][6] The specific compound of interest, this compound, is a halogenated aryl ketone. The presence and specific arrangement of the chloro and fluoro substituents on the phenyl ring are expected to significantly influence its chemical reactivity and the biological activity of its derivatives.

While direct experimental data for this precise isomer is limited in publicly accessible literature, this guide synthesizes information from established chemical principles and data available for its isomers, such as 1-(2,6-dichloro-3-fluorophenyl)ethanone, which is a known intermediate in the synthesis of pharmaceuticals like Crizotinib.[7][8] By providing a robust theoretical and practical framework, this document aims to empower researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular structure of this compound consists of an acetyl group attached to a 2,3-dichloro-6-fluorophenyl ring.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key computed and expected physicochemical properties of the compound. Data for isomers is used for properties like boiling point and density to provide a reasonable estimate.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₅Cl₂FOComputed
Molecular Weight 207.03 g/mol Computed[8][9]
CAS Number Not assigned-
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidAnalogy to isomers[10]
Boiling Point ~255 °C (lit.)Analogy to 1-(2,6-dichloro-3-fluorophenyl)ethanone[8]
Density ~1.403 g/mL at 25 °C (lit.)Analogy to 1-(2,6-dichloro-3-fluorophenyl)ethanone[8]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene.[11]

Retrosynthetic Analysis & Proposed Pathway

The retrosynthetic analysis disconnects the acyl group from the aromatic ring, identifying 1,2-dichloro-4-fluorobenzene and an acetylating agent (like acetyl chloride) as the starting materials.

G target This compound disconnection C-C Disconnection (Friedel-Crafts Acylation) target->disconnection Retrosynthesis precursors 1,2-Dichloro-4-fluorobenzene + Acetyl Chloride (CH₃COCl) disconnection->precursors precursors->target Synthesis reagents Lewis Acid Catalyst (e.g., AlCl₃) reagents->precursors

Caption: Retrosynthetic analysis and forward synthesis pathway.

Mechanistic Discussion: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[12] The mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.

  • Electrophilic Attack: The π-electron system of the 1,2-dichloro-4-fluorobenzene ring attacks the acylium ion. The directing effects of the existing halogen substituents guide the position of this attack. The fluorine atom is a moderately activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The acylation is expected to occur at the position ortho to the fluorine (C6) and para to the C3-chlorine, which is the desired product. Steric hindrance from the adjacent chlorine at C2 may slightly disfavor this position, but the strong directing effect of fluorine often dominates.[13]

  • Rearomatization: The resulting carbocation intermediate (a sigma complex or arenium ion) loses a proton to regenerate the stable aromatic ring, yielding the final product, this compound.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[14]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the stirred suspension.

  • Substrate Addition: After the formation of the acylium ion complex, add 1,2-dichloro-4-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum (in CDCl₃) is expected to show two main signals:

  • A singlet for the methyl protons of the acetyl group, anticipated around δ 2.6-2.7 ppm .

  • Two aromatic protons in the region of δ 7.0-7.8 ppm . These protons (at C4 and C5) would likely appear as a complex multiplet or as two distinct doublets of doublets due to coupling with each other and with the fluorine atom.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex and highly informative:

  • A signal for the carbonyl carbon (C=O) is expected in the downfield region, around δ 195-200 ppm .

  • The methyl carbon (-CH₃) signal should appear upfield, around δ 28-32 ppm .

  • Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz. The other aromatic carbons will also show smaller couplings to the fluorine atom.[15][16]

Predicted Mass Spectrometry

Mass spectrometry (Electron Ionization) would be expected to show:

  • A molecular ion peak (M⁺) at m/z 206 (for ³⁵Cl isotopes) and a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.

  • A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) at m/z 191 .

  • A strong peak for the acylium ion [M - CH₃]⁺, which would be the dichlorofluorobenzoyl cation at m/z 191 .

  • A base peak corresponding to the acylium ion [CH₃CO]⁺ at m/z 43 .

Predicted Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • A strong, sharp absorption for the carbonyl (C=O) stretch, expected between 1690-1710 cm⁻¹ .

  • C-H stretching from the aromatic ring around 3050-3100 cm⁻¹ and the methyl group around 2900-3000 cm⁻¹ .

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Strong absorptions for C-Cl bonds around 700-850 cm⁻¹ and for the C-F bond around 1200-1300 cm⁻¹ .

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the substituted aromatic ring.

  • Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo a wide range of reactions, including reduction to a secondary alcohol (using agents like NaBH₄), reductive amination to form amines, and Wittig reactions to form alkenes.[17] This versatility makes it a key handle for further molecular elaboration.

  • Aromatic Ring Reactivity: The aromatic ring is deactivated towards further electrophilic substitution due to the electron-withdrawing effects of the two chlorine atoms and the acetyl group. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially at positions activated by the electron-withdrawing groups, though this typically requires harsh conditions.

Potential Applications

Given its structure, this compound is a prime candidate for use as an intermediate in the synthesis of high-value chemicals.

  • Pharmaceutical Synthesis: Many biologically active molecules are derived from substituted acetophenones.[1][4] For example, the isomeric 1-(2,6-dichloro-3-fluorophenyl)ethanone is a key precursor for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, an intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, used in cancer therapy.[7] It is highly probable that this compound could be used to synthesize analogs of such drugs to explore new structure-activity relationships.

  • Agrochemical Development: Halogenated aromatic ketones are common scaffolds in the development of pesticides and herbicides.[18][19] The specific substitution pattern of this molecule could lead to the discovery of new active ingredients.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach based on data from analogous compounds, such as other dichloroacetophenones and chloroacetophenones, is mandatory.[10][20][21]

  • Hazard Classification (Anticipated):

    • Skin Irritation/Corrosion: Causes skin irritation.[10]

    • Eye Damage/Irritation: Causes serious eye irritation.[20]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]

    • Acute Toxicity (Oral): May be harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

    • Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.

  • Handling and Storage:

    • Handle in accordance with good industrial hygiene and safety practices.[21]

    • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a halogenated aryl ketone with significant potential as a synthetic intermediate. While direct experimental data is scarce, its chemical properties can be reliably predicted based on established principles of organic chemistry. Its synthesis is accessible via Friedel-Crafts acylation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The compound's reactivity profile makes it a versatile building block for creating novel molecules, particularly in the fields of medicinal chemistry and agrochemicals. Due to its anticipated hazardous properties, strict adherence to safety protocols is essential during its handling and use.

References

Sources

Technical Guide: Physicochemical Properties and Synthetic Utility of Dichlorofluorophenyl Ethanones as Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of 1-(2,3-dichloro-6-fluorophenyl)ethanone, a halogenated aromatic ketone. While public data on this specific isomer is limited, we present its core physicochemical properties. To provide a comprehensive understanding of the utility of this class of compounds in drug development, this paper uses the well-documented isomer, 1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS 290835-85-7), as a practical case study. We will explore its role as a critical intermediate in the synthesis of oncology therapeutics, detailing a validated protocol for its asymmetric reduction. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction to Halogenated Acetophenones

Halogenated acetophenones are a class of chemical intermediates of significant interest in medicinal chemistry and process development. The strategic placement of halogen atoms (F, Cl, Br, I) on the aromatic ring profoundly influences the molecule's electronic properties and reactivity. This allows for selective functionalization through various organic reactions, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. Furthermore, the resulting halogenated motifs are often crucial for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), such as metabolic stability and binding affinity.

This guide focuses on dichlorofluorophenyl ethanone isomers, which serve as versatile synthons for complex molecular architectures.

Core Physicochemical Data: this compound

This compound, also known as 2',3'-Dichloro-6'-fluoroacetophenone, is a specific isomer within this class. While detailed application literature is not widely available, its fundamental properties have been characterized.

Data Summary Table:

PropertyValueSource
Chemical Name 2',3'-Dichloro-6'-fluoroacetophenoneThermo Scientific[1]
Molecular Formula C₈H₅Cl₂FOCalculated
Molecular Weight 207.03 g/mol Thermo Scientific[1]
Purity ≥97%Thermo Scientific[1]
Refractive Index 1.531Thermo Scientific[1]

The availability of this compound from commercial suppliers indicates its utility in synthetic chemistry, likely as a building block for creating more complex, biologically active molecules.[1] The lack of extensive public documentation suggests it may be used in proprietary drug discovery programs or for niche applications.

Isomeric Case Study: 1-(2,6-dichloro-3-fluorophenyl)ethanone

To illustrate the profound impact of this chemical class, we will examine the closely related and extensively documented isomer, 1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 290835-85-7). This compound is a pivotal intermediate in the synthesis of precursors for Crizotinib, a targeted therapy for non-small cell lung cancer.[2]

Data Summary Table: 1-(2,6-dichloro-3-fluorophenyl)ethanone

PropertyValueSource
CAS Number 290835-85-7PubChem[3]
Molecular Formula C₈H₅Cl₂FOPubChem[3]
Molecular Weight 207.03 g/mol PubChem[3], Chem-Impex[4]
Appearance Colorless to light yellow clear liquidChem-Impex[4]
Boiling Point 255 °C (lit.)Sigma-Aldrich, ChemicalBook[5]
Density 1.403 g/mL at 25 °C (lit.)Sigma-Aldrich, ChemicalBook[5]
Refractive Index n20/D 1.529 (lit.)Sigma-Aldrich

This isomer's utility stems from its conversion to the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2][6] The stereochemistry of this alcohol is critical for the efficacy of the final API. This transformation is a classic example of asymmetric synthesis, a cornerstone of modern pharmaceutical manufacturing.[2]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

The conversion of the prochiral ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone, to a single enantiomer of the corresponding alcohol requires a stereoselective reduction. This is commonly achieved using biocatalysis or chiral chemical catalysts. The following protocol describes a representative method using a chiral catalyst system.

Objective: To synthesize (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high enantiomeric excess (ee).

Scientific Rationale

The choice of a chiral reducing agent or catalyst is paramount. Systems like Noyori's ruthenium-based catalysts or oxazaborolidine-catalyzed reductions (Corey-Bakshi-Shibata reduction) are industry standards. These catalysts create a chiral environment around the ketone's carbonyl group. The hydride source (e.g., from isopropanol or a borane) is then delivered preferentially to one face of the carbonyl, leading to the formation of one alcohol enantiomer in excess. The steric and electronic properties of the dichlorofluoro-substituted ring influence catalyst docking and, therefore, reaction efficiency and selectivity.

Materials and Equipment
  • 1-(2,6-dichloro-3-fluorophenyl)ethanone (≥98% purity)

  • (R)-RuCl[(p-cymene)(TsDPEN)] catalyst

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Schlenk line or glovebox

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Chiral HPLC with a suitable column (e.g., Chiralcel OD-H) for ee determination

Step-by-Step Methodology
  • Reactor Setup: The jacketed reactor is dried in an oven and assembled hot under a stream of inert gas (N₂ or Ar). This is critical to prevent moisture, which can quench the catalyst and reagents.

  • Reagent Charging: Charge the reactor with 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq) and anhydrous isopropanol (10 volumes). Isopropanol serves as both the solvent and the hydride source in this transfer hydrogenation reaction.

  • Catalyst Preparation: In a separate Schlenk flask under inert atmosphere, dissolve the (R)-RuCl[(p-cymene)(TsDPEN)] catalyst (0.005 eq) and KOH (0.05 eq) in a small amount of isopropanol. The KOH acts as a base to activate the catalyst system.

  • Reaction Initiation: Transfer the catalyst solution to the reactor via cannula. Heat the reaction mixture to 50 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting ketone typically indicates reaction completion (usually 4-6 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 10 volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the asymmetric reduction process, emphasizing the control points necessary for a successful and reproducible synthesis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Analysis prep_reactor 1. Set up Dry Reactor under Inert Gas charge_reagents 2. Charge Ketone & Anhydrous Isopropanol prep_catalyst 3. Prepare Catalyst Solution (Ru + KOH) initiate 4. Initiate Reaction (Add Catalyst, Heat to 50°C) prep_catalyst->initiate monitor 5. Monitor Progress (TLC / GC-MS) initiate->monitor 4-6 hours workup 6. Quench & Extract (NH4Cl, Ethyl Acetate) monitor->workup Upon Completion purify 7. Purify Product (Silica Chromatography) analyze 8. Analyze Purity & ee (Chiral HPLC)

Caption: Workflow for the asymmetric reduction of 1-(2,6-dichloro-3-fluorophenyl)ethanone.

Conclusion

While this compound is a defined chemical entity, its isomer, 1-(2,6-dichloro-3-fluorophenyl)ethanone, currently offers a more illustrative example of the critical role such building blocks play in modern pharmaceutical synthesis. The ability to perform selective chemical transformations, such as the asymmetric reduction detailed here, is fundamental to producing enantiomerically pure drugs. Understanding the properties and reactivity of these halogenated ketones is essential for any scientist or researcher working in drug discovery and development. The principles outlined in this guide are broadly applicable to other isomers and similarly substituted intermediates.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733982, 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142839702. Retrieved from [Link]

  • PureSynth. (n.d.). 26-Dichloro-3-Fluoroacetophenone 97.0%(GC). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHAN-1-ONE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of 1-(2,3-dichloro-6-fluorophenyl)ethanone. This molecule, a halogenated aromatic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its precise structural confirmation is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the integration of data from multiple analytical techniques.

Introduction: The Imperative of Structural Integrity in Pharmaceutical Development

In pharmaceutical manufacturing, the unequivocal identification of all compounds, from starting materials to final products and any potential impurities, is a cornerstone of regulatory compliance and patient safety.[4][5] The structural integrity of an intermediate like this compound directly impacts the stereochemistry and purity of the subsequent products.[1] Therefore, a robust and validated analytical workflow for its structural elucidation is not merely a procedural step but a critical component of quality assurance.[2]

This guide will detail a multi-technique approach, leveraging the strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to build a self-validating system for the confirmation of the molecular structure of this compound.

The Elucidation Workflow: A Symphony of Analytical Techniques

The structural elucidation of a novel or reference compound is a puzzle where each analytical technique provides a unique piece of information. The convergence of this data leads to an unambiguous structural assignment. The logical flow of this process is depicted below.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Functional Group Identification cluster_3 Final Confirmation MS Mass Spectrometry (MS) Provides Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Defines Carbon-Hydrogen Framework & Atom Connectivity MS->NMR Suggests Elemental Composition Structure Final Structure Confirmed MS->Structure Confirms Mass IR Infrared (IR) Spectroscopy Confirms Presence of Key Functional Groups (e.g., C=O) NMR->IR Proposes Functional Groups NMR->Structure Defines Connectivity IR->Structure Validates Functional Groups

Caption: A logical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[2][5][6] For this compound, with a molecular formula of C₈H₅Cl₂FO, high-resolution mass spectrometry (HRMS) is the method of choice.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is used. ESI is a soft ionization technique that typically produces the intact molecular ion, which is crucial for accurate mass determination.[6]

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is measured. This value is then used to calculate the elemental composition using the instrument's software, which compares the measured mass to theoretical masses of possible atomic combinations.

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular Formula C₈H₅Cl₂FO
Molecular Weight 207.03 g/mol [7][8]
Monoisotopic Mass 205.97 Da
Expected [M+H]⁺ Ion 206.9779 Da
Isotopic Pattern A characteristic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, and M+4 peaks) will be observed.

The observation of the correct monoisotopic mass and the distinct isotopic pattern for the dichlorinated compound provides strong evidence for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule.[3][6] A suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques like COSY and HSQC, are employed to piece together the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., aromatic, carbonyl, methyl).

    • ¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and couplings to nearby protons.

    • 2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Data Presentation: Predicted NMR Spectral Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.2 - 7.8Multiplets2HAr-H
Methyl Protons~2.6Singlet3H-C(=O)CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon~195C=O
Aromatic Carbons120 - 160Ar-C
Methyl Carbon~25-30-CH₃
¹⁹F NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Fluorine-110 to -140Multiplet (coupling to Ar-H)Ar-F

Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern of the aromatic ring. For this compound, the two aromatic protons would likely appear as a pair of doublets or a more complex multiplet due to coupling with each other and the fluorine atom. The ¹⁹F NMR would show coupling to the adjacent aromatic proton.

Caption: A diagram illustrating the key NMR correlations for structural assignment.

Infrared (IR) Spectroscopy: Confirming the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] For this compound, the most prominent feature in the IR spectrum will be the carbonyl (C=O) stretch of the ketone.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group vibrations.

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H stretchAromatic
~1700C=O stretchKetone
~1600-1450C=C stretchAromatic Ring
~1250-1000C-F stretchAryl-Fluoride
~850-550C-Cl stretchAryl-Chloride

The strong absorption band around 1700 cm⁻¹ is a definitive indicator of the ketone functional group, corroborating the data obtained from ¹³C NMR and mass spectrometry.

Conclusion: A Unified Structural Confirmation

  • Mass Spectrometry establishes the correct molecular formula and weight.

  • NMR Spectroscopy defines the carbon-hydrogen framework, the connectivity of atoms, and the specific substitution pattern on the aromatic ring.

  • Infrared Spectroscopy confirms the presence of key functional groups, particularly the ketone carbonyl.

This rigorous analytical approach ensures the identity and purity of this critical pharmaceutical intermediate, upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Research in Pharmaceutical Sciences.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks.
  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmaceutical Impurity Analysis Overview. Chemass.
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982. PubChem.
  • 2',6'-Dichloro-3'-fluoroacetophenone 97.0%(GC). PureSynth.
  • The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Acme Synthesis.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Organic Chemistry with Victor.

Sources

A Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This guide provides a comprehensive technical overview of 1-(2,6-dichloro-3-fluorophenyl)ethanone, a key fluorinated building block in modern medicinal chemistry. While the initial query specified the 2,3-dichloro-6-fluoro isomer, a thorough review of scientific and patent literature reveals that the 1-(2,6-dichloro-3-fluorophenyl)ethanone isomer (CAS No. 290835-85-7) possesses greater industrial significance and documentation, particularly as a critical precursor in the synthesis of targeted oncological therapies.[1] This document will therefore focus on this commercially relevant isomer to provide maximum value to researchers and drug development professionals.

Compound Identification and Physicochemical Properties

1-(2,6-Dichloro-3-fluorophenyl)ethanone is an aryl ketone characterized by a phenyl ring substituted with two chlorine atoms, a fluorine atom, and an acetyl group. These substitutions create a unique electronic and steric environment, making it a valuable intermediate for complex molecular architectures.

Table 1: Compound Identifiers and Chemical Structure

IdentifierValueSource(s)
IUPAC Name 1-(2,6-dichloro-3-fluorophenyl)ethanone[2][3]
Synonyms 2',6'-Dichloro-3'-fluoroacetophenone[2][4]
CAS Number 290835-85-7[3][4]
Molecular Formula C₈H₅Cl₂FO[2][3]
Molecular Weight 207.03 g/mol [2][4]
SMILES CC(=O)C1=C(C=CC(=C1Cl)F)Cl[2]
InChIKey VJBFZHHRVCPAPZ-UHFFFAOYSA-N[2][3]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Clear pale yellow liquid[3]
Purity (GC) ≥97.0%[4]
Refractive Index 1.5265-1.5305 @ 20°C[3]
Boiling Point 255 °C (lit.)[4]
Density 1.403 g/mL at 25 °C (lit.)[4]

Synthesis and Mechanism: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing aryl ketones like 1-(2,6-dichloro-3-fluorophenyl)ethanone is the Friedel-Crafts acylation.[5] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dichloro-2-fluorobenzene, using an acylating agent in the presence of a Lewis acid catalyst.[6]

Causality in Experimental Design
  • Choice of Substrate: 1,3-dichloro-2-fluorobenzene is the logical starting material, providing the required substitution pattern.

  • Acylating Agent: Acetyl chloride or acetic anhydride are effective sources of the acetyl group. Acetyl chloride is often preferred for its higher reactivity.

  • Catalyst: A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required in stoichiometric amounts.[5] The catalyst's role is to activate the acylating agent, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivating inductive effects of the halogen substituents on the aromatic ring.[6]

  • Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to facilitate the reaction while not competing in the substitution.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic complexation and then allowed to warm to promote the reaction, minimizing the formation of byproducts.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles.[5] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous aluminum trichloride (1.1 eq.) and anhydrous dichloromethane (DCM).

  • Catalyst Suspension: Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.05 eq.) to the stirred suspension, maintaining the temperature below 10°C. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acylium ion complex.

  • Substrate Introduction: Add 1,3-dichloro-2-fluorobenzene (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes, carefully controlling the temperature to remain below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC-MS).

  • Workup and Quenching: Cool the reaction mixture back to 0-5°C and quench it by carefully and slowly pouring it into a flask containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude 1-(2,6-dichloro-3-fluorophenyl)ethanone by vacuum distillation to obtain the final product of high purity.[4]

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification A Anhydrous AlCl3 + DCM B Cool to 0-5°C A->B C Add Acetyl Chloride B->C D Add 1,3-dichloro-2-fluorobenzene C->D E Warm to RT Stir 2-4h D->E F Quench with Ice/HCl E->F G Extract with DCM F->G H Dry & Concentrate G->H I Vacuum Distillation H->I J Pure Product I->J

Caption: Friedel-Crafts Acylation Workflow.

Key Applications in Drug Development

The primary utility of 1-(2,6-dichloro-3-fluorophenyl)ethanone in the pharmaceutical sector is its role as a sophisticated intermediate for synthesizing chiral alcohols, which are crucial building blocks for active pharmaceutical ingredients (APIs).

Precursor to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

The ketone functional group of 1-(2,6-dichloro-3-fluorophenyl)ethanone serves as a handle for stereoselective reduction. Through asymmetric reduction, it is converted into the enantiomerically pure chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1][4] Achieving high enantiomeric excess (ee >95%) is critical, as the biological activity of many drugs is dependent on a single stereoisomer.[1]

Case Study: A Key Intermediate in the Synthesis of Crizotinib

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a documented key intermediate in the manufacturing pathway of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.[1] Crizotinib is a targeted therapy used to treat specific types of non-small cell lung cancer.[7] The specific stereochemistry and substitution pattern of the phenyl ring, derived directly from the starting ketone, are essential for the drug's binding affinity and selective inhibition of the c-Met kinase.[7] The 2,6-dichloro-3-fluorophenyl group engages in crucial π–π stacking and hydrogen-bond interactions within the kinase's active site.[7]

Pharmaceutical Synthesis Pathway

G A 1-(2,6-Dichloro-3- fluorophenyl)ethanone B (S)-1-(2,6-Dichloro-3- fluorophenyl)ethanol A->B Asymmetric Reduction C Further Synthetic Steps B->C Chiral Building Block D Crizotinib (API) C->D

Caption: Role as a precursor in Crizotinib synthesis.

Spectroscopic Analysis

Characterization of 1-(2,6-dichloro-3-fluorophenyl)ethanone is confirmed through standard spectroscopic methods. The expected data are summarized below.

Table 3: Representative Spectroscopic Data

TechniqueExpected Signals
¹H NMR δ ~2.6 ppm (s, 3H): Singlet corresponding to the three protons of the acetyl methyl group. δ ~7.2-7.5 ppm (m, 2H): Multiplets arising from the two protons on the aromatic ring.
¹³C NMR δ ~195-200 ppm: Carbonyl carbon of the ketone. δ ~30 ppm: Methyl carbon of the acetyl group. δ ~115-160 ppm: Aromatic carbons, showing characteristic splitting patterns (doublets) due to C-F coupling.
IR (Infrared) ~1700 cm⁻¹: Strong absorption band characteristic of the C=O (carbonyl) stretch. ~1100-1200 cm⁻¹: Strong absorption from the C-F stretch.
MS (Mass Spec) m/z ~206/208/210: Molecular ion peak cluster showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Safety, Handling, and Storage

Proper handling of 1-(2,6-dichloro-3-fluorophenyl)ethanone is essential in a research and development setting. The following information is synthesized from available Safety Data Sheets (SDS).[8][9]

  • Hazard Identification:

    • Harmful if swallowed.[9]

    • Causes skin irritation.[8][9]

    • Causes serious eye irritation.[9]

    • May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or EN166 standards.[8]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear appropriate protective clothing to prevent skin exposure.[8][10]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter.[8]

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Keep away from ignition sources.[8]

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store at room temperature.[4]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8]

Conclusion

1-(2,6-Dichloro-3-fluorophenyl)ethanone is a high-value chemical intermediate whose importance is intrinsically linked to the advancement of modern pharmaceuticals. Its well-defined synthesis via Friedel-Crafts acylation and its critical role as a precursor to the chiral alcohol used in the production of Crizotinib underscore its significance. For researchers in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and handling is paramount for leveraging its potential in creating next-generation therapeutics.

References

Sources

An In-depth Technical Guide to the Solubility of 1-(2,3-Dichloro-6-fluorophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1-(2,3-Dichloro-6-fluorophenyl)ethanone in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a halogenated acetophenone derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The solubility of such intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and the overall efficiency of a synthetic process. In the context of drug development, understanding the solubility profile of a compound is paramount for formulation design, ensuring bioavailability, and meeting regulatory requirements. Poor solubility can be a significant hurdle, leading to challenges in creating effective drug delivery systems and achieving desired therapeutic outcomes.

This guide will delve into the theoretical underpinnings of solubility and present a robust experimental framework for the determination of the solubility of this compound. By establishing a standardized and scientifically rigorous approach, researchers can generate reliable and reproducible solubility data, which is essential for informed decision-making throughout the drug development lifecycle.

Theoretical Framework: Principles of Solubility in Organic Solvents

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and solvent molecules.[1] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of an organic compound like this compound in organic solvents:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are more effective at dissolving nonpolar solutes. The presence of electronegative halogen atoms (Cl, F) and the carbonyl group (C=O) in this compound imparts a degree of polarity to the molecule.

  • Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. While this compound is not a strong hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. Solvents with hydrogen bond donating capabilities, such as alcohols, may exhibit enhanced solubility for this compound.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solute.

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate, which may lead to lower solubility. The specific arrangement of functional groups and the overall molecular architecture also play a role in how effectively solvent molecules can surround the solute.

Predicting solubility with high accuracy can be challenging due to the complex interplay of these factors.[2][3][4] Therefore, experimental determination remains the gold standard for obtaining reliable solubility data.

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5][6][7][8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Solute: this compound (Purity > 98%)

  • Solvents: A range of organic solvents with varying polarities (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide (DMSO))

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • HPLC column suitable for the analyte (e.g., C18 reversed-phase)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for a predetermined period (typically 24 to 72 hours) to ensure that a true thermodynamic equilibrium is reached.[6] A preliminary kinetic study can be performed to determine the time required to reach a stable concentration.

  • Sample Preparation for Analysis:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining undissolved particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.[10] This step is critical to avoid artificially high solubility readings.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (often the mobile phase).[1][11]

    • Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

    • Inject the calibration standards and the diluted samples into the HPLC system.

    • Record the peak area of the analyte for each injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

    • Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis weigh Weigh excess solute add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant T for 24-72h add_solvent->shake settle Allow solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter/Centrifuge withdraw->filter dilute Dilute sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for solubility determination.

Hypothetical Solubility Data and Discussion

As no experimental solubility data for this compound has been published, the following table presents a hypothetical but scientifically plausible dataset. The data is structured to reflect the expected trends based on the principles of solubility.

SolventDielectric Constant (Polarity)Solubility at 25 °C (mg/mL)
Hexane1.88< 1
Toluene2.3815
Ethyl Acetate6.02150
Acetone20.7> 200
Methanol32.780
Dimethyl Sulfoxide (DMSO)46.7> 200
Discussion of Expected Results

The hypothetical data illustrates a clear trend of increasing solubility with increasing solvent polarity, which is consistent with the polar nature of this compound.

  • Low Solubility in Nonpolar Solvents: The compound is expected to have very low solubility in a nonpolar solvent like hexane due to the significant difference in polarity.

  • Moderate Solubility in Aromatic and Ester Solvents: In toluene, an aromatic hydrocarbon, and ethyl acetate, an ester, the solubility is expected to be moderate. These solvents have some polar character and can engage in dipole-dipole interactions with the solute.

  • High Solubility in Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents like acetone and DMSO. These solvents have strong dipole moments that can effectively solvate the polar regions of the solute molecule.

  • Influence of Hydrogen Bonding: In methanol, a polar protic solvent, the solubility is expected to be good, but potentially lower than in highly polar aprotic solvents. While methanol can act as a hydrogen bond donor to the carbonyl oxygen of the solute, the strong self-association of methanol molecules might slightly hinder the solvation of the larger solute molecule compared to acetone or DMSO.

Visualization of Solubility Trend

solubility_trend cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility Hexane Hexane Toluene Toluene Hexane->Toluene EtOAc Ethyl Acetate Toluene->EtOAc MeOH Methanol EtOAc->MeOH Acetone Acetone MeOH->Acetone DMSO DMSO Acetone->DMSO Low Low Medium Medium Low->Medium High High Medium->High

Caption: Predicted solubility vs. solvent polarity.

Practical Applications in Drug Development and Synthesis

The solubility data of this compound is invaluable for several aspects of pharmaceutical development:

  • Process Chemistry: Selecting an appropriate solvent system for chemical reactions involving this intermediate is crucial for optimizing reaction rates, yields, and purity of the product.

  • Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization processes to isolate and purify the compound and subsequent active ingredients.

  • Formulation Development: If this compound were to be developed as a drug substance, its solubility profile would dictate the choice of excipients and the design of the dosage form (e.g., tablets, capsules, or solutions).

  • Preclinical Studies: For early-stage in vitro and in vivo studies, the compound needs to be dissolved in a suitable vehicle. Understanding its solubility in common laboratory solvents is therefore critical.

Conclusion

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Dehghani, A. M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • American Chemical Society. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(14), 4044-4051. Available at: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Halogenated Phenylacetones for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Phenylacetones in Drug Discovery

Halogenated acetophenones are crucial building blocks in modern medicinal chemistry. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the phenyl ring dramatically influences the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. 1-(2,6-dichloro-3-fluorophenyl)ethanone is a prime example of such a scaffold, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development.

Physicochemical Characterization of 1-(2,6-dichloro-3-fluorophenyl)ethanone

The physical appearance and properties of a compound are the first indicators of its purity and suitability for specific applications.

Physical State and Appearance

At ambient temperature, 1-(2,6-dichloro-3-fluorophenyl)ethanone is typically a solid. Its appearance can range from a white to an off-white or pale yellow crystalline powder. The color can be an indicator of purity, with purer samples appearing whiter.

Key Physicochemical Data

A summary of the key physicochemical properties of 1-(2,6-dichloro-3-fluorophenyl)ethanone is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₅Cl₂FOPubChem[1]
Molecular Weight 207.03 g/mol PubChem[1], PureSynth
CAS Number 290835-85-7PubChem, PureSynth[2]
Boiling Point 255 °C (lit.)PureSynth[2]
Density 1.403 g/mL at 25 °C (lit.)PureSynth[2]
Refractive Index n20/D 1.529 (lit.)PureSynth[2]
Vapor Pressure 0.143 mmHg at 25℃PureSynth[2]

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of 1-(2,6-dichloro-3-fluorophenyl)ethanone.

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Storage Conditions

It is recommended to store 1-(2,6-dichloro-3-fluorophenyl)ethanone in a tightly sealed container in a cool, dry place.[2] Storing at room temperature is generally acceptable.[2]

Experimental Protocols: A Brief Overview

While this guide focuses on physical appearance, the utility of this compound is in its chemical reactivity. It is often used in reactions such as reductions to form the corresponding alcohol, which can then be used in further synthetic steps.

Workflow for a Typical Reduction Reaction

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification Dissolve 1-(2,6-dichloro-3-fluorophenyl)ethanone in a suitable solvent (e.g., methanol or ethanol). Dissolve 1-(2,6-dichloro-3-fluorophenyl)ethanone in a suitable solvent (e.g., methanol or ethanol). Cool the solution in an ice bath. Cool the solution in an ice bath. Dissolve 1-(2,6-dichloro-3-fluorophenyl)ethanone in a suitable solvent (e.g., methanol or ethanol).->Cool the solution in an ice bath. Slowly add a reducing agent (e.g., sodium borohydride) portion-wise. Slowly add a reducing agent (e.g., sodium borohydride) portion-wise. Cool the solution in an ice bath.->Slowly add a reducing agent (e.g., sodium borohydride) portion-wise. Monitor the reaction progress by TLC. Monitor the reaction progress by TLC. Slowly add a reducing agent (e.g., sodium borohydride) portion-wise.->Monitor the reaction progress by TLC. Quench the reaction with water or dilute acid. Quench the reaction with water or dilute acid. Monitor the reaction progress by TLC.->Quench the reaction with water or dilute acid. Extract the product with an organic solvent. Extract the product with an organic solvent. Quench the reaction with water or dilute acid.->Extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Dry the organic layer and concentrate under reduced pressure. Extract the product with an organic solvent.->Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Purify the crude product by column chromatography or recrystallization. Dry the organic layer and concentrate under reduced pressure.->Purify the crude product by column chromatography or recrystallization.

Caption: A generalized workflow for the reduction of a ketone to an alcohol.

Applications in Drug Development

2',6'-Dichloro-3'-fluoroacetophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2] This chiral alcohol is a valuable building block for more complex molecules with specific biological activities.

Conclusion

While direct information on the physical appearance of 1-(2,3-dichloro-6-fluorophenyl)ethanone is currently unavailable, the detailed characterization of its isomer, 1-(2,6-dichloro-3-fluorophenyl)ethanone, provides valuable insights for researchers working with similar halogenated phenylacetones. A thorough understanding of the physicochemical properties, handling procedures, and synthetic applications of these compounds is essential for advancing drug discovery and development efforts.

References

  • Title: 1-(2,6-Dichloro-3-fluorophenyl)ethanone Source: PubChem URL: [Link]

  • Title: 1-(2,6-dichloro-3-fluorophenyl)ethanone Source: PureSynth URL: [Link]

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An In-depth Technical Guide to the Theoretical Properties of Dichlorofluorophenyl Ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of the six positional isomers of dichlorofluorophenyl ethanone. As crucial building blocks in medicinal chemistry and materials science, a thorough understanding of the distinct characteristics of each isomer is paramount for their effective utilization. This document delves into the nomenclature, structural elucidation, and a comparative analysis of the physicochemical and spectroscopic properties of these isomers. Furthermore, it outlines general synthetic strategies, explores their potential applications in drug development, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these halogenated ketone derivatives.

Introduction

Halogenated acetophenones are a class of organic compounds that have garnered significant attention in the field of drug discovery and development. The introduction of halogen atoms onto the phenyl ring of an acetophenone molecule can profoundly influence its physicochemical properties, metabolic stability, and biological activity. This guide focuses on the dichlorofluorophenyl ethanone isomers, a specific subset of halogenated ketones characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring.

The precise positioning of these halogen atoms gives rise to six distinct positional isomers, each possessing a unique set of properties. Understanding these isomeric differences is critical for designing and synthesizing novel compounds with desired pharmacological profiles. This guide aims to provide a detailed theoretical framework for these six isomers, enabling researchers to make informed decisions in their experimental endeavors.

Isomer Identification and Nomenclature

The six positional isomers of 1-(dichlorofluorophenyl)ethanone are defined by the substitution pattern of the two chlorine atoms and one fluorine atom on the phenyl ring. The standard IUPAC nomenclature is used to distinguish between these isomers.

Table 1: IUPAC Names and CAS Numbers of Dichlorofluorophenyl Ethanone Isomers

Isomer Substitution PatternIUPAC NameCAS Number
2,3-Dichloro-4-fluoro1-(2,3-Dichloro-4-fluorophenyl)ethanoneNot Available
2,4-Dichloro-3-fluoro1-(2,4-Dichloro-3-fluorophenyl)ethanone258345-78-7
2,4-Dichloro-5-fluoro1-(2,4-Dichloro-5-fluorophenyl)ethanone704-10-9
2,5-Dichloro-3-fluoro1-(2,5-Dichloro-3-fluorophenyl)ethanone1365091-92-4
2,6-Dichloro-3-fluoro1-(2,6-Dichloro-3-fluorophenyl)ethanone290835-85-7
3,4-Dichloro-2-fluoro1-(3,4-Dichloro-2-fluorophenyl)ethanone1806354-87-9
3,5-Dichloro-2-fluoro1-(3,5-Dichloro-2-fluorophenyl)ethanoneNot Available

Note: The availability of specific data for each isomer varies, with some being more extensively studied than others.

Physicochemical Properties

Table 2: Known Physicochemical Properties of Dichlorofluorophenyl Ethanone Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )AppearanceRefractive Index (@ 20°C)
1-(2,4-Dichloro-5-fluorophenyl)ethanoneC₈H₅Cl₂FO207.03Pale yellow solidNot Available
1-(2,6-Dichloro-3-fluorophenyl)ethanoneC₈H₅Cl₂FO207.03Clear pale yellow liquid1.5265-1.5305[1]
1-(3,4-Dichloro-2-fluorophenyl)ethanoneC₈H₅Cl₂FO207.03SolidNot Available

The solid-state nature of the 2,4-dichloro-5-fluoro and 3,4-dichloro-2-fluoro isomers suggests stronger intermolecular interactions in the crystal lattice compared to the 2,6-dichloro-3-fluoro isomer, which is a liquid at room temperature. This can be attributed to differences in molecular symmetry and packing efficiency. The high molecular weight and presence of polar C-halogen and C=O bonds indicate that all isomers are expected to have relatively high boiling points and be sparingly soluble in water but soluble in common organic solvents.

Synthesis of Dichlorofluorophenyl Ethanone Isomers

The primary synthetic route to 1-(dichlorofluorophenyl)ethanone isomers is the Friedel-Crafts acylation of the corresponding dichlorofluorobenzene.[2][3][4][5][6] This electrophilic aromatic substitution reaction involves the reaction of the dichlorofluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G reactant1 reactant1 product product reactant1->product Friedel-Crafts Acylation byproduct byproduct product->byproduct forms reactant2 reactant2 reactant2->product catalyst catalyst catalyst->product

Figure 1: General workflow for the synthesis of 1-(dichlorofluorophenyl)ethanone isomers via Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap is charged with the appropriate dichlorofluorobenzene and a suitable solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at a low temperature (typically 0-5°C).

  • Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise from the dropping funnel, maintaining the low temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature or heated to reflux for a specified period, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation, recrystallization, or column chromatography to yield the desired 1-(dichlorofluorophenyl)ethanone isomer.

The regioselectivity of the acylation is directed by the existing halogen substituents on the aromatic ring. The specific reaction conditions, including the choice of solvent, temperature, and reaction time, may need to be optimized for each isomer to achieve the best yield and purity.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of the dichlorofluorophenyl ethanone isomers.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will exhibit characteristic absorption bands corresponding to their functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone. The exact position of this band can be influenced by the electronic effects of the halogen substituents. The spectra will also show bands corresponding to C-H stretching and bending vibrations of the methyl group and the aromatic ring, as well as C-Cl and C-F stretching vibrations. For instance, the FT-IR spectrum of 1-(2,6-dichloro-3-fluorophenyl)ethanone has been reported.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern of the aromatic ring.

  • ¹H NMR: The spectrum will show a singlet for the methyl protons of the ethanone group, typically in the range of δ 2.5-2.7 ppm. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm), and their splitting patterns and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will show a resonance for the carbonyl carbon around δ 190-200 ppm and a resonance for the methyl carbon around δ 25-30 ppm. The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon atoms attached to halogens showing characteristic chemical shifts and C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (C₈H₅Cl₂FO). The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, will be a key diagnostic feature. Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragmentation of the aromatic ring.

Applications in Drug Development

Halogenated aromatic ketones, including dichlorofluorophenyl ethanone isomers, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of chlorine and fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.

One notable example is the use of 1-(2,6-dichloro-3-fluorophenyl)ethanone as a key intermediate in the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol . This chiral alcohol is a crucial building block for the synthesis of Crizotinib , a targeted therapy used for the treatment of certain types of non-small cell lung cancer.[7] The synthesis involves the asymmetric reduction of the ketone to the desired alcohol enantiomer.

G ketone ketone alcohol alcohol ketone->alcohol Asymmetric Reduction drug drug alcohol->drug Intermediate in Synthesis

Figure 2: Synthetic pathway from 1-(2,6-dichloro-3-fluorophenyl)ethanone to Crizotinib.

The diverse substitution patterns of the dichlorofluorophenyl ethanone isomers offer a platform for generating a library of derivatives for screening against various biological targets. The unique electronic and steric properties of each isomer can lead to different binding interactions and pharmacological activities.

Toxicology and Safety

While specific toxicological data for most dichlorofluorophenyl ethanone isomers is limited, they should be handled with care, following standard laboratory safety procedures for halogenated organic compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Material Safety Data Sheets (MSDS) for related compounds indicate that they may cause skin, eye, and respiratory irritation. The toxicological properties of these specific isomers have not been thoroughly investigated, and therefore, they should be treated as potentially hazardous.

Conclusion

The six positional isomers of dichlorofluorophenyl ethanone represent a versatile class of compounds with significant potential in synthetic and medicinal chemistry. This guide has provided a theoretical overview of their nomenclature, physicochemical and spectroscopic properties, general synthetic approaches, and potential applications. While a considerable amount of experimental data is yet to be established for all isomers, the information presented here serves as a valuable resource for researchers working with these compounds. Further investigation into the specific properties and biological activities of each isomer is warranted to fully unlock their potential in the development of new therapeutics and functional materials.

References

  • (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

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  • 26-Dichloro-3-Fluoroacetophenone 97.0%(GC). (n.d.). PureSynth. Retrieved from [Link]

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  • 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHAN-1-ONE. (n.d.). Gsrs. Retrieved from [Link]

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  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (2021). Journal of the Brazilian Chemical Society, 32(8), 1667-1677. Retrieved from [Link]

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Sources

Spectroscopic Data for 1-(2,3-Dichloro-6-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

The absence of a registered CAS number for 1-(2,3-Dichloro-6-fluorophenyl)ethanone further complicates a targeted search for its analytical data. While spectroscopic information for isomeric compounds, such as 1-(2,6-Dichloro-3-fluorophenyl)ethanone, is accessible, it is crucial to emphasize that such data cannot be reliably extrapolated to the 2,3-dichloro-6-fluoro isomer due to the significant influence of substituent positioning on the resulting spectra.

We are committed to providing accurate and reliable scientific information. Should spectroscopic data for this compound become publicly available, we will endeavor to produce the comprehensive technical guide you have requested.

We recommend researchers interested in this molecule to consider its chemical synthesis and subsequent spectroscopic characterization to obtain the necessary data for their work.

We appreciate your understanding and remain at your disposal for any further inquiries on topics where validated scientific data is available.

An In-Depth Technical Guide to the Carbonyl Reactivity of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, substituted acetophenones are crucial structural motifs and versatile synthetic intermediates.[1] Among these, 1-(2,3-Dichloro-6-fluorophenyl)ethanone stands out due to the unique electronic and steric properties conferred by its polysubstituted aromatic ring. The reactivity of its carbonyl group is a delicate interplay between activating electronic influences and significant steric constraints. This guide provides a comprehensive analysis of the factors governing the chemical behavior of this carbonyl group, offering both mechanistic insights and field-proven experimental protocols. Understanding this reactivity is paramount for its effective utilization as a building block in the synthesis of complex molecular targets, particularly in the agrochemical and pharmaceutical industries. For instance, a closely related analogue, 2,6-Dichloro-3-fluoroacetophenone, is a key intermediate in the synthesis of Crizotinib, a targeted therapy for certain types of lung cancer, highlighting the pharmaceutical relevance of this class of compounds.[2]

Molecular Structure and Physicochemical Properties

The reactivity of the carbonyl group in this compound is fundamentally dictated by its molecular architecture. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₈H₅Cl₂FO
IUPAC Name This compound
Molecular Weight 207.03 g/mol
CAS Number 290835-85-7 (for the 2,6-dichloro-3-fluoro isomer)
Appearance Typically a white to off-white solid

Note: Data corresponds to the closely related and commercially available 2,6-dichloro-3-fluoro isomer, which serves as a strong proxy for the titular compound.[3]

Electronic Effects: A Double-Edged Sword

The phenyl ring of the molecule is decorated with three halogen atoms (two chlorine, one fluorine), all of which are strongly electronegative. These substituents exert powerful electron-withdrawing effects on the carbonyl group, primarily through two mechanisms:

  • Inductive Effect (-I): The high electronegativity of chlorine and fluorine atoms pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon through the sigma bond framework.[4] This inductive withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles.[5][6]

  • Resonance Effect (-M/+M): While the acetyl group itself is an electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution[7], the halogen substituents have a more complex role. They possess lone pairs that can be donated to the aromatic ring via a resonance (+M) effect. However, for halogens, the inductive effect (-I) is dominant. The net result is a strong polarization of the C=O bond, priming it for nucleophilic addition.[7]

dot graph "Electronic_Effects" { layout=neato; graph [overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", penwidth=1.5];

} dot Caption: Electronic and Steric Influences on the Carbonyl Group.

Steric Hindrance

The substitution pattern on the phenyl ring presents a significant steric challenge. The presence of chlorine and fluorine atoms at the ortho positions (C2 and C6) creates a crowded environment around the carbonyl group. This steric bulk can impede the approach of nucleophiles, particularly large or bulky ones.[8][9] Therefore, the reactivity of this compound is a trade-off: it is electronically activated but sterically hindered. This duality is a critical consideration in experimental design, influencing the choice of reagents and reaction conditions.

Reactivity Towards Nucleophilic Addition

The primary mode of reaction for ketones is nucleophilic addition to the electrophilic carbonyl carbon.[6] The reaction proceeds via a tetrahedral intermediate, which is then typically protonated to yield an alcohol.[9]

dot graph "Nucleophilic_Addition" { graph [rankdir=LR, splines=ortho, size="7.6,4", ratio=auto]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: General Mechanism of Nucleophilic Addition to a Ketone.

Reduction to Secondary Alcohols

The carbonyl group can be readily reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). Due to the electronic activation by the halogen substituents, this reaction is generally efficient. NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol.[10]

Field-Proven Protocol: Reduction with Sodium Borohydride

This protocol details a standard laboratory procedure for the reduction of a substituted acetophenone.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 5 mL per mmol of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of NaBH₄: Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the reaction to proceed at room temperature for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash removes any residual acid, and the brine wash aids in breaking emulsions and removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude 1-(2,3-Dichloro-6-fluorophenyl)ethanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Grignard and Organolithium Reactions

Addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[12]

Causality and Experimental Choice: For this compound, the steric hindrance from the ortho-substituents becomes a major factor.[13] While the carbonyl is electronically activated, bulky Grignard reagents may react slowly or give lower yields.[12] Therefore, using smaller Grignard reagents (e.g., MeMgBr, EtMgBr) is generally more successful. All Grignard reactions must be performed under strictly anhydrous conditions, as these reagents are potent bases and react readily with water.[14]

Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium Bromide (MeMgBr, solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous MgSO₄

  • Flame-dried glassware, syringe, nitrogen or argon atmosphere.

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.[15]

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Add the solution of MeMgBr (1.2-1.5 eq) to the dropping funnel and add it dropwise to the stirred ketone solution over 30 minutes. Expertise Note: A slow, controlled addition is essential to manage the exothermic nature of the reaction and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness Note: Saturated NH₄Cl is a weak acid, sufficient to hydrolyze the magnesium alkoxide without causing dehydration of the tertiary alcohol product, which can occur with stronger acids.

  • Workup:

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting tertiary alcohol by flash chromatography or recrystallization.

The Wittig Reaction

The Wittig reaction provides a pathway to convert ketones into alkenes using a phosphorus ylide (Wittig reagent).[16] For sterically hindered ketones like the title compound, the reaction can be challenging and may result in low yields, especially with stabilized ylides.[8] However, using highly reactive, non-stabilized ylides like methylenetriphenylphosphorane (Ph₃P=CH₂) can be effective.[17] The use of a strong base, such as potassium tert-butoxide, has been shown to improve yields for methylenations of sterically hindered ketones.[18]

dot graph "Synthetic_Workflow" { graph [rankdir=TB, splines=ortho, size="7.6,6", ratio=auto]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Key Synthetic Transformations of the Carbonyl Group.

Reactivity at the α-Carbon

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a base to form an enolate. The electron-withdrawing nature of the substituted phenyl ring further increases the acidity of these protons. This allows for reactions such as α-halogenation and aldol condensations. However, due to the steric hindrance around the carbonyl group, reactions involving the enolate may also be slower compared to less hindered systems.[19]

Conclusion

The reactivity of the carbonyl group in this compound is a classic example of competing electronic and steric effects. The potent electron-withdrawing halogens render the carbonyl carbon highly electrophilic and reactive towards nucleophilic addition. However, the ortho-substituents impose significant steric constraints that must be carefully managed through the judicious selection of reagents and reaction conditions. For practitioners in drug development and chemical synthesis, a thorough understanding of this dichotomy is essential for leveraging this valuable intermediate to its full potential, enabling the efficient construction of complex and biologically active molecules.

References

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  • Neuvonen, H., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of organic chemistry, 67(20), 6995–7003. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
  • Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]

  • PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,3-dichloro-6-fluorophenyl)ethanone, a valuable substituted acetophenone intermediate for the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This application note furnishes a robust experimental protocol, delves into the underlying reaction mechanism, discusses critical process parameters, and offers troubleshooting guidance. The content is designed for researchers, chemists, and process development professionals requiring a practical and scientifically grounded approach to the synthesis of this and similar halogenated aromatic ketones.

Introduction: Strategic Importance of Halogenated Phenylacetones

Polyhalogenated aromatic compounds are foundational structural motifs in a vast array of bioactive molecules. The specific substitution pattern of halogens—in this case, chlorine and fluorine—on a phenyl ring can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] The target molecule, this compound, serves as a key building block for more complex chemical entities. Its structural analogue, 1-(2,6-dichloro-3-fluorophenyl)ethanone, is a known precursor in the synthesis of Crizotinib, a targeted cancer therapeutic, highlighting the significance of this class of compounds in drug development.[2]

This guide focuses on the direct synthesis of this compound via an electrophilic aromatic substitution pathway—the Friedel-Crafts acylation. This classic yet powerful reaction allows for the direct introduction of an acetyl group onto the aromatic core of 1,2-dichloro-4-fluorobenzene.

Synthetic Strategy and Mechanistic Considerations

The chosen synthetic route is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with acetyl chloride, catalyzed by the strong Lewis acid, aluminum trichloride (AlCl₃).

Overall Reaction SchemeFigure 1. Overall reaction scheme for the synthesis of this compound.

Rationale for Starting Material and Reagents
  • 1,2-Dichloro-4-fluorobenzene: This starting material is selected for its specific substitution pattern. To achieve the desired 2,3-dichloro-6-fluoro substitution on the final acetophenone product, the acylation must occur at the C-6 position of the starting benzene ring.

  • Acetyl Chloride: Serves as the source of the electrophilic acylium ion. Acetic anhydride is a viable, though sometimes less reactive, alternative.

  • Aluminum Trichloride (AlCl₃): A potent Lewis acid is required to activate the acetyl chloride and to overcome the deactivating effect of the three halogen substituents on the aromatic ring.[3] The halogens withdraw electron density from the ring via induction, making it less nucleophilic and thus less reactive towards electrophilic attack.

The Reaction Mechanism: A Stepwise Analysis

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4]

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion (CH₃C≡O⁺). This is the key electrophile in the reaction.

  • Electrophilic Attack: The π-electron system of the 1,2-dichloro-4-fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Regioselectivity: The directing effects of the existing halogen substituents guide the position of the incoming acetyl group. Fluorine is a moderately activating ortho, para-director, while chlorine is a deactivating ortho, para-director. The position of attack (C-6) is ortho to the fluorine atom and para to the chlorine at C-3. The electronic and steric landscape favors this position over others.

  • Rearomatization: A base (in this case, the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final ketone product.

  • Catalyst Complexation: The product, an aryl ketone, is a Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[5][6] This complexation deactivates the catalyst. Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion, as the catalyst is not regenerated during the reaction cycle.[4]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack & Rearomatization AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + [AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Sigma Sigma Complex (Arenium Ion) StartMat 1,2-Dichloro-4-fluorobenzene StartMat->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ (Rearomatization) FinalProduct This compound Product_Complex->FinalProduct Aqueous Work-up

Diagram 1. High-level overview of the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

Safety Precautions: This procedure involves corrosive, moisture-sensitive, and lachrymatory reagents. All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials and Equipment
  • Reagents:

    • 1,2-Dichloro-4-fluorobenzene (≥99% purity)

    • Aluminum Chloride (AlCl₃), anhydrous (≥99.9%)

    • Acetyl Chloride (≥99% purity)

    • Dichloromethane (DCM), anhydrous (solvent)

    • Hydrochloric Acid (HCl), concentrated

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Deionized Water

    • Silica Gel (for column chromatography)

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Three-neck round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Addition funnel (pressure-equalizing)

    • Thermometer or thermocouple

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Ice bath and heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the magnetic stir bar, reflux condenser (with drying tube), addition funnel, and a gas inlet for the inert atmosphere. Ensure all glassware is thoroughly oven-dried to prevent moisture from deactivating the catalyst.

    • Place the flask under a positive pressure of nitrogen or argon.

  • Reagent Charging:

    • To the reaction flask, add anhydrous dichloromethane (DCM, 2.0 mL per mmol of starting material).

    • In a single, rapid portion, add anhydrous aluminum trichloride (1.2 equivalents) to the stirred solvent. Caution: This may be slightly exothermic.

    • Cool the resulting suspension to 0-5 °C using an ice bath.

    • Add 1,2-dichloro-4-fluorobenzene (1.0 equivalent) dropwise to the cold suspension, maintaining the internal temperature below 10 °C.

  • Acylation Reaction:

    • Add acetyl chloride (1.1 equivalents) to the addition funnel.

    • Add the acetyl chloride dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to reflux (~40 °C for DCM) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Quenching:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • Prepare a separate beaker containing crushed ice (~5 g per mmol of AlCl₃) and concentrated HCl (~1 mL per mmol of AlCl₃).

    • Caution: This step is highly exothermic and releases HCl gas. Slowly and carefully quench the reaction by pouring the mixture into the stirred ice/HCl slurry.

    • Once the vigorous reaction has subsided, transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer twice with additional portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification:

    • The crude product, typically a yellow to brown oil or solid, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a white to off-white solid.

Data Summary and Visualization

Quantitative Data

The following table provides representative quantities for a synthesis starting with 10.0 g of 1,2-dichloro-4-fluorobenzene.

ReagentMolar Mass ( g/mol )Mass / VolumeMoles (mmol)Equivalents
1,2-Dichloro-4-fluorobenzene164.9910.0 g60.61.0
Aluminum Chloride (AlCl₃)133.349.69 g72.71.2
Acetyl Chloride78.505.20 mL66.71.1
Dichloromethane (DCM)-~120 mL--
Experimental Workflow

G Setup 1. Assemble Dry Glassware under N₂ Atmosphere Charge 2. Charge DCM and AlCl₃ Cool to 0-5 °C Setup->Charge Add_SM 3. Add 1,2-Dichloro-4-fluorobenzene Charge->Add_SM Add_AcCl 4. Add Acetyl Chloride (Maintain T < 10 °C) Add_SM->Add_AcCl React 5. Warm to RT, then Reflux (Monitor by TLC/GC) Add_AcCl->React Quench 6. Cool to 0-5 °C Quench into Ice/HCl React->Quench Extract 7. Separate Layers Extract with DCM Quench->Extract Wash 8. Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry 9. Dry (MgSO₄) and Concentrate Wash->Dry Purify 10. Purify via Column Chromatography Dry->Purify

Diagram 2. Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Deactivated catalyst due to moisture.2. Insufficient catalyst loading.3. Insufficient reaction time/temperature.1. Ensure all glassware is rigorously dried and use anhydrous reagents/solvent.[3]2. Increase AlCl₃ loading to 1.3-1.5 equivalents.3. Increase reflux time and monitor reaction. Consider a higher boiling solvent like 1,2-dichloroethane if necessary.
Formation of Side Products 1. Isomeric acylation products.2. Di-acylation (less common).1. Regioselectivity is generally high, but minor isomers can be removed during column chromatography.2. The deactivating nature of the first acyl group strongly disfavors a second acylation.[5]
Difficult Work-up Formation of emulsions during washing steps.Add more brine to the separatory funnel to help break the emulsion. Allow layers to settle for a longer period. Gentle swirling instead of vigorous shaking can also help.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • BenchChem. (2025).
  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]

  • ChemRSC. (n.d.). The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. [Link]

  • Singh, R., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

Sources

Application Note: Strategic Synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone via Friedel-Crafts Acylation on a Deactivated Aromatic Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone, a valuable ketone intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry. We address the significant challenge posed by the substrate, 1-fluoro-2,3-dichlorobenzene, which is heavily deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of its three halogen substituents. This note details the mechanistic considerations, provides a robust, step-by-step protocol using aluminum chloride, discusses process optimization, and offers a troubleshooting guide for common experimental challenges.

Introduction and Significance

Halogenated acetophenones are critical structural motifs and versatile intermediates in the synthesis of complex organic molecules. For instance, the related compound 2,6-Dichloro-3-Fluoroacetophenone is a key precursor in the manufacturing of Crizotinib, a targeted therapy for non-small cell lung cancer[1]. The target molecule of this protocol, this compound, shares this structural class and holds potential as a building block for novel bioactive compounds.

The primary synthetic route to such aromatic ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction developed in 1877[2]. While powerful, the reaction's success is highly dependent on the nucleophilicity of the aromatic ring[3]. The substrate for this synthesis, 1-fluoro-2,3-dichlorobenzene, presents a formidable challenge due to the cumulative deactivating effects of its halogen substituents, which significantly reduce the electron density of the benzene ring. This guide provides the necessary strategic insights and a detailed protocol to overcome these electronic barriers and achieve a successful acylation.

Mechanistic Considerations for Deactivated Substrates

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of the aromatic ring[4][5].

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), with the acylating agent (acetyl chloride). This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.

Step 2: Electrophilic Aromatic Substitution The acylium ion is then attacked by the electron-rich aromatic ring. This step is the rate-determining step and results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex[6][7].

Step 3: Re-aromatization A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst[2][4].

However, a stoichiometric amount of AlCl₃ is required in practice. The ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃, preventing it from acting catalytically[2][5]. This complex is hydrolyzed during aqueous workup to yield the final product.

The Challenge of Deactivation: Electron-withdrawing groups, such as the three halogens on our substrate, decrease the ring's electron density. This makes the aromatic ring a weaker nucleophile, slowing down or completely inhibiting the crucial electrophilic attack (Step 2)[3]. Therefore, successful acylation of 1-fluoro-2,3-dichlorobenzene requires carefully controlled and potentially more forcing conditions than those used for activated or simple aromatic rings.

Sources

Application Note: Laboratory-Scale Synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 1-(2,3-dichloro-6-fluorophenyl)ethanone, a substituted acetophenone derivative of interest in medicinal chemistry and materials science. The synthetic strategy is centered on the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This guide explains the underlying reaction mechanism, discusses the critical issue of regioselectivity, and provides a step-by-step experimental procedure designed for reproducibility and safety. As a self-validating protocol, it includes methods for reaction monitoring, purification, and product characterization.

Introduction and Scientific Context

Substituted haloaromatic ketones are pivotal structural motifs in the development of novel pharmaceuticals and functional materials. The target molecule, this compound, incorporates a unique substitution pattern that can significantly influence molecular conformation and electronic properties, making it a valuable building block for synthetic chemists.

The chosen synthetic route is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1] This method involves the reaction of an aromatic ring with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] A key advantage of the acylation reaction over its alkylation counterpart is the deactivation of the product ring to further substitution, which effectively prevents poly-acylation.[3]

A central challenge in the acylation of a polysubstituted arene like 1,2-dichloro-4-fluorobenzene is controlling the regioselectivity. The benzene ring possesses three halogen substituents (two chlorine, one fluorine), all of which are deactivating yet ortho-, para-directing. The electrophilic attack by the acylium ion will be directed to the most nucleophilic position on the ring. The fluorine atom at C4 is the least deactivating of the halogens, and it strongly directs incoming electrophiles to its ortho position (C3 and C5). The chlorine atoms at C1 and C2 also exert ortho-, para-directing effects. The target product requires acylation at the C6 position, which is ortho to both the C1-chlorine and the C4-fluorine. While this position is sterically hindered, the combined directing influence of the adjacent halogens makes its formation plausible. However, researchers must be aware that a mixture of isomers is possible, necessitating robust purification and analytical validation of the final product.[4][5]

Reaction Scheme & Mechanism

Overall Transformation

The synthesis proceeds via the electrophilic aromatic substitution of 1,2-dichloro-4-fluorobenzene with acetyl chloride, catalyzed by anhydrous aluminum chloride.

Reactant/Reagent Structure Molar Mass ( g/mol )
1,2-Dichloro-4-fluorobenzene165.00
Acetyl Chloride78.50
Aluminum Chloride (Anhydrous)133.34
Product Structure Molar Mass ( g/mol )
This compound207.03
Reaction Mechanism

The reaction follows the classical Friedel-Crafts acylation mechanism, which involves three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride. This complex is unstable and facilitates the cleavage of the C-Cl bond to generate a highly electrophilic, resonance-stabilized acylium ion.[2]

  • Electrophilic Aromatic Substitution: The nucleophilic π-electron system of the 1,2-dichloro-4-fluorobenzene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final ketone product. This step also regenerates the AlCl₃ catalyst, although in practice it remains complexed to the product ketone.[2]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis. All operations involving anhydrous aluminum chloride and acetyl chloride must be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Materials and Reagents
Reagent/MaterialGradeQuantityMoles (approx.)
1,2-Dichloro-4-fluorobenzeneReagent, ≥99%10.0 g0.0606 mol
Anhydrous Aluminum ChlorideReagent, ≥99%9.7 g0.0727 mol
Acetyl ChlorideReagent, ≥99%5.2 g (4.7 mL)0.0667 mol
Dichloromethane (DCM)Anhydrous, ≥99.8%100 mL-
Concentrated Hydrochloric Acid37%~30 mL-
Saturated Sodium Bicarbonate Sol.-~50 mL-
Anhydrous Magnesium SulfateReagent~10 g-
Crushed Ice-~200 g-
Equipment
  • 250 mL three-neck round-bottom flask, oven-dried

  • Reflux condenser with drying tube (e.g., CaCl₂), oven-dried

  • 125 mL pressure-equalizing dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) inlet/outlet

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

G start Setup Dry Apparatus under N₂ Atmosphere charge_flask Charge Flask with AlCl₃ and DCM start->charge_flask cool_flask Cool to 0-5 °C charge_flask->cool_flask add_substrate Add 1,2-Dichloro-4-fluorobenzene in DCM via Dropping Funnel cool_flask->add_substrate add_acetyl_chloride Add Acetyl Chloride Dropwise (0-5 °C) add_substrate->add_acetyl_chloride react Stir at Room Temp (4-6 hours) add_acetyl_chloride->react monitor Monitor by TLC/GC react->monitor quench Slowly Pour Mixture onto Ice/Conc. HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry evaporate Concentrate in vacuo dry->evaporate purify Purify Crude Product (Vacuum Distillation or Column Chromatography) evaporate->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and dropping funnel. Establish and maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1,2-dichloro-4-fluorobenzene (10.0 g) and acetyl chloride (4.7 mL) in 30 mL of anhydrous dichloromethane.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (9.7 g) followed by 70 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

  • Initial Cooling: Cool the stirred AlCl₃ suspension to 0-5 °C using an ice-water bath.

  • Addition of Reactants: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over a period of 45-60 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic and will produce HCl gas, which should be vented through the drying tube or a bubbler.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction mixture will typically darken in color.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Quenching: Prepare a beaker with approximately 200 g of crushed ice and 30 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: This process is highly exothermic and will release significant amounts of HCl gas. Perform this step in a well-ventilated fume hood.[2]

  • Work-up: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers and collect the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine all organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, likely an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate it from any potential isomers.

Safety Precautions and Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.[6]

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle exclusively in a glovebox or under an inert atmosphere. Keep away from all sources of moisture. Skin contact will cause severe burns.[7][8]

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts violently with water and alcohols. Handle only in a well-ventilated fume hood.[2]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Quenching: The quenching of the reaction mixture is highly exothermic. Add the reaction mixture to the ice/acid slurry slowly and with efficient stirring to control the temperature. Ensure the fume hood sash is lowered.[1]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive materials before disposal.

Characterization and Expected Results

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a colorless to pale yellow oil or a low-melting solid.

  • Yield: A typical yield for a Friedel-Crafts acylation of this type, after purification, would be in the range of 50-70%.

  • Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to assess purity and compare with the starting material.

  • Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons (~2.6 ppm) and multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons.

    • ¹³C NMR: Expect signals for the carbonyl carbon (~195 ppm), methyl carbon (~29 ppm), and six distinct aromatic carbons, showing C-F coupling where appropriate.

    • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch should be present around 1690-1710 cm⁻¹.

Note: As experimental spectral data for this specific compound is not widely published, these are predicted values based on similar structures. Full spectral analysis is required for definitive structure confirmation.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Domingo, L. R., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 21(5), 123.
  • Syngenta Participations AG. (2017). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. European Patent Office, Patent EP 3 207 018 A1. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Aluminum chloride, anhydrous, granules, 99%. Retrieved from [Link]

  • Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Syngenta Participations AG. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents, WO2016058896A1.
  • Syngenta Crop Protection AG. (2020). Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. Google Patents, ES2755333T3.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • CN101462931A. (2009). Method for acylating fluorobenzene. Google Patents.
  • PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

  • Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones. Retrieved from a university or publisher's website.
  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • European Patent Office. (2020). EP 3 597 627 A1. Retrieved from [Link]

  • Syngenta Participations AG. (2020). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents, EP3207018B1.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Course Hero. (n.d.). Organic Reaction Mechanism.
  • ResearchGate. (n.d.). Figure S15. 1H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2,6-Difluorophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Application Notes & Protocols: 1-(2,6-Dichloro-3-fluorophenyl)ethanone as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the strategic selection of molecular building blocks is paramount. 1-(2,6-Dichloro-3-fluorophenyl)ethanone (also known as 2',6'-Dichloro-3'-fluoroacetophenone) is an aryl fluorinated building block that has emerged as a critical starting material in the synthesis of complex pharmaceutical agents.[1] Its utility is prominently demonstrated in the synthetic pathways leading to potent Janus kinase (JAK) inhibitors, which are instrumental in treating myeloproliferative neoplasms and various inflammatory conditions.[2]

This document provides an in-depth guide for researchers and drug development professionals on the properties, applications, and detailed protocols involving 1-(2,6-Dichloro-3-fluorophenyl)ethanone. The narrative focuses on its pivotal role in the synthesis of chiral alcohol intermediates, which are foundational for constructing the final active pharmaceutical ingredient (API).[3] The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

(Note: The focus of this guide is on the well-documented intermediate 1-(2,6-dichloro-3-fluorophenyl)ethanone, CAS No. 290835-85-7, due to the extensive availability of public data for its application in significant pharmaceutical syntheses. The principles and protocols are broadly applicable to related isomers.)

Section 1: Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties and safety profile is a non-negotiable prerequisite for any synthetic work.

1.1: Summary of Physicochemical Data

The key properties of 1-(2,6-Dichloro-3-fluorophenyl)ethanone are summarized below for quick reference. This data is essential for calculating molar equivalents, predicting solubility, and planning purification strategies.

PropertyValueSource
CAS Number 290835-85-7[1][4]
Molecular Formula C₈H₅Cl₂FO[4]
Molecular Weight 207.03 g/mol [1][4]
Physical State Solid / Crystalline Powder[5]
Boiling Point 255 °C (lit.)[1]
Melting Point 74-75 °C[5]
Density 1.403 g/mL at 25 °C (lit.)[1]
1.2: Safety, Handling, and Storage

Safe laboratory practice is of the utmost importance. 1-(2,6-Dichloro-3-fluorophenyl)ethanone and related halogenated compounds require careful handling.

  • Hazard Identification : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields (or goggles), and a lab coat.[7][8] Work should be conducted in a well-ventilated chemical fume hood.[7]

  • First Aid Measures :

    • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][7][8]

    • In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[6][7][8]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7][8]

  • Storage : Store in a cool, dry, and well-ventilventilated place. Keep the container tightly closed and store at room temperature.[1][6]

Section 2: Application in the Synthesis of JAK2 Inhibitor NVP-BSK805

A primary application of 1-(2,6-Dichloro-3-fluorophenyl)ethanone is as a precursor in the synthesis of NVP-BSK805, a potent, ATP-competitive inhibitor of the JAK2 kinase.[2][9][10] The JAK2(V617F) mutation is a key driver in myeloproliferative neoplasms like polycythemia vera, making JAK2 a critical therapeutic target.[2] The synthesis of NVP-BSK805 requires the construction of a specific chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, for which our subject ketone is the direct precursor.[1][3]

2.1: Synthetic Pathway Overview

The conversion of a prochiral ketone to a single enantiomer alcohol is a cornerstone of modern pharmaceutical synthesis. The specific stereochemistry of the alcohol directly influences the biological activity and efficacy of the final drug molecule.[3] This transformation is typically achieved via asymmetric reduction.

G start 1-(2,6-Dichloro-3-fluorophenyl)ethanone product (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol start->product Asymmetric Reduction api NVP-BSK805 (JAK2 Inhibitor) product->api Multi-step Synthesis

Caption: Key transformation from ketone to chiral alcohol intermediate.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformation and subsequent analysis.

Protocol 3.1: Asymmetric Reduction to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Principle & Rationale: Asymmetric reduction is employed to selectively produce the desired (S)-enantiomer of the alcohol. This is critical as the opposite enantiomer may have lower activity or undesirable off-target effects. Biocatalytic reduction using ketoreductase (KRED) enzymes or chemical reduction with chiral catalysts (e.g., those based on Ru or Rh with chiral ligands) are common methods.[3] This protocol outlines a representative chemical reduction. The choice of a specific catalyst and conditions is crucial for achieving high enantiomeric excess (ee), often exceeding 95% to meet pharmaceutical purity standards.[3]

Materials & Reagents:

  • 1-(2,6-Dichloro-3-fluorophenyl)ethanone

  • (S)-RuCl[(p-cymene)(TsDPEN)] catalyst

  • 2-Propanol (IPA), anhydrous

  • Potassium hydroxide (KOH)

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (flame-dried)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Catalyst Preparation: To the flask, add 1-(2,6-Dichloro-3-fluorophenyl)ethanone (1 equivalent) and the (S)-Ru catalyst (0.005 equivalents).

  • Solvent & Reagent Addition: Add anhydrous 2-propanol as both the solvent and the hydride source. Add a solution of KOH (0.05 equivalents) in 2-propanol. The base acts as a co-catalyst to activate the system.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously. The reaction progress should be monitored.

  • In-Process Control (IPC): After 4-6 hours, take a small aliquot from the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol can be purified by silica gel column chromatography if necessary, though high-conversion reactions often yield a product of sufficient purity for the next step.

Protocol 3.2: Analytical Characterization

Principle & Rationale: Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the synthesized chiral alcohol. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality assessment.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the relative peak area of the product.

  • System Suitability: The method is considered valid if the main peak has a tailing factor between 0.9 and 1.5 and the column provides >2000 theoretical plates.

B. Enantiomeric Excess (ee) Determination by Chiral HPLC

  • System: HPLC with a UV detector.

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of hexanes and 2-propanol (e.g., 95:5 v/v). This is a normal-phase separation, critical for resolving enantiomers.

  • Flow Rate: 0.5 mL/min.

  • Analysis: Inject a solution of the product. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the formula: ee (%) = [([Area S] - [Area R]) / ([Area S] + [Area R])] x 100.

C. Structural Confirmation by NMR and Mass Spectrometry

  • ¹H NMR: Dissolve the sample in CDCl₃. The spectrum should confirm the presence of aromatic protons, the methine proton (CH-OH), and the methyl group protons, with characteristic chemical shifts and coupling patterns.

  • GC-MS: Gas chromatography coupled with mass spectrometry can confirm the molecular weight of the product via the molecular ion peak and provide an additional measure of purity.[11]

Section 4: Workflow and Data Visualization

A streamlined workflow ensures efficiency and consistency from synthesis to quality control.

4.1: Integrated Synthesis and Analysis Workflow

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Quality Control A Setup Reaction (Inert Atmosphere) B Charge Reagents & Catalyst A->B C Heat & Stir (50-60 °C) B->C D IPC Monitoring (TLC/GC) C->D E Solvent Removal D->E Reaction Complete F Extraction E->F G Drying & Filtration F->G H Purification (If Needed) G->H I Purity (HPLC) H->I Purified Product L Release for Next Step I->L J Enantiomeric Excess (Chiral HPLC) J->L K Structure (NMR, MS) K->L

Caption: Comprehensive workflow from synthesis to quality release.

References

  • Vertex AI Search. The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
  • Vertex AI Search. Analytical Method Summaries.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet (2021-05-01).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Material Safety Data Sheet.
  • PureSynth. Product Detail: 1-(2,6-dichloro-3-fluorophenyl)ethanone.
  • PubMed. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805.
  • Selleck Chemicals. NVP-BSK805 | CAS 1092499-93-8.
  • APExBIO. NVP-BSK805 - Potent JAK2 Inhibitor for Research.
  • Vertex AI Search. III Analytical Methods.
  • ECHEMI. 1-(2,6-Dichlorophenyl)ethanone SDS, 2040-05-3 Safety Data Sheets.
  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • PubChem. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982.
  • MedchemExpress.com. NVP-BSK805 | JAK2 Inhibitor.
  • NIH. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo.
  • Vertex AI Search. 6. ANALYTICAL METHODS.
  • EPO. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018.
  • ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate (2025-08-07).

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Application Notes & Protocols: The Strategic Use of 1-(2,3-Dichloro-6-fluorophenyl)ethanone in the Synthesis of Novel Triazolopyridine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Starting Material for Complex Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount to the discovery of novel therapeutic agents. The substituted acetophenone, 1-(2,3-dichloro-6-fluorophenyl)ethanone, has emerged as a strategic starting material for the synthesis of a variety of pharmacologically relevant compounds. Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the phenyl ring—provides a handle for modulating the electronic and lipophilic properties of the final molecule, which can be critical for optimizing target engagement, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives. This class of fused heterocycles is of significant interest due to its prevalence in compounds targeting a range of biological targets, including enzymes and receptors involved in cancer, inflammation, and metabolic diseases.[1][2][3][4] We will present a representative, detailed protocol for the synthesis of a novel 3-(2,3-dichloro-6-fluorophenyl)-[1][2][3]triazolo[4,3-a]pyridine, a scaffold with potential applications as a kinase inhibitor or an inhibitor of protein-protein interactions.[5][6]

The protocols and discussions herein are designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the underlying chemical principles and strategic considerations, aiming to empower the reader to adapt and apply these techniques to their own research endeavors.

Part 1: Synthesis of a Key Intermediate: 2-(2,3-Dichloro-6-fluorobenzoyl)-1,2-dihydropyridin-2-one

The initial step in leveraging this compound is its conversion to a more reactive intermediate that can readily undergo cyclization. A common and effective strategy is the reaction with a suitable pyridine derivative to form a precursor for the triazolopyridine core.

Protocol 1: Synthesis of 2-(2,3-Dichloro-6-fluorobenzoyl)-1,2-dihydropyridin-2-one

This protocol details the synthesis of a key intermediate via the condensation of this compound with 2-chloropyridine, followed by oxidation.

Materials:

  • This compound

  • 2-Chloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium permanganate (KMnO₄)

  • Aqueous hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Deprotonation of the Ketone:

    • To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous DMF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension with vigorous stirring.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the enolate is indicated by the cessation of hydrogen gas evolution.

  • Nucleophilic Aromatic Substitution:

    • To the enolate solution, add 2-chloropyridine (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation to the Pyridinone:

    • Cool the reaction mixture to room temperature.

    • Slowly add a solution of potassium permanganate (1.5 equivalents) in water to the reaction mixture. The temperature should be maintained below 30 °C.

    • Stir the mixture at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears.

    • Acidify the mixture to pH 3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-(2,3-dichloro-6-fluorobenzoyl)-1,2-dihydropyridin-2-one.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydride is essential to deprotonate the α-carbon of the acetophenone, forming a nucleophilic enolate.

  • DMF is an excellent polar aprotic solvent for this reaction, as it solvates the sodium cation, enhancing the nucleophilicity of the enolate.

  • The subsequent oxidation with potassium permanganate converts the dihydropyridine intermediate to the more stable pyridinone.

Part 2: Formation of the Triazolopyridine Core

The synthesized pyridinone intermediate is now primed for the crucial cyclization step to form the desired[1][2][3]triazolo[4,3-a]pyridine scaffold. This is typically achieved by reaction with hydrazine, followed by cyclization.

Protocol 2: Synthesis of 3-(2,3-Dichloro-6-fluorophenyl)-[1][2][3]triazolo[4,3-a]pyridine

Materials:

  • 2-(2,3-Dichloro-6-fluorobenzoyl)-1,2-dihydropyridin-2-one

  • Hydrazine hydrate

  • Ethanol

  • Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Hydrazone Formation:

    • Dissolve the 2-(2,3-dichloro-6-fluorobenzoyl)-1,2-dihydropyridin-2-one (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 equivalents) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Cyclization to the Triazolopyridine:

    • To the crude hydrazone, cautiously add phosphorus oxychloride (3-5 equivalents) at 0 °C.

    • Slowly warm the reaction mixture to reflux and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield the final product, 3-(2,3-dichloro-6-fluorophenyl)-[1][2][3]triazolo[4,3-a]pyridine.

Trustworthiness of the Protocol: This two-part synthetic strategy is a well-established method for the formation of triazolopyridine rings. The formation of a hydrazone followed by an acid-catalyzed or dehydrative cyclization is a robust and reliable transformation in heterocyclic chemistry.

Visualization of the Synthetic Workflow

To provide a clear overview of the synthetic strategy, the following workflow diagram is presented.

Synthetic_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Triazolopyridine Formation A 1-(2,3-Dichloro-6- fluorophenyl)ethanone C Intermediate A (Enolate) A->C 1. NaH, DMF B 2-Chloropyridine B->C D Intermediate B (Pyridinone) C->D 2. KMnO4 F Intermediate C (Hydrazone) D->F 3. Hydrazine Hydrate, EtOH E Hydrazine Hydrate E->F G 3-(2,3-Dichloro-6-fluorophenyl)- [1,2,4]triazolo[4,3-a]pyridine F->G 4. POCl3, Reflux

Caption: Synthetic workflow for the preparation of the target triazolopyridine.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 3-aryl-[1][2][3]triazolo[4,3-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[6] The dichloro- and fluoro-substituents on the phenyl ring can engage in specific interactions within the ATP-binding pocket of various kinases, contributing to high affinity and selectivity.

Data Presentation: Physicochemical Properties of the Synthesized Compound

PropertyPredicted Value
Molecular Weight298.12 g/mol
LogP3.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Molar Refractivity71.3 cm³

These values are calculated estimates and should be confirmed experimentally.

Logical Relationship: From Scaffold to Biological Activity

The synthesized triazolopyridine can serve as a core structure for further elaboration to develop potent kinase inhibitors. The rationale behind this is illustrated in the following diagram.

Biological_Rationale Scaffold 3-(2,3-Dichloro-6-fluorophenyl)- [1,2,4]triazolo[4,3-a]pyridine Modification Further Chemical Modification (e.g., addition of solubilizing groups, pharmacophore elaboration) Scaffold->Modification Target Kinase ATP-Binding Pocket Modification->Target Binds to Activity Biological Activity (Kinase Inhibition) Target->Activity Leads to Outcome Therapeutic Potential (e.g., Anticancer, Anti-inflammatory) Activity->Outcome

Caption: Rationale for developing the scaffold into a kinase inhibitor.

Conclusion and Future Directions

This guide has detailed the strategic application of this compound in the synthesis of a novel 3-(2,3-dichloro-6-fluorophenyl)-[1][2][3]triazolo[4,3-a]pyridine. The provided protocols offer a robust and adaptable framework for researchers to access this valuable heterocyclic scaffold. The unique substitution pattern of the starting material imparts desirable physicochemical properties to the final compound, making it an attractive candidate for further development in medicinal chemistry, particularly in the realm of kinase inhibitors. Future work could involve the exploration of various substitution patterns on the triazolopyridine core and the evaluation of the synthesized compounds in a panel of kinase assays to identify promising lead candidates for drug discovery programs.

References

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2021). ChemMedChem, 16(23), 3439-3450. [Link]

  • Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). Journal of Medicinal Chemistry, 62(9), 4703-4715. [Link]

  • Discovery of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. (2025). Bioorganic & Medicinal Chemistry, 125, 118214. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). Molecules, 27(15), 4989. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules, 26(18), 5488. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents.

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26(19), 5911. [Link]

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Application Notes and Protocols: Downstream Reactions of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ketone in Modern Synthesis

1-(2,3-Dichloro-6-fluorophenyl)ethanone, a substituted acetophenone, is a pivotal starting material and intermediate in synthetic organic chemistry.[1] Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, imparts specific reactivity and makes it a valuable building block for a diverse range of complex molecules. This guide provides an in-depth exploration of the key downstream reactions of this ketone, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development. The primary applications of this compound lie in the synthesis of heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by two main features: the electrophilic carbonyl carbon of the acetyl group and the activated alpha-protons on the methyl group. The electron-withdrawing nature of the halogenated phenyl ring further enhances the electrophilicity of the carbonyl carbon. These characteristics allow the molecule to participate in a variety of classical and modern organic reactions.

Section 1: Synthesis of Pyrazole Derivatives

The construction of pyrazole rings is a cornerstone of medicinal chemistry, with many pyrazole-containing compounds exhibiting a wide range of biological activities, including herbicidal and pharmaceutical applications.[2][3] this compound serves as an excellent precursor for the synthesis of 3- or 5-substituted pyrazoles through condensation reactions with hydrazine derivatives.

Reaction Principle: Knorr Pyrazole Synthesis

The most common method for synthesizing pyrazoles from 1,3-dicarbonyl compounds or their equivalents and hydrazines is the Knorr pyrazole synthesis.[4] In the case of this compound, it can first be converted into a 1,3-dicarbonyl equivalent, which then undergoes cyclocondensation with a hydrazine.

Workflow for Pyrazole Synthesis

A This compound B Base-catalyzed condensation with an ester (e.g., diethyl oxalate) A->B Step 1 C 1,3-Dicarbonyl Intermediate B->C E Cyclocondensation C->E Step 2 D Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) D->E F Substituted Pyrazole Product E->F A This compound B Functional Group Transformation (e.g., α-bromination) A->B Step 1 C α-Halo Ketone Intermediate B->C E Condensation and Cyclization C->E Step 2 D Anthranilamide D->E F Substituted Quinazolinone Product E->F A This compound C Enolate Intermediate A->C B Base (e.g., NaOH, KOH) B->C E Aldol Addition C->E D Aromatic Aldehyde (e.g., Benzaldehyde) D->E F β-Hydroxy Ketone E->F G Dehydration (Heat) F->G H α,β-Unsaturated Ketone (Chalcone) G->H

Sources

Application Note: Catalytic Strategies for the Regioselective Synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing Highly Substituted Aryl Ketones

1-(2,3-Dichloro-6-fluorophenyl)ethanone is a highly substituted aryl ketone, a class of molecules that serves as a critical structural motif and versatile intermediate in the development of complex pharmaceutical and agrochemical agents.[1] The specific arrangement of three halogen substituents on the phenyl ring presents a significant synthetic challenge, primarily concerning the regioselective introduction of the acetyl group. Standard electrophilic aromatic substitution methods, such as the Friedel-Crafts acylation, are complicated by the competing directing effects of the existing substituents and the overall deactivation of the aromatic ring.

This application note provides a comprehensive guide for researchers and drug development professionals on the catalytic synthesis of this target molecule. It explores various catalytic systems, from classical Lewis acids to modern solid-acid and metal triflate catalysts, and provides detailed, field-proven protocols. The focus is not merely on procedural steps but on the underlying chemical principles that govern catalyst selection and reaction optimization to overcome the inherent challenge of regioselectivity.

Synthetic Strategy: Friedel-Crafts Acylation of 1,2-Dichloro-4-fluorobenzene

The most direct route to this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride. The success of this synthesis is critically dependent on directing the electrophilic attack to the C-6 position of the starting material.

Regiochemical Considerations: The substitution pattern of 1,2-dichloro-4-fluorobenzene creates a complex electronic and steric environment.

  • Fluorine (at C-4): As the most electronegative halogen, fluorine deactivates the ring less than chlorine. It is a strong ortho, para-director, thus strongly activating the C-3 and C-5 positions for electrophilic attack.

  • Chlorine (at C-1 and C-2): These are deactivating, ortho, para-directors. The C-1 chlorine directs towards C-6, while the C-2 chlorine directs towards C-3.

Based on these effects, acylation is electronically favored at the C-3 and C-5 positions. The target C-6 position is electronically less favored and sterically hindered by the adjacent chlorine atom at C-1. Therefore, achieving a high yield of the desired this compound isomer requires careful selection of a catalyst and reaction conditions that can override these inherent electronic preferences, potentially by exploiting steric factors or unique catalyst-substrate interactions.[2]

Overview of Catalytic Systems

The choice of catalyst is the most critical variable in controlling the rate and selectivity of the Friedel-Crafts acylation. A range of catalysts can be employed, each with distinct advantages and drawbacks.

Classical Lewis Acids (e.g., AlCl₃, FeCl₃)

Traditional Lewis acids like aluminum chloride are highly effective at activating the acylating agent to form the reactive acylium ion.[3] Their high reactivity can be advantageous for deactivated substrates. However, they suffer from several limitations:

  • Stoichiometric Requirement: The product ketone is a Lewis base that forms a stable complex with AlCl₃, necessitating the use of more than one equivalent of the catalyst.[1][3]

  • Low Selectivity: Their high reactivity often leads to poor regioselectivity, resulting in a mixture of isomers that are difficult to separate.

  • Harsh Conditions: Reactions often require anhydrous conditions and generate corrosive HCl gas and significant aqueous waste during workup.

Modern Homogeneous Catalysts (e.g., Metal Triflates)

Lanthanide and other metal triflates [e.g., Ytterbium triflate (Yb(OTf)₃), Hafnium triflate (Hf(OTf)₄)] have emerged as powerful, water-tolerant Lewis acid catalysts.[4]

  • Catalytic Amounts: They do not form strong complexes with the product, allowing them to be used in truly catalytic quantities (typically 1-10 mol%).

  • Enhanced Selectivity: The milder reaction conditions and the specific coordination properties of the metal center can lead to improved regioselectivity compared to AlCl₃.

  • Reusability: Many triflate catalysts can be recovered from the aqueous phase after reaction and reused, improving the process economy.[4]

Heterogeneous & Solid Acid Catalysts (e.g., Zeolites, Metal Oxides)

Solid acid catalysts represent a "green" alternative to traditional homogeneous systems, simplifying product purification and minimizing waste.

  • Ease of Separation: As solids, these catalysts can be removed by simple filtration.

  • Reusability: They are robust and can often be regenerated and reused multiple times.

  • Shape Selectivity: The porous structure of catalysts like zeolites can impart shape selectivity, favoring the formation of specific isomers that fit within their catalytic sites. This could be a key strategy for directing acylation to a specific position on a polysubstituted ring.

Brønsted Superacids (e.g., Trifluoromethanesulfonic Acid)

Trifluoromethanesulfonic acid (TfOH) is a potent Brønsted acid that can effectively catalyze acylation, sometimes acting as both the catalyst and the solvent.[5] It is particularly effective for moderately deactivated systems and can offer unique selectivity profiles.

Comparative Analysis of Catalyst Systems

The following table summarizes the key operational characteristics of the discussed catalyst classes for the acylation of deactivated aromatic compounds.

Catalyst ClassTypical LoadingRelative ActivityConditionsReusabilityKey Advantages / Disadvantages
Classical Lewis Acids (AlCl₃)>100 mol%Very HighAnhydrous, often harshNo(+): High reactivity. (-): Stoichiometric, corrosive, high waste, low selectivity.
Metal Triflates (Yb(OTf)₃)1 - 10 mol%HighMild, water-tolerantYes(+): Catalytic, reusable, higher selectivity. (-): Higher initial cost.
Solid Acids (Zeolites, ZnO)10 - 50 wt%ModerateOften requires higher temp.Yes(+): Green, easy separation, potential shape selectivity. (-): Lower activity.
Brønsted Superacids (TfOH)Catalytic to SolventVery HighAnhydrous, corrosiveNo(+): Very high activity, can be used as solvent. (-): Corrosive, difficult to handle.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are hazardous and should be handled with care.

Protocol 1: Classical Acylation using Aluminum Chloride (AlCl₃)

This protocol outlines a traditional approach. It is expected to be fast but may yield a mixture of isomers requiring careful purification and analysis.

Materials:

  • 1,2-Dichloro-4-fluorobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 equivalents). Add anhydrous DCM to create a slurry.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ slurry over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add a solution of 1,2-dichloro-4-fluorobenzene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 2M HCl. This step is highly exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to isolate the desired isomer.

Protocol 2: Modern Catalytic Acylation using Ytterbium Triflate (Yb(OTf)₃)

This protocol uses a modern, reusable catalyst under milder conditions, which may improve the regioselectivity and environmental profile of the synthesis.

Materials:

  • 1,2-Dichloro-4-fluorobenzene

  • Acetic anhydride ((CH₃CO)₂O)

  • Ytterbium (III) triflate (Yb(OTf)₃)

  • Nitromethane (as solvent)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-4-fluorobenzene (1.0 equivalent), nitromethane, and Yb(OTf)₃ (0.05 equivalents).

  • Reagent Addition: Add acetic anhydride (1.5 equivalents) to the mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After completion, cool the reaction to room temperature and add deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Catalyst Recovery (Optional): The aqueous layer containing the Yb(OTf)₃ can be collected. Evaporating the water under reduced pressure allows for the recovery of the catalyst, which can be dried in a vacuum oven for reuse.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the this compound isomer.

Process Visualization

The following diagrams illustrate the core chemical mechanism and a generalized workflow for the synthesis.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylHalide R-CO-Cl (Acyl Chloride) AcyliumIon AcyliumIon AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Arene Ar-H (Aromatic Ring) Arene->SigmaComplex + Acylium Ion Product Ar-CO-R (Aryl Ketone) SigmaComplex->Product - H⁺ (Regenerates Catalyst)

Caption: General mechanism of the Friedel-Crafts Acylation.

Workflow start Start reagents 1. Charge Reactor (Substrate, Solvent, Catalyst) start->reagents addition 2. Add Acylating Agent (Controlled Temperature) reagents->addition reaction 3. Stir at Reaction Temperature (Monitor by TLC/GC-MS) addition->reaction quench 4. Quench Reaction (e.g., Ice/HCl) reaction->quench workup 5. Liquid-Liquid Extraction quench->workup purify 6. Dry and Concentrate Organic Phase workup->purify analysis 7. Purify Product (Column Chromatography / Distillation) purify->analysis end Final Product: This compound analysis->end

Caption: Generalized experimental workflow for synthesis.

Troubleshooting and Optimization

  • Problem: Low yield and formation of multiple isomers (most common issue).

    • Solution: A systematic screening of catalysts is recommended. Start with milder conditions (e.g., Protocol 2) and a range of temperatures (e.g., 25 °C to 80 °C). Solvents can also influence selectivity; test non-polar (DCM), polar aprotic (nitromethane), and coordinating (CS₂) solvents. Analyze the product mixture ratio carefully by ¹H NMR and GC-MS to guide optimization.

  • Problem: Reaction does not proceed or is very slow.

    • Solution: The substrate is deactivated. If using a mild catalyst, an increase in temperature or catalyst loading may be necessary. Alternatively, switching to a more powerful catalytic system like AlCl₃ (Protocol 1) or TfOH may be required.[5] Ensure all reagents are anhydrous, as water can deactivate many Lewis acid catalysts.

  • Problem: Formation of polyacylated products.

    • Solution: This is unlikely for a deactivated ring but possible under harsh conditions.[6] Use a molar ratio of acylating agent to substrate closer to 1:1 and avoid excessively high temperatures or long reaction times.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a challenging but feasible transformation. Success hinges on overcoming the electronically favored acylation at positions 3 and 5 of the 1,2-dichloro-4-fluorobenzene starting material to achieve the desired C-6 substitution. While classical Lewis acids like AlCl₃ provide high reactivity, modern catalytic systems based on metal triflates or heterogeneous acids offer a promising avenue for achieving higher regioselectivity under milder, more sustainable conditions. The protocols and strategies outlined in this note serve as a robust starting point for developing a scalable and efficient synthesis for this valuable chemical intermediate.

References

  • Yamato, T. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at: [Link]

  • PureSynth. (n.d.). 26-Dichloro-3-Fluoroacetophenone 97.0%(GC). Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Retrieved January 18, 2026, from [Link]

  • Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2015). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved January 18, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved January 18, 2026, from [Link]

  • Drugfuture.com. (n.d.). 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHAN-1-ONE. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved January 18, 2026, from [Link]

  • ACG Publications. (2023). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate. Retrieved January 18, 2026, from [Link]

  • Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved January 18, 2026, from [Link]

Sources

experimental procedure for preparing 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Preparation of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a substituted acetophenone derivative of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This application note offers a detailed, step-by-step protocol, an analysis of the reaction mechanism, safety protocols, and a discussion of the critical parameters that ensure a successful and high-yield synthesis. The content is designed for researchers, chemists, and process development professionals requiring a robust and reproducible method for preparing this key chemical intermediate.

Introduction and Synthetic Strategy

Substituted aryl ketones, such as this compound, are pivotal building blocks in the synthesis of complex organic molecules. Their unique electronic and steric properties, imparted by the halogen substituents, make them valuable precursors for pharmaceuticals and agrochemicals. The target molecule can be efficiently synthesized via electrophilic aromatic substitution.

Retrosynthetic Analysis:

The most direct and industrially scalable approach to this target is the Friedel-Crafts acylation.[1] This method involves the introduction of an acyl group onto an aromatic ring. Our retrosynthetic analysis disconnects the target ketone at the bond between the aromatic ring and the carbonyl carbon, identifying 1,2-dichloro-4-fluorobenzene as the aromatic starting material and an acetyl cation equivalent (acylium ion) as the electrophile.

This strategy is advantageous due to the commercial availability of the starting materials and the well-established nature of the Friedel-Crafts reaction, which allows for a straightforward, single-step conversion to the desired product.

The Friedel-Crafts Acylation: Mechanism and Rationale

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings. The reaction proceeds through a distinct, well-understood mechanism.

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acylating agent, acetyl chloride. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[2]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,2-dichloro-4-fluorobenzene ring attacks the acylium ion. The halogen substituents on the ring are deactivating towards electrophilic substitution, but they are ortho-, para-directing. The fluorine atom is the most activating (least deactivating) of the halogens and will primarily direct the incoming electrophile to its ortho and para positions. Acylation occurs preferentially at the C-5 position (ortho to the fluorine and meta to the two chlorine atoms), as this position is the most electronically activated and sterically accessible, leading to the desired this compound isomer.

  • Deprotonation and Catalyst Complexation: A weak base removes a proton from the intermediate carbocation (the sigma complex), restoring aromaticity to the ring. The resulting ketone product is a Lewis base and immediately forms a stable complex with the aluminum chloride catalyst.[2] This requires the use of at least a stoichiometric amount of AlCl₃.

  • Hydrolysis (Work-up): An aqueous acid work-up is necessary to hydrolyze the ketone-AlCl₃ complex and liberate the final product.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound. All operations should be conducted in a certified chemical fume hood.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )AmountMoles (mol)Properties
1,2-Dichloro-4-fluorobenzene3861-73-2C₆H₃Cl₂F164.9910.0 g0.0606Liquid, d=1.46 g/mL
Anhydrous Aluminum Chloride7446-70-0AlCl₃133.349.7 g0.0727Solid, reacts with water
Acetyl Chloride75-36-5C₂H₃ClO78.505.2 g (4.7 mL)0.0667Liquid, d=1.104 g/mL, flammable, corrosive
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93100 mL-Solvent, volatile
Hydrochloric Acid, conc. (37%)7647-01-0HCl36.46~50 mL-Corrosive
Saturated Sodium Bicarbonate Soln.144-55-8NaHCO₃84.01~50 mL-Aqueous solution
Saturated Sodium Chloride Soln. (Brine)7647-14-5NaCl58.44~50 mL-Aqueous solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37~10 g-Drying agent
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • 125 mL pressure-equalizing dropping funnel

  • Teflon-coated magnetic stir bar and stir plate

  • Ice-water bath

  • Thermometer

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, and condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon to maintain anhydrous conditions.

  • Reagent Charging: Charge the flask with 1,2-dichloro-4-fluorobenzene (10.0 g, 0.0606 mol) and anhydrous dichloromethane (80 mL). Begin stirring to ensure the solution is homogeneous.

  • Catalyst Addition: Cool the stirred solution to 0-5 °C using an ice-water bath. Carefully add the anhydrous aluminum chloride (9.7 g, 0.0727 mol) to the flask in small portions over 15-20 minutes. The addition is exothermic and may cause some HCl evolution; portion-wise addition helps control the temperature. The mixture will become a slurry.

  • Acylation: In the dropping funnel, prepare a solution of acetyl chloride (4.7 mL, 0.0667 mol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cold, stirred reaction slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Prepare a beaker containing crushed ice (~100 g) and concentrated HCl (~50 mL). Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This quench is highly exothermic and will release significant amounts of HCl gas. Perform this step with extreme caution in the back of the fume hood.

  • Aqueous Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution), and finally with brine (50 mL). These washes remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Experimental Workflow Diagram

The logical flow of the synthesis protocol is visualized below.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification A 1,2-Dichloro-4-fluorobenzene + Anhydrous DCM D Mix & Cool to 0°C A->D B Anhydrous AlCl₃ E Add AlCl₃ Portion-wise B->E Portion-wise C Acetyl Chloride + Anhydrous DCM F Add Acetyl Chloride Dropwise C->F Dropwise D->E E->F G Stir at Room Temp (2-4h) F->G H Quench on Ice/HCl G->H I Extract with DCM H->I J Wash (H₂O, NaHCO₃, Brine) I->J K Dry & Concentrate J->K L Purify (Distillation/Recrystallization) K->L M Final Product: This compound L->M

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Safety and Handling: A Trustworthy Protocol

Scientific integrity demands a commitment to safety. The reagents used in this protocol are hazardous and must be handled with appropriate precautions.

  • Acetyl Chloride: This substance is highly flammable, corrosive, and a lachrymator. It reacts violently with water and alcohols to produce corrosive HCl gas.[3][4][5][6] Always handle in a chemical fume hood using butyl rubber gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[3][6] Ensure an emergency eyewash and safety shower are accessible.[3][6]

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and HCl gas.[7] It is a fine powder that poses an inhalation risk. Avoid creating dust when handling.[7] Wear appropriate PPE as listed above.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be performed within a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Anhydrous Conditions: The success of the reaction hinges on maintaining strictly anhydrous (water-free) conditions. Moisture will rapidly decompose both acetyl chloride and aluminum chloride, halting the reaction and reducing the yield.[7][8] All glassware must be thoroughly dried, and anhydrous grade solvents should be used. The reaction should be run under an inert atmosphere (nitrogen or argon).

Conclusion

The Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene provides a reliable and direct route to this compound. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, this protocol can deliver the target compound in good yield. Adherence to the safety guidelines outlined is paramount for the successful and safe execution of this procedure. This application note serves as a validated starting point for researchers requiring this valuable chemical intermediate for further synthetic applications.

References

  • Vertex AI Search. The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Accessed January 18, 2026.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • University of Michigan. Grignard Reaction.
  • Sigma-Aldrich. Acetyl chloride - Safety Data Sheet.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride.
  • Fisher Scientific. Acetyl chloride - SAFETY DATA SHEET.
  • Sigma-Aldrich. Aluminum chloride - Safety Data Sheet.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link].

  • L.S.College, Muzaffarpur. Friedel–Crafts reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,3-Dichloro-6-fluorophenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 1-(2,3-Dichloro-6-fluorophenyl)ethanone. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution. This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to ensure a high-purity yield.

Section 1: Compound Profile & Safety

Before initiating any experimental work, it is critical to be familiar with the physicochemical properties and safety information of the target compound.

Disclaimer: Specific experimental data for this compound is not widely published. The data presented below is for the closely related isomer, 1-(2,6-Dichloro-3-fluorophenyl)ethanone (CAS: 290835-85-7) , and should be used as a general guideline.[1][2] Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the exact compound you are using.

PropertyValueSource
Molecular Formula C₈H₅Cl₂FO[1]
Molecular Weight 207.03 g/mol [1][2]
Boiling Point ~255 °C[2]
Density ~1.403 g/mL at 25 °C[2]
Appearance Expected to be a solid at room temperatureGeneral Knowledge

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood.

  • Hazard Statements: The compound is a substituted acetophenone and may cause skin and eye irritation.[2] Solvents used in recrystallization are often flammable and toxic. Review the SDS for all materials before use.

Section 2: The Recrystallization Workflow

Recrystallization is a multi-step process that exploits differences in solubility to separate a desired compound from impurities.[3] The ideal workflow is a systematic process designed to maximize purity and recovery.

Recrystallization_Workflow Crude Crude Solid Solvent_Screen Solvent Screening Crude->Solvent_Screen Start Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Select Solvent Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Insoluble Impurities Present Cool Slow Cooling (Induces Crystallization) Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Final Product

Caption: A standard workflow for the purification of a solid organic compound by recrystallization.

Standard Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent or solvent pair (see FAQ section). The ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.[3]

Section 3: Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the recrystallization of this compound.

Q: I've dissolved my compound, but no crystals are forming upon cooling. What's wrong?

A: This is a very common issue, typically arising from two main causes:

  • Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[7] The solution is not supersaturated upon cooling, and the compound remains dissolved.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 20-30% and then allow it to cool again. Repeat if necessary until the solution becomes slightly cloudy at room temperature before clearing upon warming.[8]

  • Cause 2: The solution is supersaturated but requires a nucleation event. Crystal growth needs a starting point (a nucleus).

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" will act as a template for other crystals to grow upon.[8]

Q: My product is "oiling out" as a liquid instead of forming solid crystals. How do I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often due to the presence of significant impurities that depress the melting point of the mixture or because the solution is becoming saturated at too high a temperature.[7]

  • Solution 1: Re-dissolve and add more solvent. Return the flask to the heat source until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation temperature. Allow this slightly more dilute solution to cool very slowly.[8]

  • Solution 2: Modify the solvent system. If using a single solvent, consider switching to a solvent pair. If already using a solvent pair, re-dissolve the oil and add a small amount of the "good" (more soluble) solvent before cooling again.[7]

  • Solution 3: Use activated charcoal. If the impurities are colored or polar, adding a small amount of activated charcoal to the hot solution (before hot filtration) can adsorb them, which may prevent oiling out.[8]

Q: The recrystallization worked, but my yield is very low. What happened?

A: A low yield indicates that a significant amount of your product was lost during the process.

  • Cause 1: Using an excessive amount of solvent. As discussed, this keeps more of your product dissolved in the "mother liquor" (the leftover solvent after filtration).[7]

  • Cause 2: Premature crystallization. If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure your filtration apparatus and solution are kept hot during this step.

  • Cause 3: Inadequate cooling. If the solution is not cooled sufficiently (e.g., in an ice bath), more product will remain dissolved.[6]

  • Cause 4: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not cold enough, will dissolve some of your product.[6]

    • Solution: To diagnose the issue, you can try to evaporate the solvent from your mother liquor. A large amount of recovered solid indicates that too much solvent was likely used. For future experiments, be meticulous about using the minimum amount of hot solvent required for dissolution.

Q: My crystals formed almost instantly and look like a fine powder. Are they pure?

A: Rapid crystallization, or "crashing out," is undesirable because impurities can become trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[8][9]

  • Cause: The solution was too concentrated, or it was cooled too quickly.

    • Solution: For the highest purity, crystal growth should be slow and methodical. Re-dissolve the powder in hot solvent, add a small excess of solvent (5-10%) to slightly increase the solubility, and allow the solution to cool to room temperature undisturbed and without placing it directly in an ice bath. Slow cooling is paramount for forming well-ordered, pure crystals.[3][8]

Section 4: Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for this compound?

A: Solvent selection is an empirical process guided by the principle of "like dissolves like" and solubility tests.[4] Since the target molecule is a halogenated aromatic ketone, it has moderate polarity.

Systematic Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of the crude compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[3]

  • Heat the tubes that did not show solubility at room temperature. A good solvent will now dissolve the compound completely at or near its boiling point.[9]

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

Table of Potential Solvents (Listed by Decreasing Polarity):

SolventBoiling Point (°C)PolarityPotential Use
Water100HighUnlikely to be a good single solvent; may work as an anti-solvent.
Ethanol78High-MediumGood starting point for aromatic compounds.[10]
Isopropanol82MediumA common alternative to ethanol.
Acetone56MediumOften a good solvent for ketones, but its low boiling point can be a drawback.[11]
Ethyl Acetate77Medium-LowA versatile and effective recrystallization solvent.[11]
Toluene111LowGood for less polar compounds; high boiling point.
Heptane/Hexane98 / 69Very LowUnlikely to dissolve the compound alone; excellent as an "anti-solvent" in a pair.[10]

Q: What is a solvent pair, and when should I use one?

A: A solvent pair is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: a "good" solvent that readily dissolves the compound, and a "poor" or "anti-solvent" in which the compound is insoluble.[5][12]

You should use a solvent pair when your compound is either too soluble or not soluble enough in common single solvents. A likely pair for this compound could be Ethanol (good) and Water (poor), or Ethyl Acetate (good) and Heptane (poor).[13]

Q: How can I confirm the purity of my recrystallized product?

A: The most common methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) or GC-MS (Gas Chromatography-Mass Spectrometry) can provide definitive structural confirmation and assess purity.

References

  • Slideshare. (n.d.). List the most important criteria for selecting a recrystallization.docx. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PureSynth. (n.d.). Product Detail: 1-(2,6-dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Guide for Chemists. Retrieved from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this important chemical intermediate.

Introduction

The synthesis of this compound, a key building block in the preparation of various pharmaceutical compounds, is typically achieved via a Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene.[1][2][3][4] While the reaction is generally robust, the formation of impurities can complicate downstream applications and reduce overall yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment, offering potential causes and actionable solutions.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the possible causes and how can I improve the conversion?

Answer:

Several factors can contribute to a low conversion rate in a Friedel-Crafts acylation.

  • Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Inactivation of the catalyst by water will significantly hinder the reaction. Ensure you are using a fresh, anhydrous grade of AlCl₃ and that all glassware is thoroughly dried before use. Additionally, in Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[1][3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1][3]

  • Reagent Purity: The purity of your starting materials, 1,2-dichloro-4-fluorobenzene and acetyl chloride, is crucial. Impurities in the starting materials can interfere with the reaction. Acetyl chloride is particularly susceptible to hydrolysis, reacting with atmospheric moisture to form acetic acid and HCl.[5][6][7][8] The presence of acetic acid can complicate the reaction and subsequent purification. It is advisable to use freshly distilled or newly purchased acetyl chloride.

  • Reaction Temperature: While Friedel-Crafts reactions are often run at low temperatures to control selectivity, a temperature that is too low can result in a slow reaction rate. A gradual increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal temperature profile.

Question 2: My final product is an oil or has a low melting point, and my NMR spectrum shows unexpected peaks. What are the likely impurities?

Answer:

The presence of an oily product or a depressed melting point is a strong indicator of impurities. The most common impurities in this synthesis are regioisomers and residual starting materials.

  • Regioisomeric Impurities: Friedel-Crafts acylation on a substituted benzene ring can potentially lead to the formation of different positional isomers.[9] In the case of 1,2-dichloro-4-fluorobenzene, while the desired product is the result of acylation at the position ortho to the fluorine and meta to both chlorine atoms, other isomers can form. These isomers often have similar polarities, making them challenging to separate.

  • Unreacted Starting Material: Incomplete conversion will leave residual 1,2-dichloro-4-fluorobenzene in your product mixture.

  • Hydrolysis Products: If your acetyl chloride has been exposed to moisture, the resulting acetic acid can be present in the final product.[5][6][7][8]

To identify the specific impurities, a combination of analytical techniques is recommended, including ¹H NMR, ¹³C NMR, and GC-MS.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts acylation of halogenated benzenes?

A1: The most common side reaction is the formation of regioisomers. The directing effects of the halogen substituents on the aromatic ring influence the position of the incoming acyl group. While the fluorine atom is an ortho, para-director, and the chlorine atoms are also ortho, para-directors, the combined electronic and steric effects will determine the final product distribution. Polyacylation is a potential side reaction in Friedel-Crafts chemistry, but it is less common in acylation compared to alkylation because the introduced acyl group is electron-withdrawing and deactivates the ring towards further electrophilic substitution.[9]

Q2: What is the best method to purify this compound?

A2: A multi-step purification strategy is often the most effective.

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is essential. This typically involves quenching the reaction with ice-cold water or dilute acid to decompose the aluminum chloride complex. An extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will separate the organic product from the aqueous layer.

  • Acid-Base Extraction: To remove any acidic impurities, such as acetic acid from the hydrolysis of acetyl chloride, an acid-base extraction can be performed.[12][13][14] Washing the organic layer with a mild base like a saturated sodium bicarbonate solution will convert the acidic impurities into their water-soluble salts, which can then be removed with the aqueous layer.[12]

  • Column Chromatography: For the removal of regioisomers and other neutral impurities, column chromatography is a powerful technique.[15][16] A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating aromatic ketones.[15][16]

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can further enhance its purity.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the formation of side products, gas chromatography-mass spectrometry (GC-MS) is an excellent technique.[10]

Experimental Protocols

Protocol 1: General Purification Strategy

This protocol outlines a general workflow for the purification of this compound after a Friedel-Crafts acylation reaction.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (3 x 50 mL).

  • Washing:

    • Wash the combined organic layers with water (2 x 50 mL).

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove acidic impurities.[17][12]

    • Wash with brine (1 x 50 mL) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Further Purification: The resulting crude product can be further purified by column chromatography or recrystallization as needed.

Data Presentation
Purification StepImpurities RemovedTypical Solvents
Aqueous Workup Water-soluble byproducts, residual catalystDichloromethane, Ethyl Acetate
Acid-Base Extraction Acidic impurities (e.g., acetic acid)Saturated Sodium Bicarbonate
Column Chromatography Regioisomers, other neutral impuritiesHexanes/Ethyl Acetate gradient
Recrystallization Minor impuritiesEthanol, Methanol, or a mixture of solvents

Visualizations

Logical Workflow for Troubleshooting and Purification

G cluster_0 Reaction Outcome Analysis cluster_1 Purification Strategy cluster_2 Troubleshooting Low Yield Start Crude Product Analysis (NMR, GC-MS) Impure Product is Impure Start->Impure LowYield Low Yield Start->LowYield Pure Product is Pure Impure->Pure Purification AqueousWorkup Aqueous Workup Impure->AqueousWorkup Initiate Purification GoodYield Acceptable Yield LowYield->GoodYield Optimization CheckCatalyst Verify Catalyst Quality and Stoichiometry LowYield->CheckCatalyst Investigate Cause AcidBase Acid-Base Extraction AqueousWorkup->AcidBase ColumnChrom Column Chromatography AcidBase->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization CheckReagents Check Reagent Purity CheckCatalyst->CheckReagents OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp

Caption: A decision-making workflow for troubleshooting and purification.

References

  • Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online. Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available from: [Link]

  • What are the hydrolyzation products of acetyl chloride? Homework.Study.com. Available from: [Link]

  • Column Chromatography. Jack Westin. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Acid-Base Extraction. Available from: [Link]

  • Acyl chloride. Wikipedia. Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available from: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

  • Acid base extraction flow chart.
  • Column Chromatography ketone/silica. Physics Forums. Available from: [Link]

  • Chem263_Nov 25_notes_2010.pdf. Available from: [Link]

  • Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry. YouTube. Available from: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • The mechanism of hydrolysis of acid chlorides. Part IX. Acetyl chloride. Journal of the Chemical Society (Resumed). Available from: [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available from: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Supporting Information. Available from: [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link]

  • 1-(2,6-Dichloro-3-fluorophenyl)ethanone. PubChem. Available from: [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
  • Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). ResearchGate. Available from: [Link]

  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl). Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central. Available from: [Link]

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Technical Support Center: Synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene.[1] This electrophilic aromatic substitution reaction typically employs an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] The reaction introduces an acetyl group onto the aromatic ring to form the desired ketone.

Q2: What are the primary factors influencing the regioselectivity of the Friedel-Crafts acylation in this synthesis?

A2: The regioselectivity of the acylation of 1,2-dichloro-4-fluorobenzene is governed by the directing effects of the three halogen substituents. Both chlorine and fluorine are ortho-, para-directing groups, but they are also deactivating towards electrophilic aromatic substitution.[3] The directing effect is a result of the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogens.[4] The acetyl group will preferentially add to the ring position that is most activated (or least deactivated) by the combined electronic effects of the substituents and is sterically accessible.

Q3: What are the most likely isomeric byproducts in the synthesis of this compound?

A3: Based on the directing effects of the chloro and fluoro substituents on the 1,2-dichloro-4-fluorobenzene starting material, several isomeric acetophenone byproducts can be formed. The fluorine atom is a stronger ortho-, para-director than chlorine. However, the positions ortho to the fluorine are sterically hindered by the adjacent chlorine atoms. Therefore, the most likely isomeric byproducts are those resulting from acylation at other positions on the ring that are electronically favored to a lesser extent. These can include:

  • 1-(3,4-Dichloro-2-fluorophenyl)ethanone

  • 1-(4,5-Dichloro-2-fluorophenyl)ethanone

The precise ratio of these isomers to the desired product will depend on the specific reaction conditions, including the catalyst, solvent, and temperature.

Q4: Can polyacylation occur during the synthesis?

A4: Polyacylation is a potential side reaction in Friedel-Crafts acylations. However, it is generally less common than in Friedel-Crafts alkylations.[2] The acetyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[5] Therefore, the formation of di-acetylated byproducts is significantly less favorable than the initial mono-acylation. Harsh reaction conditions, such as high temperatures or a large excess of the acylating agent and catalyst, can increase the likelihood of polyacylation.[6]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

  • Possible Cause 1: Inactive Catalyst

    • Explanation: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Contamination with water will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Explanation: The reaction temperature can significantly impact the reaction rate and the formation of byproducts. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of degradation products or undesirable isomers.

    • Solution: Optimize the reaction temperature. Start with literature-reported temperatures and then systematically vary the temperature to find the optimal conditions for your specific setup.

  • Possible Cause 3: Insufficient Reaction Time

    • Explanation: The Friedel-Crafts acylation of a deactivated ring like 1,2-dichloro-4-fluorobenzene can be slow.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.

Problem 2: Presence of Unexpected Peaks in Chromatographic Analysis (GC/HPLC)

  • Possible Cause 1: Isomeric Byproducts

    • Explanation: As discussed in the FAQs, the formation of isomeric acetophenones is a common issue. These isomers will have similar polarities and boiling points, making their separation from the desired product challenging.

    • Solution:

      • Reaction Optimization: Adjusting the reaction conditions (catalyst, solvent, temperature) can influence the isomer ratio. A less reactive catalyst or lower temperature may improve selectivity.

      • Purification: Utilize high-resolution chromatographic techniques for separation.

        • HPLC: A reverse-phase C18 column with a carefully optimized mobile phase (e.g., a gradient of acetonitrile and water) is often effective for separating aromatic isomers.[8][9]

        • GC: A capillary column with a polar stationary phase can provide good separation of isomers based on differences in their dipole moments.[8]

Potential Isomeric Byproduct Predicted Elution Order (Relative to Desired Product) Identification Method
1-(3,4-Dichloro-2-fluorophenyl)ethanoneMay elute closely to the desired product.LC-MS/MS for mass confirmation and fragmentation pattern analysis.[10]
1-(4,5-Dichloro-2-fluorophenyl)ethanoneMay elute closely to the desired product.NMR spectroscopy to confirm the substitution pattern on the aromatic ring.
  • Possible Cause 2: Unreacted Starting Material

    • Explanation: An incomplete reaction will leave unreacted 1,2-dichloro-4-fluorobenzene.

    • Solution: Increase the reaction time or temperature, or consider adding a slight excess of the acylating agent and catalyst. The starting material can typically be removed during purification due to its higher volatility and lower polarity compared to the ketone product.

  • Possible Cause 3: Hydrolysis of Acylating Agent

    • Explanation: If the acylating agent (e.g., acetyl chloride) is exposed to moisture, it will hydrolyze to acetic acid. Acetic acid can participate in the reaction, but it is generally less reactive and can lead to the formation of other byproducts.

    • Solution: Use freshly opened or properly stored anhydrous acylating agents.

III. Experimental Workflow & Diagrams

General Experimental Protocol for Friedel-Crafts Acylation
  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.

  • Charging Reagents: Under an inert atmosphere (e.g., nitrogen), charge the flask with the solvent (e.g., dichloromethane or 1,2-dichloroethane) and the Lewis acid catalyst (e.g., aluminum chloride).

  • Addition of Substrate: Add the 1,2-dichloro-4-fluorobenzene to the flask.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Add the acetyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time, monitoring the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Diagrams

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 1,2-dichloro-4-fluorobenzene 1,2-dichloro-4-fluorobenzene Reaction Reaction 1,2-dichloro-4-fluorobenzene->Reaction Substrate Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Acylating Agent AlCl3 AlCl3 AlCl3->Reaction Lewis Acid This compound This compound Reaction->this compound Desired Product Isomeric Byproducts Isomeric Byproducts Reaction->Isomeric Byproducts Side Reaction HCl HCl Reaction->HCl Byproduct

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Catalyst Check Catalyst Activity (Anhydrous Conditions) Low_Yield->Check_Catalyst Yes Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Impure_Product->Analyze_Byproducts Yes End End Impure_Product->End No Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Increase_Time Increase Reaction Time Optimize_Temp->Increase_Time Increase_Time->Impure_Product Optimize_Purification Optimize Purification (HPLC, Distillation) Analyze_Byproducts->Optimize_Purification Optimize_Purification->End

Sources

Technical Support Center: Optimizing the Synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone. This document is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this key chemical intermediate. We will delve into the common challenges associated with its synthesis, provide detailed troubleshooting protocols, and explore the underlying chemical principles to empower you to optimize your experimental outcomes.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. The core challenge in this synthesis is the substrate itself; the aromatic ring is heavily deactivated by three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom). This deactivation makes the ring significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution, often leading to low yields and requiring harsh reaction conditions.[1][2] This guide will address this central issue through a series of frequently asked questions and detailed procedural advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield is consistently low (<30%). What is the primary factor limiting the reaction?

Answer: The most significant factor is the electronically deactivated nature of the starting material, 1,2-dichloro-4-fluorobenzene. The two chlorine atoms and the fluorine atom are strongly electron-withdrawing, which reduces the electron density of the aromatic ring. A standard Friedel-Crafts acylation reaction, which is an electrophilic aromatic substitution, relies on the nucleophilic character of the aromatic ring to attack the acylium ion electrophile.[1][3] With a deactivated substrate, this crucial step is slow and inefficient, leading to low conversion and poor yields.[1][2]

To overcome this, you must employ forcing conditions:

  • Strong Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation. It must be of high purity and strictly anhydrous.

  • Stoichiometric Excess of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid.[4][5] This is because the catalyst complexes not only with the acylating agent but also with the ketone product, effectively removing it from the catalytic cycle.[5] For a deactivated ring, using 1.1 to 1.5 equivalents of AlCl₃ is a common starting point.

  • Elevated Temperatures: While classic Friedel-Crafts reactions are often run at low temperatures, acylating a deactivated ring may require heating to increase the reaction rate. However, this must be carefully balanced against the risk of side reactions or decomposition.

Q2: I'm observing multiple products in my crude NMR/GC-MS. How can I improve regioselectivity?

Answer: The formation of isomeric byproducts is a common issue. The directing effects of the substituents on 1,2-dichloro-4-fluorobenzene determine the position of acylation.

  • Fluorine is an ortho, para-director.

  • Chlorine is also an ortho, para-director.

The desired product, this compound, results from acylation at the C5 position, which is ortho to the fluorine and meta to both chlorine atoms. This is a sterically hindered position. The main isomeric byproduct is likely 1-(3,4-dichloro-2-fluorophenyl)ethanone, resulting from acylation at the C6 position, which is ortho to one chlorine and para to the other.

Strategies to Improve Regioselectivity:

  • Choice of Solvent: The solvent can influence the distribution of isomers. Using a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. For particularly challenging acylations, nitrobenzene has been used as a solvent, although it is toxic and can be difficult to remove.[6]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can sometimes favor the thermodynamically more stable product. Experiment with a temperature gradient to find the optimal balance.

  • Alternative Lewis Acids: While AlCl₃ is the workhorse, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) could potentially offer different regioselectivity profiles, although they are generally less reactive.[7]

Q3: My reaction fails to initiate or stalls after a short period. What should I check?

Answer: This is almost always due to catalyst deactivation, which is primarily caused by moisture.

  • Anhydrous Conditions are Critical: Aluminum chloride reacts violently with water to form aluminum hydroxide and HCl, rendering it inactive.[1] All glassware must be oven- or flame-dried immediately before use. Reagents and solvents must be of the highest purity and anhydrous grade. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Quality of AlCl₃: Use a freshly opened bottle of high-purity, anhydrous aluminum chloride. Old bottles that have been exposed to atmospheric moisture will have a layer of inactive aluminum oxide/hydroxide and will perform poorly.

  • Order of Addition: The standard procedure involves suspending the AlCl₃ in the anhydrous solvent (e.g., DCE), cooling the mixture in an ice bath, and then slowly adding the acylating agent (acetyl chloride) to form the reactive complex. The aromatic substrate is typically added last, either neat or as a solution in the reaction solvent.

Q4: Are there alternative synthetic strategies to Friedel-Crafts acylation for this compound?

Answer: Yes. When direct acylation is low-yielding, multi-step organometallic approaches can be effective, though more complex.

  • Grignard/Organolithium Route: This involves first preparing an organometallic reagent from a halogenated precursor. For example, one could envision a route starting from 1-bromo-2,3-dichloro-6-fluorobenzene.

    • Step A: React the bromo-precursor with magnesium (to form a Grignard reagent) or an organolithium reagent (like n-BuLi, via lithium-halogen exchange).

    • Step B: React the resulting organometallic species with a suitable acetylating agent, such as N,N-dimethylacetamide or acetyl chloride at low temperature. This approach is often higher yielding for complex, electron-poor systems but requires strict control of anhydrous and anaerobic conditions and may involve cryogenic temperatures.[8][9]

  • Directed Ortho-Metalation (DoM): If a suitable directing group is present on the ring, it can be used to selectively deprotonate an adjacent position with a strong base (like LDA or n-BuLi), followed by quenching with an electrophile (the acetylating agent). This is a powerful tool for regiocontrol but depends on having a suitable directing group on the starting material.

Optimized Friedel-Crafts Acylation Protocol

This protocol provides a robust starting point for the synthesis. Optimization of temperature, reaction time, and stoichiometry may be required.

Materials:

  • 1,2-Dichloro-4-fluorobenzene

  • Acetyl Chloride (AcCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.[10] Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous 1,2-dichloroethane (DCE), followed by anhydrous aluminum chloride (1.3 equivalents) in portions. Stir the resulting suspension and cool to 0-5 °C using an ice-water bath.

  • Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise via the addition funnel to the AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for an additional 30 minutes.

  • Aromatic Addition: Add 1,2-dichloro-4-fluorobenzene (1.0 equivalent) dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly allow the reaction to warm to room temperature. Then, carefully heat the mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction may require several hours (4-12 h) at this temperature.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice in small portions, followed by the slow addition of concentrated HCl. This step is highly exothermic and will release HCl gas. Ensure adequate ventilation and cooling.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCE.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, a yellow to brown oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Visualizing the Workflow & Mechanism

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dry Glassware Under N2 B Suspend AlCl3 in DCE A->B C Add Acetyl Chloride (0-5 °C) B->C D Add Substrate (0-10 °C) C->D E Heat (50-60 °C) & Monitor D->E F Quench with Ice/HCl E->F G Extract with DCE F->G H Wash (H2O, NaHCO3, Brine) G->H I Dry & Concentrate H->I J Vacuum Distillation or Recrystallization I->J K Characterize (NMR, GC-MS) J->K

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism

The mechanism involves the Lewis acid-catalyzed generation of a potent electrophile (the acylium ion), which is then attacked by the aromatic ring.

G reagents Acetyl Chloride + AlCl3 acylium Acylium Ion [CH3C≡O]+[AlCl4]- reagents->acylium Step 1: Electrophile Generation sigma Sigma Complex (Resonance Stabilized) acylium->sigma Step 2: Nucleophilic Attack (Rate-Limiting) substrate 1,2-Dichloro-4-fluorobenzene substrate->sigma Step 2: Nucleophilic Attack (Rate-Limiting) product Product + HCl + AlCl3 sigma->product Step 3: Deprotonation & Aromaticity Restored

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Comparative Data on Reaction Conditions

Optimizing a Friedel-Crafts acylation on a deactivated ring often involves screening different Lewis acids and conditions. The table below summarizes general expectations, although specific yields will vary.

Catalyst (Eq.)Typical SolventTemperature (°C)Relative ReactivityKey Considerations
AlCl₃ (1.3)1,2-Dichloroethane50 - 80High Standard choice, highly effective but extremely moisture-sensitive.[1]
FeCl₃ (1.3)Nitrobenzene80 - 120ModerateLess reactive than AlCl₃, may require higher temperatures. Can be an alternative if AlCl₃ causes charring.
BF₃·OEt₂ (2.0)Neat or DCE60 - 100Low to ModerateBoron trifluoride etherate is a milder Lewis acid; may offer different selectivity but likely lower conversion.
Sc(OTf)₃ (0.1)Dichloromethane40 - 60 (Microwave)ModerateScandium triflate is a water-tolerant Lewis acid catalyst, but may not be strong enough for this deactivated system without specialized conditions like microwave irradiation.[11][12]

References

  • Vertex AI Search. (n.d.). The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Retrieved January 18, 2026.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved January 18, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 18, 2026, from [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved January 18, 2026.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, May 14). Friedel Crafts acylation; EAS; electrophilic reaction to make C-C to benzene with RCOX & Lewis Acid [Video]. YouTube. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved January 18, 2026, from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved January 18, 2026.
  • Quora. (2018). What is the role of Lewis acid in halogenation of benzene?. Retrieved January 18, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved January 18, 2026.
  • Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. RSC Publishing. Retrieved January 18, 2026.
  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • National Institutes of Health. (2025). Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. PMC. Retrieved January 18, 2026.
  • Organic Syntheses. (n.d.). Procedure. Retrieved January 18, 2026, from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. Retrieved January 18, 2026.
  • Pure and Applied Chemistry. (n.d.). New types of Lewis acids used in organic synthesis. Retrieved January 18, 2026.

Sources

optimizing reaction conditions for 1-(2,3-Dichloro-6-fluorophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this challenging synthesis. As a key building block in medicinal chemistry and agrochemical development, achieving high yield and purity of this aryl ketone is critical.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for preparing this compound?

The most direct and widely applicable method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group (-COCH₃) onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[2][3]

The primary challenge in this synthesis is directing the acylation to the correct position (C-1), which is sterically hindered and electronically influenced by three different halogen substituents.

Q2: Which acylating agents and catalysts are recommended for this synthesis?

Acylating Agents:

  • Acetyl Chloride (CH₃COCl): A highly reactive agent that readily forms the acylium ion electrophile.

  • Acetic Anhydride ((CH₃CO)₂O): A less reactive but often more manageable alternative. It can be particularly effective with stronger catalysts or under more forcing conditions.[4]

Catalysts: The choice of catalyst is critical and depends on the desired balance between reactivity and control of side reactions.

  • Aluminum Chloride (AlCl₃): The traditional and most powerful Lewis acid for this reaction.[3] However, due to the formation of a stable complex with the product ketone, it must be used in stoichiometric amounts or greater.[4] Its high reactivity can sometimes lead to unwanted side products or decomposition if not carefully controlled.

  • Trifluoromethanesulfonic Acid (TfOH): A strong Brønsted acid that can act as both a catalyst and a solvent.[5] It is known to effectively catalyze acylations of deactivated rings and can offer milder reaction conditions compared to AlCl₃.[5][6]

  • Other Lewis Acids: Milder Lewis acids like zinc salts, or more specialized catalysts like bismuth triflate or rare earth triflates, have been used for acylating halogenated benzenes and may offer improved selectivity and milder conditions.[6][7]

Q3: What is the expected regioselectivity for the acylation of 1,2-dichloro-4-fluorobenzene?

The regiochemical outcome is determined by the combined directing effects of the halogen substituents.

  • Fluorine (-F): As the most electronegative halogen, it deactivates the ring through induction but activates it via resonance. It is a strong ortho, para-director.[8]

  • Chlorine (-Cl): Deactivates the ring and is also an ortho, para-director.

In 1,2-dichloro-4-fluorobenzene, the positions are influenced as follows:

  • C-1 (target): ortho to -F, ortho to one -Cl. This position is highly activated by the fluorine but is the most sterically hindered.

  • C-3: ortho to one -Cl, meta to -F. Less activated and less hindered.

  • C-5: para to one -Cl, meta to the other -Cl, and ortho to -F. This position is also strongly activated and is a likely site for a competing side-product.

Acylation will likely yield a mixture of isomers, with the primary products being substitution at the C-1 and C-5 positions. Optimizing conditions to favor the sterically hindered C-1 product is the central challenge.

Q4: What are the best practices for purifying the final product?

Given the potential for isomeric byproducts and unreacted starting material, a multi-step purification is often necessary.

  • Aqueous Workup: After quenching the reaction, an aqueous wash is used to remove the catalyst and any water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from its isomers. A silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.

  • Recrystallization: If a solid product is obtained with minor impurities after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) can provide a highly pure final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Question: My reaction resulted in a very low yield, or I primarily recovered my starting material, 1,2-dichloro-4-fluorobenzene. What are the most probable causes and solutions?

Answer: This is a common issue, often related to catalyst activity or insufficient reaction drive.[9]

Possible Causes & Recommended Actions:

  • Catalyst Deactivation by Moisture: Strong Lewis acids like AlCl₃ react vigorously with water. Trace moisture in reagents or glassware will quench the catalyst.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Insufficient Catalyst Stoichiometry: The product ketone forms a complex with Lewis acids like AlCl₃, effectively removing it from the catalytic cycle.[2][4]

    • Solution: For AlCl₃, use at least 1.1 to 1.5 molar equivalents relative to the acylating agent. For catalytic systems like TfOH, ensure the recommended catalytic loading is used.

  • Low Reactivity of the Substrate: The presence of three deactivating halogen atoms makes the aromatic ring electron-poor and less susceptible to electrophilic attack.

    • Solution: Increase the reaction temperature incrementally (e.g., from room temperature to 50-80°C) and monitor by TLC. A stronger catalyst, such as neat TfOH, may be required to overcome the deactivation.[5]

  • Insufficient Reaction Time: The reaction may be slow due to steric hindrance and electronic deactivation.

    • Solution: Extend the reaction time, monitoring progress every few hours using TLC until the starting material is consumed.[9]

Troubleshooting Workflow: Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G cluster_yes_sm cluster_no_sm start Low Yield Observed check_moisture Check Reaction Setup: Anhydrous Conditions Maintained? start->check_moisture check_sm TLC Analysis: Starting Material (SM) Remaining? cause_reactivity Possible Cause: Low Reactivity / Incomplete Reaction check_sm->cause_reactivity Yes cause_decomp Possible Cause: Decomposition / Side Reactions check_sm->cause_decomp No (Tarry Mixture) solution_time Action: Increase Reaction Time solution_temp Action: Increase Temperature solution_catalyst Action: Use Stronger Catalyst (e.g., TfOH) solution_lower_temp Action: Lower Reaction Temperature solution_mild_catalyst Action: Use Milder Catalyst check_moisture->check_sm Yes fix_moisture Action: Redo with Dry Glassware/Reagents & Inert Atmosphere check_moisture->fix_moisture No fix_moisture->start Retry

Caption: A workflow for troubleshooting low yields.

Problem 2: Formation of Isomeric Impurities

Question: My NMR analysis shows a mixture of products. How can I improve the selectivity to favor this compound?

Answer: Achieving high regioselectivity is the primary challenge. The formation of the C-5 acylated product is the most likely side reaction.

Possible Causes & Recommended Actions:

  • Reaction Temperature: Higher temperatures can sometimes overcome the kinetic barrier to the more sterically hindered product, but can also lead to less selectivity.

    • Solution: Screen a range of temperatures. Start at a low temperature (e.g., 0°C) and slowly warm to room temperature. This may favor the thermodynamically more stable, albeit more hindered, product.

  • Choice of Lewis Acid: The size and nature of the catalyst can influence the regiochemical outcome.

    • Solution: Experiment with different Lewis acids. A bulkier catalyst complex might disfavor attack at the less hindered C-5 position, potentially increasing the relative yield of the desired C-1 isomer. Conversely, a smaller, highly active catalyst like TfOH might show different selectivity.

  • Solvent Effects: The solvent can influence the effective size and reactivity of the electrophile.

    • Solution: Compare reaction outcomes in different anhydrous solvents, such as nitrobenzene, 1,2-dichloroethane, or dichloromethane.[10] A solvent-free approach using TfOH as both catalyst and medium could also alter the product ratio.[6]

Problem 3: Reaction Mixture Darkens and Forms Tar

Question: My reaction turned dark brown or black, and the workup yielded a tar-like substance. What causes this and how can it be prevented?

Answer: Tar formation is indicative of product/reagent decomposition or polymerization side reactions.

Possible Causes & Recommended Actions:

  • Excessively High Temperature: The starting material or product may not be stable at high temperatures in the presence of a strong Lewis acid.

    • Solution: Maintain a controlled temperature. If heating is necessary, do so gradually and do not exceed 80°C without preliminary stability tests.[9]

  • Overly Aggressive Catalyst: A highly reactive catalyst like AlCl₃ can promote undesired side reactions, especially with any impurities present.

    • Solution: Switch to a milder catalyst system, such as zinc oxide or a rare earth triflate, which can offer higher selectivity with less decomposition.[2][6]

  • Impure Reagents: Impurities in the starting material or acylating agent can be more prone to polymerization.

    • Solution: Use reagents of the highest possible purity. Consider distilling the 1,2-dichloro-4-fluorobenzene and acetyl chloride before use.

Optimized Reaction Conditions & Protocol

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1: Classic AlCl₃Condition 2: TfOH CatalysisRationale
Substrate 1,2-dichloro-4-fluorobenzene1,2-dichloro-4-fluorobenzeneStarting material for the acylation.
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)Acetyl chloride is more reactive for AlCl₃; anhydride works well with TfOH.[4][5]
Catalyst Aluminum Chloride (AlCl₃, 1.2 eq)Trifluoromethanesulfonic Acid (TfOH, 10 eq)AlCl₃ is a potent, traditional choice. TfOH is a strong, reusable acid catalyst that can also act as the solvent.[5]
Solvent Dichloromethane (DCM), anhydrousNone (TfOH is the solvent)DCM is a standard, inert solvent for Friedel-Crafts. A solvent-free reaction is greener and can be faster.[6]
Temperature 0°C to Room TempRoom Temp to 50°CStart cold with AlCl₃ to control initial exotherm. TfOH may require gentle heating for deactivated substrates.
Reaction Time 4-12 hours2-6 hoursMonitor by TLC.
Experimental Protocol: Friedel-Crafts Acylation using AlCl₃ (Starting Point)

This protocol provides a robust starting point for optimization. All operations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous reagents and solvents.

  • Reaction Setup:

    • To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).[11]

    • Cool the flask to 0°C in an ice bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq).

  • Formation of Acylium Ion:

    • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM (20 mL).

    • Add this solution dropwise to the stirred AlCl₃ suspension at 0°C over 15-20 minutes.

    • Allow the mixture to stir for an additional 30 minutes at 0°C.

  • Addition of Substrate:

    • Add a solution of 1,2-dichloro-4-fluorobenzene (1.0 eq) in anhydrous DCM (30 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask back to 0°C.

    • Very slowly and carefully, quench the reaction by adding crushed ice, ensuring the temperature does not rise significantly.

    • Transfer the mixture to a separatory funnel and add more water.

    • Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil or solid by flash column chromatography on silica gel to isolate the desired this compound.

References

  • MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

  • PubMed Central. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

Sources

Technical Support Center: Workup & Troubleshooting for 1-(2,3-Dichloro-6-fluorophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone. The synthesis of this valuable intermediate, often achieved via Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene, requires a meticulous workup procedure to ensure high purity and yield. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles.

Core Principles of the Workup Procedure

The workup for a Friedel-Crafts acylation serves several critical functions:

  • Quenching: To safely neutralize the highly reactive Lewis acid catalyst (typically aluminum chloride, AlCl₃) and any unreacted acylating agent (e.g., acetyl chloride).

  • Extraction: To partition the desired organic product from the aqueous phase containing catalyst residues and other water-soluble byproducts.

  • Purification: To remove residual acidic impurities, unreacted starting materials, and side-products through washing, drying, and ultimately, recrystallization or distillation.

The success of the synthesis is critically dependent on the precise execution of this sequence.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the workup procedure in a practical question-and-answer format.

Part 1: Quenching the Reaction

Q1: My reaction mixture became extremely hot and splattered violently when I added it to water. What happened and how can I prevent this?

A: This is a classic sign of an uncontrolled exothermic reaction. The hydrolysis of aluminum chloride (AlCl₃) and the reaction of residual acetyl chloride with water are both highly vigorous and release significant heat.[1][2] To prevent this dangerous situation:

  • Cooling is Mandatory: Always cool the completed reaction mixture to 0°C in an ice-water bath before quenching.[1]

  • Slow, Controlled Addition: The quench should be performed by adding the reaction mixture slowly and portion-wise to a pre-chilled mixture of crushed ice and, preferably, dilute hydrochloric acid.[3][4] Never add water directly to the reaction flask. The large volume of ice provides a thermal buffer to absorb the heat generated.

  • Adequate Stirring: Ensure the ice/acid mixture is stirring vigorously to dissipate heat as the reaction mixture is added.

Q2: I observed steamy, corrosive fumes during the quenching step. What are they?

A: The steamy fumes are hydrogen chloride (HCl) gas.[2] This gas is generated from two primary sources: the hydrolysis of the AlCl₃ catalyst and the reaction of unreacted acetyl chloride with water.[2][5][6][7][8][9] This is why the entire procedure, especially the quench, must be performed in a well-ventilated fume hood.

Part 2: Extraction and Phase Separation

Q3: After adding the extraction solvent and shaking, I can't get the organic and aqueous layers to separate. I have a thick emulsion. How do I resolve this?

A: Emulsions are common in Friedel-Crafts workups, often caused by finely dispersed aluminum salts. To break an emulsion:

  • Add Brine: The first and most effective solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic layer less soluble and helping to coalesce the dispersed droplets.

  • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can sometimes encourage the layers to separate.

  • Filtration: As a last resort, you can filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.

Q4: My final product yield was significantly lower than expected. Where might I have lost my product?

A: Product loss can occur at several stages of the workup:

  • Incomplete Extraction: The product may have some solubility in the aqueous layer. It is crucial to perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery.[10]

  • Premature Crystallization: If the crude product is a solid, it might crystallize at the interface of the separatory funnel during extraction, especially if the laboratory is cool. Ensure you collect any solid that forms.

  • Insufficient Washing of Aqueous Layer: After the initial separation, re-extracting the aqueous layer with a fresh portion of solvent can recover dissolved product.[3][11]

  • Volatilization: During solvent removal on a rotary evaporator, using excessive heat or vacuum can cause loss of a volatile product.

Part 3: Washing and Purification

Q5: Why is a sodium bicarbonate wash necessary? I noticed vigorous bubbling when I added it.

A: The wash with a saturated solution of sodium bicarbonate (NaHCO₃) is a critical neutralization step. It removes any residual HCl or other acidic impurities from the organic layer.[3] The vigorous bubbling is the evolution of carbon dioxide (CO₂) gas, which is a product of the acid-base reaction. This is expected, but requires caution:

  • Add the bicarbonate solution slowly and in portions.

  • After adding, swirl the separatory funnel gently before stoppering.

  • Crucially, invert the funnel and vent frequently by opening the stopcock to release the pressure buildup from the CO₂ gas. Failure to do so can cause the stopper to be ejected, leading to loss of product.

Q6: My final product is a brownish oil, but the literature reports a solid. What are the likely impurities and how can I purify it?

A: An oily product suggests the presence of impurities that are depressing the melting point or residual solvent. Common impurities include unreacted starting materials, regioisomers from the acylation, or polysubstituted byproducts. The best method for purification is recrystallization.[12]

  • Choosing a Recrystallization Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[12] For aromatic ketones like this compound, good starting points are:

    • Alcohols (Ethanol, Methanol, Isopropanol)[13][14]

    • Hexanes or Heptane[13]

    • Solvent pairs like Ethanol/Water or Ethyl Acetate/Hexanes[15]

  • Procedure: Dissolve the crude oil in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[13] Collect the crystals by vacuum filtration.[12]

Standardized Workup Protocol

This protocol provides a reliable, step-by-step method for the workup and isolation of the target compound.

StepActionPurposeCritical Notes
1. Quench Cool the reaction flask to 0°C. Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and 2M HCl.Decomposes the AlCl₃-ketone complex and hydrolyzes excess reagents.[3][10]Highly Exothermic. Perform slowly in a fume hood.
2. Extract Transfer the quenched mixture to a separatory funnel. Extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.To move the desired organic product from the aqueous layer to the organic layer.[10]Combine the organic layers after each extraction.
3. Wash (Acid) Wash the combined organic layers with deionized water.Removes bulk water-soluble acids and salts.
4. Wash (Base) Wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.Neutralizes residual acid.Vent funnel frequently! Pressure will build up.
5. Wash (Brine) Wash with saturated aqueous NaCl (brine).Removes residual water and helps break any emulsions.
6. Dry Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).Removes dissolved water from the organic solvent.Let it stand for 10-15 minutes, swirling occasionally. The solvent should be clear, not cloudy.
7. Filter Filter the solution to remove the drying agent.To separate the dried solution from the hydrated solid drying agent.Rinse the flask and filter cake with a small amount of fresh solvent.
8. Concentrate Remove the solvent under reduced pressure using a rotary evaporator.To isolate the crude product.Use minimal heat to avoid volatilizing the product.
9. Purify Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).To obtain the final, high-purity product.Cool slowly to obtain well-formed crystals.[13]

Visual Workflow Guides

The following diagrams illustrate the key processes in the workup procedure.

Workup_Flowchart cluster_reaction Reaction Vessel cluster_workup Workup Procedure cluster_purification Final Purification Reaction Completed Reaction Mixture (Product-AlCl₃ Complex) Quench 1. Quench (Ice / Dilute HCl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extract Wash 3. Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Dry 4. Drying (Anhydrous Na₂SO₄) Wash->Dry Concentrate 5. Solvent Removal (Rotary Evaporation) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Recrystallization or Distillation Crude->Purify Final Pure 1-(2,3-Dichloro-6- fluorophenyl)ethanone Purify->Final

Caption: Overall workflow for the workup and purification of this compound.

Caption: Diagram of liquid-liquid extraction in a separatory funnel.

References

  • Benchchem. Technical Support Center: Quenching Procedures for Acetoxyacetyl Chloride Reactions.
  • Google Patents. US2544562A - Process for recovering aldehydes and ketones.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Benchchem.
  • Sci-Hub. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Recrystalliz
  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask....
  • University of Rochester, Department of Chemistry.
  • YouTube. Chemical properties of Acetyl Chloride | Hydrolysis| Alcoholysis| Ammonolysis| Reduction | Class 12|.
  • Chemistry. Chem263_Nov 25_notes_2010.pdf.
  • YouTube. Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry.
  • umich.edu.
  • YouTube.
  • YouTube.
  • Chemistry LibreTexts.
  • Sigma-Aldrich.
  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
  • Sciencemadness Wiki. Acetyl chloride.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
  • YouTube.
  • YouTube.
  • Organic Syntheses Procedure. 15.
  • Benchchem. Methods to prevent the hydrolysis of acyl chlorides in synthesis.
  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
  • Reddit.
  • EPO. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)

Sources

Technical Support Center: Stability and Storage of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2,3-Dichloro-6-fluorophenyl)ethanone. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this key synthetic building block. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for achieving reproducible and reliable experimental outcomes.

Aryl ketones, particularly those with halogen substitutions, are vital intermediates in modern drug discovery and organic synthesis.[1] Their reactivity and structural features allow for the construction of complex molecular architectures.[1][2] However, these same features necessitate careful handling and storage to prevent degradation and ensure the high purity required for sensitive applications.

Section 1: Chemical Profile and Intrinsic Stability

This compound, also known as 2',3'-Dichloro-6'-fluoroacetophenone, is a halogenated aromatic ketone. Its stability is governed by the interplay of the ketone functional group and the substituted phenyl ring.

PropertyValueSource
CAS Number 290835-85-7[3][4]
Molecular Formula C₈H₅Cl₂FO[4][5]
Molecular Weight 207.03 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point ~255 °C[6]
Density ~1.403 g/mL at 25 °C[6]

The ketone group is generally stable, but the presence of chlorine and fluorine atoms on the aromatic ring influences the molecule's electronic properties and potential degradation pathways.[1] While generally stable under recommended conditions, halogenated acetophenones can be susceptible to specific degradation mechanisms such as microbial degradation or reductive dehalogenation under certain environmental or experimental conditions.[7][8]

Section 2: Recommended Storage and Handling

Proper storage is the most effective measure to ensure the long-term stability of this compound. The primary goals are to protect the compound from atmospheric moisture, oxygen, light, and incompatible materials.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C). Store in a cool, dry place.Prevents acceleration of potential degradation pathways. Avoid excessive heat.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes risk of oxidation and interaction with atmospheric moisture.
Light Store in an amber or opaque vial. Protect from direct light.Halogenated aromatic compounds can be light-sensitive, potentially leading to photodegradation or dehalogenation.
Container Tightly sealed glass container (e.g., amber screw-cap vial with a PTFE-lined cap).Prevents contamination and exposure to air/moisture. PTFE liners provide excellent chemical resistance.
Protocol: Proper Handling and Aliquoting

To maintain the integrity of the bulk supply, it is strongly recommended to aliquot the compound upon receipt.

  • Preparation: Move the stock container and all necessary tools (syringes, new vials) into a controlled, dry environment, such as a glove box or a fume hood purged with inert gas.

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Dispensing: Using a clean, dry syringe or pipette, dispense the desired amounts into smaller, appropriately labeled vials.

  • Inerting: Before sealing the new aliquot vials, flush the headspace with a stream of dry argon or nitrogen.

  • Sealing: Tightly seal the vials immediately. Use caps with chemically resistant liners.

  • Storage: Return the master stock and the new aliquots to the designated storage location, ensuring they are protected from light.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at room temperature in a tightly sealed, opaque container under a dry, inert atmosphere like argon or nitrogen.[6][9]

Q2: My compound has developed a slight yellow tint over time. What happened and is it still usable?

A color change often indicates the formation of minor impurities or degradation products. This could be due to slow oxidation, reaction with trace moisture, or slight polymerization. Before use in a critical synthesis, it is highly advisable to assess the purity of the material via techniques like TLC, GC-MS, or ¹H-NMR. For many applications, a slight discoloration may not significantly impact the outcome, but for high-stakes syntheses, using a fresh, pure aliquot is recommended.

Q3: Can I store this compound in solution? What solvents are best?

Long-term storage in solution is generally discouraged as it can accelerate degradation. Solvents can contain impurities (water, peroxides) that react with the compound over time. If a stock solution is required for immediate or short-term use, choose a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Prepare the solution fresh and store it under an inert atmosphere if not used immediately.

Q4: What chemicals and materials should I avoid when working with this compound?

Avoid contact with the following:

  • Strong Oxidizing Agents: Can react with the ketone or the activated aromatic ring.

  • Strong Bases: Can promote enolization and subsequent side reactions.

  • Strong Mineral Acids: Can catalyze unwanted reactions.

  • Reactive Metals: Certain metals may catalyze decomposition.

Q5: How does exposure to air and moisture affect the stability of this compound?

While ketones are less susceptible to hydrolysis than esters, prolonged exposure to moisture, especially in the presence of acidic or basic impurities, can lead to slow degradation. More importantly, the compound can be hygroscopic, absorbing water from the air. This absorbed water can interfere with moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics.[10]

Q6: Is this compound sensitive to light?

Yes, caution is warranted. Aromatic compounds containing halogens can be susceptible to photodegradation. Energy from UV light can potentially induce cleavage of the carbon-halogen bond, leading to radical species and subsequent decomposition products. Storing the compound in an amber or opaque vial is a critical preventative measure.

Section 4: Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent quality. This guide helps diagnose issues related to the stability of this compound.

Problem / SymptomLikely Cause Related to Reagent StabilityRecommended Action
Low or no yield in a reaction Degradation of the starting material. The effective concentration is lower than calculated. Impurities may be inhibiting the reaction.1. Confirm the purity of your aliquot using TLC or ¹H-NMR. 2. Run a control reaction using a freshly opened or newly purchased lot of the compound. 3. Refer to the Troubleshooting Workflow Diagram below.
Formation of unexpected byproducts Presence of degradation products. Impurities from improper storage are participating in the reaction, leading to side products.1. Characterize the major byproducts if possible to deduce the degradation pathway. 2. Repurify the starting material via column chromatography or distillation if feasible. 3. Use a fresh, high-purity aliquot.
Inconsistent results between experiments Inconsistent quality of the reagent. One aliquot may have degraded more than another due to improper handling (e.g., frequent opening, exposure to air).1. Discard all old, potentially compromised aliquots. 2. Create a new set of aliquots from a reliable stock container following the protocol in Section 2. 3. Document aliquot usage to track reagent history.
Section 5: Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick, qualitative check of purity.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate (0.5 mL).

  • TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Using a capillary tube, carefully spot your sample on the baseline. For comparison, spot a reference sample from a new bottle if available.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). The ideal mobile phase should give the main spot an Rf value of ~0.3-0.4.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The aromatic ring will show a dark spot.

  • Analysis: A pure compound should show a single, well-defined spot. The presence of multiple spots, or streaking from the baseline, indicates the presence of impurities.

Protocol 2: Recommended Aliquoting Procedure for Long-Term Storage
  • Environment Setup: Perform all operations inside a glovebox or a fume hood flushed with an inert gas (Argon or Nitrogen).

  • Material Preparation: Assemble the primary stock vial, several smaller amber glass vials with PTFE-lined caps, and a clean, dry glass syringe or automated pipette with compatible tips.

  • Temperature Equilibration: Ensure the stock vial is at ambient temperature before opening to prevent moisture condensation.

  • Transfer: Open the stock vial and swiftly transfer the desired volume into each smaller vial.

  • Inert Gas Purge: Before sealing each new aliquot, gently flush the vial's headspace with inert gas for 5-10 seconds to displace air.

  • Sealing and Labeling: Immediately and tightly seal the cap. Label each vial clearly with the compound name, CAS number, concentration (if in solution), and date of aliquoting.

  • Storage: Place all vials in a designated, dark, and dry storage location.

Section 6: Visualization Diagrams

troubleshooting_workflow start Inconsistent or Failed Experimental Result check_reagent Is this compound a suspected cause? start->check_reagent check_other Investigate other reaction parameters (reagents, temp, time) check_reagent->check_other No run_tlc Perform Purity Check (TLC, NMR, or GC-MS) check_reagent->run_tlc Yes is_pure Is the compound pure? run_tlc->is_pure use_fresh Use a new, unopened aliquot or newly purchased stock is_pure->use_fresh No / Unsure re_run Repeat experiment with a confirmed pure reagent is_pure->re_run Yes use_fresh->re_run purify Purify the material (e.g., column chromatography) or discard use_fresh->purify If new stock is unavailable success Problem Solved re_run->success degradation_pathways compound This compound pathway1 Photodegradation (Dehalogenation) compound->pathway1 pathway2 Hydrolysis / Side Rxns compound->pathway2 pathway3 Oxidation compound->pathway3 light UV Light moisture Moisture (H₂O) + Acid/Base catalyst oxidants Strong Oxidants (e.g., O₂, Peroxides)

Caption: Conceptual overview of potential degradation pathways for the compound.

References
  • The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. (n.d.). DC Fine Chemicals. [Link]

  • Higson, F. K., & Focht, D. D. (1990). Bacterial Degradation of Ring-Chlorinated Acetophenones. Applied and Environmental Microbiology, 56(12), 3678-3685. [Link]

  • Markus, A., & Schlosser, D. (1996). Microbial degradation of chlorinated acetophenones. Applied and Environmental Microbiology. [Link]

  • Markus, A., & Schlosser, D. (1996). Microbial degradation of chlorinated acetophenones. Applied and Environmental Microbiology, 62(12), 4489-4495. [Link]

  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (n.d.). ScienceDirect. [Link]

  • 26-Dichloro-3-Fluoroacetophenone 97.0%(GC). (n.d.). PureSynth. [Link]

  • Reineke, W. (1998). Degradation of Haloaromatic Compounds. Microbiology Monographs. [Link]

  • 1-(2,6-Dichloro-3-fluorophenyl)ethanone. (n.d.). PubChem. [Link]

  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. (2022). National Institutes of Health (NIH). [Link]

  • Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. (n.d.). PubMed Central. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2006). ACS Publications. [Link]

  • 1-(2-Chloro-4-fluorophenyl)ethanone. (2025). Chemsrc. [Link]

  • 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. (n.d.). PubChem. [Link]

  • 2,6-Dichloro-3-fluoroacetophenone. (n.d.). 3B Scientific Corporation. [Link]

  • 2,6-Dichloro-3-fluoroacetophenone. (n.d.). Chemdad. [Link]

Sources

Technical Support Center: Synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can diagnose and resolve issues effectively.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. This reaction, while fundamental, presents unique challenges due to the electronic properties of the substituted aromatic ring.

Reaction Overview: Friedel-Crafts Acylation

The core of this synthesis is an electrophilic aromatic substitution where the aromatic ring of 1,2-dichloro-4-fluorobenzene attacks a resonance-stabilized acylium ion, typically generated from acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

Reaction_Pathway cluster_reactants Reactants SM 1,2-Dichloro-4-fluorobenzene Complex Acylium Ion Intermediate [CH₃C=O]⁺[AlCl₄]⁻ SM->Complex Electrophilic Attack AC Acetyl Chloride (CH₃COCl) AC->Complex Cat AlCl₃ (Catalyst) Cat->Complex Prod This compound Complex->Prod Proton Loss

Caption: General pathway for the Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main difficulty arises from the electronic nature of the starting material, 1,2-dichloro-4-fluorobenzene. All three halogen substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[3][4] Consequently, this reaction requires more forcing conditions (e.g., higher temperatures, stoichiometric or excess catalyst) compared to the acylation of more activated rings like toluene.

Q2: Why is aluminum chloride (AlCl₃) the most common catalyst, and what are the handling precautions?

Aluminum chloride is a powerful Lewis acid that can effectively generate the acylium ion electrophile from acetyl chloride.[2] However, its effectiveness is highly dependent on its purity and anhydrous state. AlCl₃ reacts vigorously with atmospheric moisture, which hydrolyzes it and deactivates its catalytic properties.[3] Therefore, it is critical to use fresh, high-purity AlCl₃ and conduct the reaction under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere with dry glassware and solvents).

Q3: Can polyacylation occur on the 1,2-dichloro-4-fluorobenzene ring?

Polyacylation is highly unlikely in this specific synthesis. The first acyl group (acetyl group) introduced onto the ring is strongly deactivating. This deactivation makes the product, this compound, significantly less reactive than the starting material, effectively preventing a second acylation reaction.[1][5]

Q4: What determines the regioselectivity of the acylation?

Regioselectivity is governed by the directing effects of the existing substituents. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director. The desired product results from acylation at the C6 position, which is ortho to the fluorine and meta to both chlorine atoms. This position is sterically accessible and electronically favored by the ortho-directing fluorine. Other isomers are possible but are generally formed in much smaller quantities.

Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and corrective actions.

Problem Area 1: No Reaction or Low Conversion

Q: My reaction has stalled, and analysis (TLC, GC) shows mostly unreacted 1,2-dichloro-4-fluorobenzene. What is the likely cause?

This is a common issue and almost always points to a problem with catalyst activity or insufficient reaction energy.

  • Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: The Lewis acid (AlCl₃) is the engine of this reaction. It is extremely hygroscopic and will be "poisoned" by water. Moisture in the solvent, on the glassware, in the starting materials, or from the atmosphere will hydrolyze the AlCl₃, rendering it inactive.[3]

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Use a high-purity, anhydrous grade solvent (e.g., 1,2-dichloroethane, dichloromethane). Consider distilling from a suitable drying agent if quality is uncertain.

      • Use a fresh bottle of AlCl₃. Older bottles that have been opened multiple times may be contaminated.

      • Conduct the entire reaction under an inert atmosphere (N₂ or Ar).

  • Cause 2: Insufficient Thermal Energy.

    • Explanation: As previously mentioned, the tri-halogenated benzene ring is strongly deactivated. Room temperature conditions may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

    • Solution:

      • Gently heat the reaction mixture. A temperature range of 40-60°C is a good starting point.

      • Monitor the reaction progress by TLC or GC at regular intervals to find the optimal temperature without promoting side reactions.

  • Cause 3: Incorrect Stoichiometry.

    • Explanation: Because the ketone product forms a stable complex with AlCl₃, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[6][7] Using only a catalytic amount may result in the reaction stopping once all the catalyst is complexed with the newly formed product.

    • Solution:

      • Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).

Problem Area 2: Formation of Multiple Products & Impurities

Q: My crude product analysis shows a complex mixture of products. How do I identify and prevent them?

The formation of multiple products often points to issues with regioselectivity, side reactions, or impure reagents.

  • Cause 1: Isomer Formation.

    • Explanation: While acylation at the C6 position is preferred, minor amounts of other isomers can form depending on the reaction conditions. Higher temperatures can sometimes reduce regioselectivity.[5]

    • Solution:

      • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

      • The choice of Lewis acid can influence selectivity. While AlCl₃ is standard, other catalysts like scandium triflate have been shown to offer high para-selectivity in similar systems, which may translate to improved ortho-selectivity relative to fluorine here.[8][9]

  • Cause 2: Impure Reagents.

    • Explanation: Impurities in the starting 1,2-dichloro-4-fluorobenzene or the acetyl chloride can lead to a host of unexpected side products.

    • Solution:

      • Verify the purity of your starting materials by GC-MS or NMR before starting the reaction.

      • Consider distilling the acetyl chloride if its purity is in doubt.

  • Cause 3: Side Reactions with Solvent.

    • Explanation: While solvents like dichloromethane or 1,2-dichloroethane are relatively inert, other solvents may participate in the reaction. For example, using benzene as a solvent would lead to competitive acylation of the benzene.

    • Solution:

      • Stick to recommended inert solvents for Friedel-Crafts reactions. Chlorinated alkanes are generally a safe choice.

Troubleshooting_Workflow Start Reaction Failed: Low Yield or Impure Product Q_Conversion Is Starting Material (SM) Largely Unconsumed? Start->Q_Conversion Q_Impurity Is SM Consumed, but Product is Impure? Start->Q_Impurity Q_Isolation Was Crude Yield Good, but Final Yield is Low? Start->Q_Isolation Sol_Catalyst Root Cause: Inactive Catalyst / Insufficient Energy Actions: 1. Verify Anhydrous Conditions 2. Use Fresh, Stoichiometric AlCl₃ 3. Increase Reaction Temperature Q_Conversion->Sol_Catalyst Yes Sol_Isomers Root Cause: Poor Regioselectivity / Side Reactions Actions: 1. Lower Reaction Temperature 2. Verify Reagent Purity 3. Ensure Inert Solvent Q_Impurity->Sol_Isomers Yes Sol_Workup Root Cause: Poor Workup/Purification Actions: 1. Optimize Quenching Protocol 2. Improve Extraction Technique 3. Re-evaluate Purification Method Q_Isolation->Sol_Workup Yes

Sources

analytical techniques for monitoring 1-(2,3-Dichloro-6-fluorophenyl)ethanone reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 1-(2,3-Dichloro-6-fluorophenyl)ethanone. As a key intermediate in pharmaceutical and agrochemical synthesis, robust and reliable in-process monitoring is paramount for optimizing reaction kinetics, maximizing yield, and ensuring final product quality. This guide provides field-proven insights, detailed troubleshooting, and validated protocols to address common challenges encountered by researchers and process chemists.

Choosing the Right Analytical Technique: A Decision Guide

Selecting the appropriate analytical tool is the first critical step. The choice depends on the specific information required (e.g., kinetics, structural confirmation, purity), the complexity of the reaction matrix, and available instrumentation. The following decision tree provides a logical workflow for selecting the most suitable technique for your needs.

Technique_Selection start What is the primary goal of the analysis? q_speed_quant Need for rapid, quantitative in-process checks? start->q_speed_quant Quantitative Kinetics q_struct_id Need for definitive structural information and quantitation? start->q_struct_id Structural Confirmation q_volatile Are reactants and products thermally stable and volatile? start->q_volatile Purity of Volatiles q_functional_group Need a simple, qualitative check for functional group conversion? start->q_functional_group Reaction Completion ans_hplc High-Performance Liquid Chromatography (HPLC) - Excellent for quantitative analysis of complex mixtures. q_speed_quant->ans_hplc ans_nmr Nuclear Magnetic Resonance (NMR) - Provides structural and quantitative data simultaneously. - Ideal for mechanistic studies. q_struct_id->ans_nmr ans_gc Gas Chromatography (GC) - High resolution for volatile compounds. - Often coupled with MS for identification. q_volatile->ans_gc ans_ftir Fourier-Transform Infrared (FTIR) - Fast, real-time monitoring of specific bonds (e.g., C=O). - Often used with fiber-optic probes. q_functional_group->ans_ftir ans_hplc->ans_nmr Complementary for complex mixtures ans_gc->ans_nmr Complementary for structural elucidation

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the reaction progress of aromatic ketones due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase method is typically the most effective approach.

Principle of Application

The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[1] The highly conjugated system of this compound makes it an excellent chromophore for UV detection.[1]

Typical Starting Conditions
ParameterRecommended ValueRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic ketones.
Mobile Phase Acetonitrile:Water (70:30, v/v)A common starting point; adjust ratio to optimize retention time.[1]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.[2]
Detection λ 248 nmCorresponds to a strong absorbance wavelength for the molecule.[1]
Injection Vol. 10 µLAdjust based on sample concentration and detector response.
Troubleshooting and FAQs

Q1: My peak for the starting material is tailing significantly. What's causing this and how do I fix it?

A1: Peak tailing for a polar ketone like this is often caused by secondary interactions between the carbonyl group and residual, un-capped silanol groups on the silica-based C18 column.[3] This is especially problematic if your mobile phase is neutral.

  • Immediate Solution: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to your mobile phase. This protonates the silanol groups, minimizing their interaction with your analyte.

  • Alternative Column: If tailing persists, consider using a column with advanced end-capping technology or a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic compounds.

  • Check for Overload: Injecting too concentrated a sample can also cause peak tailing.[2] Try diluting your sample by a factor of 10.

HPLC_Tailing_Troubleshooting start Problem: HPLC Peak Tailing check_ph Is the mobile phase pH neutral? start->check_ph add_acid Action: Add 0.1% TFA or Formic Acid to the mobile phase. check_ph->add_acid Yes check_conc Is the sample concentration too high? check_ph->check_conc No resolved Problem Resolved add_acid->resolved dilute_sample Action: Dilute the sample 10-fold and re-inject. check_conc->dilute_sample Possibly check_column Is the column old or contaminated? check_conc->check_column No dilute_sample->resolved use_guard Action: Install a guard column. Flush the analytical column. check_column->use_guard Possibly replace_column Action: Replace with a new or end-capped column. check_column->replace_column Yes use_guard->resolved replace_column->resolved

Caption: Troubleshooting flowchart for HPLC peak tailing.

Q2: I'm seeing a high backpressure after several injections from my reaction mixture. What should I do?

A2: A sudden increase in backpressure is almost always due to a blockage.[3] The most likely culprits are precipitated salts from your reaction or particulate matter from the sample matrix.

  • Isolate the Problem: Systematically remove components from the flow path (column, then guard column, then tubing) to identify where the pressure drop occurs. Never change more than one thing at a time.

  • Use a Guard Column: This is the most effective preventative measure. A guard column is a small, sacrificial column placed before your analytical column to catch particulates and strongly retained impurities.[4]

  • Filter Your Samples: Always filter your reaction aliquots through a 0.22 or 0.45 µm syringe filter before injection.

  • Column Wash: If the column is the source, try back-flushing it with a strong solvent (like isopropanol) to dislodge the blockage. Refer to the column manufacturer's guidelines for recommended washing procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for reaction monitoring as it provides both structural and quantitative information in real-time without the need for chromatographic separation or calibration standards.[5]

Principle of Application

By acquiring spectra at regular intervals, you can integrate the signals corresponding to the starting material and product(s) to determine their relative concentrations.[6] The presence of fluorine allows for the use of ¹⁹F NMR, which provides a clean spectrum with high sensitivity and no background interference.[7][8]

Typical Starting Conditions
Parameter¹H NMR¹⁹F NMR
Pulse Program Standard single pulse (zg30)Standard single pulse
Relaxation Delay (d1) 5 x T₁ of slowest relaxing proton5 x T₁ of fluorine nucleus
Number of Scans (ns) 4-16 (balance S/N and time)16-64 (depends on concentration)
Solvent Deuterated reaction solventDeuterated reaction solvent
Internal Standard Optional (e.g., Mesitylene)Optional (e.g., α,α,α-Trifluorotoluene)
Troubleshooting and FAQs

Q1: My signal-to-noise ratio is poor, making integration unreliable. How can I improve it?

A1: This is a common issue, especially when monitoring dilute reactions or tracking species at low concentrations.

  • Increase Number of Scans (ns): The signal-to-noise ratio increases with the square root of the number of scans. Doubling ns will improve it by a factor of ~1.4. However, this increases the time for each data point. You must find a balance between time resolution and signal intensity.[6]

  • Optimize Ergonomics: Ensure your sample is correctly positioned in the coil (check depth with a gauge) and that the spectrometer has been recently tuned and shimmed.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can boost the signal-to-noise ratio by a factor of 3-4.

Q2: The peaks in my spectra are distorted and shifting over time, making analysis difficult.

A2: Spectral distortions can arise from changes in the sample's magnetic susceptibility as the reaction progresses, especially if precipitates form or gas is evolved.[9][10]

  • Shimming: While you can't re-shim during a rapid kinetic run, ensure the initial shimming is excellent. For slower reactions, you can incorporate an auto-shim routine between time points.

  • Lock Signal: If using non-deuterated solvents is unavoidable, the deuterium lock will not function, leading to field drift.[9] In this case, you must process the data by referencing each spectrum to a stable solvent or internal standard peak post-acquisition.

  • Advanced Processing: Software tools based on methods like the Wasserstein distance can quantitatively analyze spectra even with significant peak overlap and shape distortion, removing the need for traditional peak-picking.[9]

Gas Chromatography (GC)

GC is a high-resolution technique suitable for analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of reactants, products, and byproducts.

Principle of Application

Volatilized samples are separated based on their boiling points and interactions with a stationary phase coated on a long, thin capillary column. For this compound, a non-polar or mid-polarity column is a good starting point.

Typical Starting Conditions
ParameterRecommended ValueRationale & Notes
Column HP-5ms (or equivalent 5% phenyl)A robust, general-purpose column. Separation from structurally similar compounds can be challenging.[11]
Inlet Temp. 250 °CHigh enough to ensure rapid volatilization without causing thermal degradation.
Oven Program 100 °C (1 min), ramp 15 °C/min to 280 °CA starting point; optimize based on the volatility of all components.
Carrier Gas Helium or HydrogenConstant flow mode (e.g., 1.2 mL/min) is recommended.
Detector FID or MSFID is a universal detector for organics. MS provides structural information.[12]
Troubleshooting and FAQs

Q1: I'm seeing broad or tailing peaks for my analyte. What's the cause?

A1: This can be due to several factors in GC:

  • Improper Column Installation: An incorrect insertion depth into the inlet or detector can create dead volume, causing peak broadening.[13] Similarly, a poor column cut can expose active sites, leading to tailing.[13] Always make a clean, 90° cut.

  • Active Sites: The inlet liner can accumulate non-volatile material and develop active sites. Regularly replace the inlet liner and septum.[14]

  • Column Contamination: High-boiling point impurities from the reaction mixture can coat the front of the column. Trim ~10-15 cm from the front of the column to restore performance.

Q2: My results are not reproducible, and I suspect a leak. How can I confirm and fix this?

A2: Leaks are a common source of problems in GC, introducing air that can damage the column and cause unstable detector signals.[15]

  • Use an Electronic Leak Detector: This is the safest and most effective method. Check all fittings, especially around the septum nut, column connections, and gas lines.

  • Snoop Test (with caution): For non-detector gas lines, a liquid leak detector can be used. Avoid using it near heated zones or the detector.

  • Symptom Analysis: A common sign of a leak is a noisy baseline or a high abundance of nitrogen (m/z 28) and oxygen (m/z 32) in your MS background.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent technique for qualitative and semi-quantitative monitoring, particularly for tracking the conversion of functional groups. It is very fast and can be implemented in real-time using probes.

Principle of Application

The technique monitors the disappearance of the strong carbonyl (C=O) stretching vibration of the starting ketone and the appearance of new bands corresponding to the product.[16] The C=O stretch is particularly useful because it is very intense and appears in a relatively clean region of the spectrum.[17]

Key Spectral Regions to Monitor
Wavenumber (cm⁻¹)AssignmentExpected Change During Reaction
~1700-1720 C=O Stretch (Aromatic Ketone)Decrease in intensity as starting material is consumed.[17][18]
Varies Product-specific bandsAppearance of new bands (e.g., O-H stretch ~3200-3600 cm⁻¹ for a reduction to an alcohol).
Troubleshooting and FAQs

Q1: How can I use FTIR to get quantitative data?

A1: While less precise than HPLC or NMR, quantitative analysis is possible. You need to create a calibration curve by measuring the absorbance of the C=O peak at several known concentrations of the starting material in the reaction solvent.[19] The absorbance of this peak in your reaction mixture can then be used to determine its concentration. Be aware that changes in the reaction matrix can affect the peak shape and position, introducing error.

Q2: My starting material and product have overlapping peaks. How can I resolve them?

A2: This is a common challenge, especially in the "fingerprint region" (below 1500 cm⁻¹).[20]

  • Focus on Unique Peaks: Identify a peak that is unique to either the reactant or the product. The C=O stretch of the starting material is often a good choice. If the product is an alcohol, the broad O-H stretch is unmistakable.

  • Multivariate Analysis: For complex overlapping spectra, chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be used to deconvolve the spectra and track the concentration of multiple components simultaneously.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring
  • Mobile Phase Preparation: Prepare a 1L solution of 70:30 (v/v) Acetonitrile:Water. Add 1.0 mL of trifluoroacetic acid (TFA) for a final concentration of 0.1%. Filter through a 0.45 µm filter and degas for 15 minutes.

  • System Equilibration: Install a C18, 4.6 x 150 mm, 5 µm column. Purge the pump with the mobile phase and then allow it to flow through the system at 1.0 mL/min until the baseline is stable (~15-20 minutes).

  • Sample Preparation: At each time point (t=0, 5 min, 15 min, etc.), withdraw ~50 µL of the reaction mixture. Immediately quench the reaction by diluting it into 950 µL of the mobile phase in a vial. This 20x dilution also brings the concentration into a suitable range for analysis.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Integrate the peak area of the this compound. Plot the area versus time to generate a reaction profile. Percent conversion can be calculated as: % Conversion = (1 - (Area_t / Area_0)) * 100.

Protocol 2: Real-Time ¹H NMR Reaction Monitoring
  • Preparation: In an NMR tube, dissolve the limiting reagent in the appropriate deuterated solvent. Add an optional internal standard (e.g., a small, known amount of mesitylene).

  • Acquire t=0 Spectrum: Acquire a quantitative ¹H NMR spectrum before adding the final reagent. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons of interest.

  • Initiate Reaction: Add the final reagent to the NMR tube, mix quickly but thoroughly, and insert the tube into the spectrometer.

  • Setup Kinetic Experiment: Use the spectrometer's software to set up an arrayed experiment.[6] Specify the number of time points (e.g., 60) and the delay between the start of each acquisition (e.g., 60 seconds for a 1-hour experiment).

  • Data Processing: After acquisition, process the arrayed data. For each time point, integrate a unique, well-resolved peak for the starting material and a unique peak for the product.

  • Analysis: Calculate the molar ratio of product to starting material at each time point to determine the reaction kinetics.

References

  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • Kinetics / reaction monitoring.IMSERC, Northwestern University.
  • Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring.News-Medical.Net.
  • Quantitative NMR methods for reaction and process monitoring.kluedo - Technical University of Dortmund.
  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR.RSC Publishing.
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  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.McMaster University.
  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol
  • Spectroscopic Properties.Chemistry LibreTexts.
  • Troubleshooting Guide.Phenomenex.
  • How to Interpret FTIR Results: A Beginner's Guide.AZoM.com.
  • NMR Reaction-Monitoring as a Process Analytical Technique.Pharmaceutical Technology.
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  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • NMR reaction monitoring robust to spectral distortions.ChemRxiv.
  • How To Read FTIR Spectroscopy?YouTube.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.[Link]

  • HPLC Troubleshooting Guide.SCION Instruments.
  • Troubleshooting Common HPLC Problems: Solutions for Better Results.Mastelf.
  • Tips and Tricks of HPLC System Troubleshooting.Agilent.
  • GC Troubleshooting in Petrochemical Analysis.
  • HPLC Troubleshooting Guide.Restek.
  • Troubleshooting GC Columns and Detectors.
  • Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.Benchchem.
  • One-Pot Synthesis of Benzopinacolone Derivatives
  • Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS.figshare.

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Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers a comprehensive analysis of the 1H NMR spectrum of 1-(2,3-Dichloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative of interest in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It is designed to provide a deep, practical understanding of the underlying principles that govern the spectrum of this molecule. We will explore the expected chemical shifts and coupling patterns, compare the utility of 1H NMR with other analytical techniques, and provide a robust, field-tested protocol for acquiring high-quality data.

The Molecular Subject: this compound

The subject of our analysis, this compound, possesses a unique substitution pattern on the phenyl ring that gives rise to a distinctive 1H NMR spectrum. Understanding the interplay of the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the acetyl group is key to a successful spectral interpretation.

cluster_workflow NMR Data Acquisition Workflow Sample_Prep Sample Preparation Insert_Sample Insert Sample into Magnet Sample_Prep->Insert_Sample Lock Lock on Deuterium Signal Insert_Sample->Lock Shim Shim for Field Homogeneity Lock->Shim Tune_Probe Tune and Match Probe Shim->Tune_Probe Acquire_Data Acquire 1D Proton Spectrum Tune_Probe->Acquire_Data Process_Data Process and Analyze Data Acquire_Data->Process_Data

Figure 2. A streamlined workflow for NMR data acquisition.

  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the magnet. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. [1]2. Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample. [2]Modern spectrometers often have automated shimming routines that are highly effective.

  • Tuning and Matching: The NMR probe should be tuned to the resonance frequency of the protons and matched to the impedance of the spectrometer's electronics to ensure maximum signal transmission. [1]4. Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine 1H NMR spectrum.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from 0 to 12 ppm for organic molecules.

    • Number of Scans: For a sample of adequate concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: A flat baseline is essential for accurate integration.

    • Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

By adhering to this comprehensive guide, researchers can confidently acquire, interpret, and compare the 1H NMR spectrum of this compound, ensuring the integrity and accuracy of their structural assignments.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • (2024, January 15). Standard operating procedures for remote NMR measurements and sample shipment. Retrieved from a source detailing standardized NMR workflows.
  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • (n.d.). Step-by-step procedure for NMR data acquisition.
  • StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

  • (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from a source providing a detailed SOP for NMR.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]

  • (n.d.). Short Summary of 1H-NMR Interpretation.
  • (n.d.). Standard Operating Procedure H-NMR. Retrieved from a source providing an SOP for H-NMR.
  • (n.d.). Supporting Information.
  • PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly selective Wacker reaction of styrene derivatives.
  • The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

  • (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. Supporting Information.
  • (n.d.). Chemical shifts. Retrieved from a source discussing NMR chemical shifts.
  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from a source explaining IR spectroscopy.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). CHEMISTRY 1000. Retrieved from a source providing an overview of NMR.
  • SpectraBase. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). Retrieved from [Link]

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A Comparative Guide to the 13C NMR Chemical Shifts of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and expert prediction of the 13C Nuclear Magnetic Resonance (NMR) spectrum for 1-(2,3-Dichloro-6-fluorophenyl)ethanone. In the absence of a publicly available, assigned experimental spectrum for this specific molecule, this document leverages foundational NMR principles and comparative data from structurally related compounds to construct a reliable, predicted spectrum. This approach is crucial for researchers in synthetic chemistry and drug development for structural verification, impurity profiling, and reaction monitoring.

We will deconstruct the expected electronic environment of each carbon nucleus, considering the complex interplay of inductive, resonance, and steric effects imposed by the three halogen substituents on the acetophenone framework. This guide also presents a robust experimental protocol for acquiring and validating the 13C NMR data, ensuring scientific integrity and reproducibility.

Foundational Principles: Decoding Substituent Effects in 13C NMR

The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. In substituted aromatic systems like this compound, the observed shifts are a composite of several key factors:

  • Inductive Effects: Electronegative atoms like chlorine and fluorine withdraw electron density through the sigma (σ) bonds. This "deshields" the nearby carbon nuclei, causing their resonance signals to shift downfield (to a higher ppm value). The effect is strongest on the directly attached (ipso) carbon and diminishes with distance.[1]

  • Resonance (Mesomeric) Effects: Halogens, despite their high electronegativity, possess lone pairs of electrons that can be donated into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, causing an upfield (lower ppm) shift. For fluorine, this resonance effect is significant, whereas for chlorine, the inductive effect typically dominates.

  • Steric Effects: When bulky groups are positioned close to each other (e.g., in ortho-substituted rings), they can cause steric compression. This can lead to distortions in bond angles and a consequent downfield shift for the involved carbons. Furthermore, steric hindrance can disrupt the coplanarity of the acetyl group with the aromatic ring, influencing the chemical shifts of the carbonyl and methyl carbons.[2][3]

  • Carbon-Fluorine (C-F) Coupling: A unique feature in the 13C NMR spectra of organofluorine compounds is the presence of through-bond spin-spin coupling between the 13C and 19F nuclei (both are spin I=½ active). This results in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly informative:

    • ¹JCF (one-bond): Very large, typically 240-260 Hz for sp² carbons.

    • ²JCF (two-bond): Significant, around 20-25 Hz.

    • ³JCF (three-bond): Smaller, typically 5-10 Hz.

    • ⁴JCF (four-bond): Usually small, but can be observable (~1-3 Hz).[4]

Comparative Analysis: Building the Prediction from Known Spectra

To predict the spectrum of the target molecule, we first examine the 13C NMR data of acetophenone and key substituted analogues. This comparison allows us to quantify the incremental effects of each halogen substituent.

CompoundC-1 (ipso)C-2/6 (ortho)C-3/5 (meta)C-4 (para)C=OCH₃
Acetophenone [5]137.1128.3128.6133.1198.226.6
1,3-Dichlorobenzene [6]135.1 (C-1/3)130.5 (C-2)126.7 (C-5)128.7 (C-4/6)--
2'-Fluoroacetophenone 124.4 (d, ¹J=247)161.3 (d, ²J=3.5)117.0 (d, ²J=21)130.0 (d, ⁴J=1.5)195.8 (d, ⁴J=3.5)31.0
2'-Chloroacetophenone [7]138.2130.6131.5129.5199.530.7

Table 1: Experimental 13C NMR chemical shifts (ppm) for acetophenone and related compounds. Data for 2'-fluoroacetophenone is representative and illustrates typical C-F coupling.

From this data, we can observe that a fluorine at the C-2 position causes a dramatic upfield shift at the ipso-carbon (C-1) due to resonance, while the ortho-carbon (C-2) is strongly deshielded. Chlorine, being less electron-donating via resonance, has a more straightforward deshielding effect on the carbon it is attached to.

Predicted 13C NMR Spectrum of this compound

The structure of this compound with IUPAC numbering for the phenyl ring is presented below. Note that for NMR assignment purposes, we often number the carbons relative to the point of substitution.

Figure 1: Structure of this compound with carbon numbering.

Based on the principles and comparative data outlined above, the following chemical shifts and coupling patterns are predicted for the target molecule.

Carbon AtomPredicted Shift (δ, ppm)Expected Multiplicity (due to F)Rationale for Prediction
C=O ~195-198Doublet (⁴JCF)Slightly upfield from typical acetophenones due to steric hindrance from both ortho substituents (Cl and F), which may force the acetyl group out of the ring plane.[3] A small four-bond coupling to fluorine is expected.
CH₃ ~29-32Singlet or narrow doubletDownfield shift compared to acetophenone due to the ortho-substituent effect. The influence of two ortho halogens will be significant.
C-1 ~133-136Doublet (²JCF)This carbon is ipso to the acetyl group, ortho to both a Cl and an F. The combined inductive effects and the two-bond coupling to fluorine will be the dominant factors, resulting in a downfield shift and a clear doublet.
C-2 ~130-133Doublet (³JCF)Ipso to a chlorine atom and meta to the fluorine. The strong deshielding from the directly attached chlorine will be the primary influence. A smaller three-bond coupling to fluorine is anticipated.
C-3 ~134-137Singlet or narrow doubletIpso to a chlorine and para to the fluorine. Deshielding from the attached chlorine will be dominant. Any four-bond coupling to fluorine (⁴JCF) would be very small and possibly unresolved.
C-4 ~128-131Doublet (³JCF)This is the only CH carbon on the ring. It is meta to the fluorine, so a moderate three-bond coupling is expected. Its shift will be influenced by the para-Cl and ortho-Cl.
C-5 ~124-127Doublet (²JCF)This carbon is ortho to the fluorine and will show a significant two-bond C-F coupling. The combined resonance effect of the F and the inductive effect of the neighboring Cl will dictate its final shift.
C-6 ~158-162Doublet (¹JCF)Directly attached to fluorine, this carbon will be significantly downfield and exhibit a very large one-bond C-F coupling constant, making it one of the most identifiable signals in the spectrum.

Table 2: Predicted 13C NMR chemical shifts, multiplicities, and assignment rationale for this compound.

Recommended Experimental Protocol for Spectrum Acquisition and Validation

To empirically validate the predictions in this guide, a systematic NMR analysis is required. The following protocol outlines the steps for acquiring high-quality, unambiguous data.

Figure 2: Recommended workflow for the acquisition and analysis of the 13C NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 20-30 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common first choice). Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & 1D ¹³C{¹H} Acquisition:

    • Use a spectrometer with a minimum field strength of 9.4 T (400 MHz for ¹H). A higher field is preferable for better signal dispersion.

    • Tune and match the probe for ¹³C.

    • Acquire a standard proton-decoupled ¹³C spectrum. Key parameters to consider:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

      • Relaxation Delay (D1): Set to at least 2 seconds to allow for adequate relaxation of all carbons, though quantitative analysis may require longer delays (5x the longest T1).[8]

      • Acquisition Time (AQ): ~1.0-1.5 seconds.

      • Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve a high signal-to-noise ratio, especially for the quaternary carbons and the C-F coupled signals.[9]

  • Spectral Editing with DEPT:

    • Perform a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.[10]

    • This experiment is crucial for differentiating carbon types: CH₂ signals will appear as negative peaks, while CH and CH₃ signals will be positive. Quaternary carbons will be absent. This will definitively identify the C-4 (CH) and CH₃ signals.

  • 2D Correlation Spectroscopy for Unambiguous Assignment:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s) (¹JCH).[11] It will provide an unambiguous link between the C-4 signal and its corresponding ¹H signal, and the CH₃ carbon with the methyl protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds (ⁿJCH).[11] It is the most powerful tool for assigning the quaternary carbons. For instance, the methyl protons (~2.5-3.0 ppm) should show a correlation to the carbonyl carbon (C=O) and the C-1 of the aromatic ring, confirming their assignments.

By following this comprehensive workflow, a researcher can move from an unassigned spectrum to a fully validated and assigned dataset, providing definitive structural proof for this compound.

References

  • Dhami, K.S. & Stothers, J.B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Ishikawa, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

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  • Jacobsen, E. N., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available at: [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones...". Retrieved from [Link]

  • ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • ACS Publications. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information for publication. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

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  • ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). Retrieved from [Link]

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  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, and a thorough comprehension of fragmentation patterns is key to confident identification. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-(2,3-Dichloro-6-fluorophenyl)ethanone, a polysubstituted aromatic ketone.

We will explore the predicted fragmentation pathways of this molecule, supported by fundamental principles of mass spectrometry and literature on analogous compounds. To provide a clearer context and highlight the influence of substituent positioning, we will compare its fragmentation behavior with that of a structural isomer, 2',4'-dichloroacetophenone. This objective comparison, supplemented with experimental protocols and data interpretation, will serve as a valuable resource for analysts working with complex halogenated aromatic compounds.

The Fundamental Principles of Acetophenone Fragmentation

Under electron ionization (EI), acetophenone and its derivatives typically undergo fragmentation through several key pathways. The initial event is the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

For the parent acetophenone molecule, the most prominent fragmentation is the α-cleavage of the methyl group, leading to the formation of the highly stable benzoyl cation (m/z 105).[1][2] This ion is often the base peak in the spectrum. Further fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO) to yield the phenyl cation (m/z 77).

The introduction of halogen substituents on the aromatic ring significantly influences this fragmentation landscape. The nature of the halogen, its position relative to the acetyl group, and the overall substitution pattern all play a role in directing the fragmentation pathways.

Predicted Fragmentation of this compound

The structure of this compound presents a fascinating case for fragmentation analysis due to the presence of three halogen atoms, with two (a chlorine and a fluorine) in the ortho positions relative to the acetyl group.

Molecular Ion: The molecular formula is C₈H₅Cl₂FO. The monoisotopic mass will be approximately 205.97 u. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, corresponding to the presence of ³⁵Cl₂ , ³⁵Cl³⁷Cl, and ³⁷Cl₂ isotopes, respectively.

The primary fragmentation pathways are predicted as follows:

  • Loss of a Methyl Radical (α-Cleavage): Similar to unsubstituted acetophenone, the most favorable initial fragmentation is the loss of a methyl radical (•CH₃, 15 u) to form the 2,3-dichloro-6-fluorobenzoyl cation. This is expected to be a highly abundant ion.

  • The "Ortho Effect" and Halogen Loss: The presence of substituents in the ortho position can lead to unique fragmentation pathways, collectively known as the "ortho effect".[3][4] In this case, the ortho-chlorine and ortho-fluorine can interact with the carbonyl group, influencing subsequent fragmentations. While the C-F bond is significantly stronger than the C-Cl bond, the possibility of chlorine radical (•Cl, 35 u) loss from the molecular ion or the benzoyl cation exists. The loss of a chlorine atom from the dichlorofluorobenzoyl cation would lead to a chlorofluorobenzoyl cation.

  • Loss of Carbon Monoxide (CO): Following the formation of the substituted benzoyl cation, the loss of a neutral CO molecule (28 u) is a common pathway for aromatic ketones. This would result in a dichlorofluorophenyl cation.

  • Sequential Halogen Loss: From the various fragment ions, sequential loss of halogen atoms (Cl or F) or hydrogen halides (HCl or HF) can occur, leading to a cascade of lower mass-to-charge ratio ions.

A Comparative Analysis: this compound vs. 2',4'-Dichloroacetophenone

To illustrate the impact of substituent positioning, we will compare the predicted fragmentation of our target molecule with that of 2',4'-dichloroacetophenone. The absence of an ortho-substituent in the latter is expected to result in a more straightforward fragmentation pattern, primarily dictated by the α-cleavage and subsequent CO loss.

Characteristic This compound (Predicted) 2',4'-Dichloroacetophenone (Observed/Predicted)
Molecular Formula C₈H₅Cl₂FOC₈H₆Cl₂O
Molecular Weight ~206 u~188 u
Key Fragmentation Pathways - Loss of •CH₃ (α-cleavage) to form [M-15]⁺- Potential loss of •Cl due to ortho effect- Loss of CO from benzoyl cation- Complex sequential halogen loss- Dominant loss of •CH₃ (α-cleavage) to form [M-15]⁺- Loss of CO from benzoyl cation- Loss of •Cl from benzoyl cation
Predicted Base Peak [M-15]⁺ (dichlorofluorobenzoyl cation)[M-15]⁺ (dichlorobenzoyl cation)
Influence of Substituents The ortho-chlorine and fluorine are expected to influence the fragmentation, potentially leading to unique pathways not observed in isomers without ortho-substituents.The fragmentation is expected to be more typical of a standard substituted acetophenone, with the chloro substituents primarily affecting the mass of the fragments.

Experimental Protocol: GC-MS Analysis

A robust and reliable method for analyzing these compounds involves gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte (this compound or the comparative standard) in a suitable solvent such as methanol or dichloromethane.
  • Perform serial dilutions to a final concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250 °C.
  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-350.

Below is a visual representation of the proposed experimental workflow:

Figure 1: Experimental workflow for GC-MS analysis.

Visualizing the Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

fragmentation_pathway M Molecular Ion (M+•) m/z ~206, 208, 210 M_minus_CH3 [M - •CH₃]⁺ dichlorofluorobenzoyl cation m/z ~191, 193, 195 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - •Cl]⁺ chlorofluorophenyl ethanone cation m/z ~171, 173 M->M_minus_Cl - •Cl (ortho effect) M_minus_CH3_minus_CO [M - •CH₃ - CO]⁺ dichlorofluorophenyl cation m/z ~163, 165, 167 M_minus_CH3->M_minus_CH3_minus_CO - CO

Figure 2: Predicted fragmentation of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by the α-cleavage of the methyl group, leading to the formation of a stable dichlorofluorobenzoyl cation. The presence of ortho-halogen substituents is likely to introduce additional complexity to the spectrum, potentially including the loss of a chlorine atom. A comparative analysis with isomers lacking these ortho-substituents, such as 2',4'-dichloroacetophenone, provides a valuable framework for understanding the influence of substituent position on fragmentation pathways. The experimental protocol outlined in this guide offers a robust starting point for the analysis of this and similar halogenated aromatic ketones. A thorough understanding of these fragmentation patterns is essential for the accurate identification and structural elucidation of such compounds in various scientific and industrial applications.

References

  • Levy, L. A., & Oswald, E. O. (1976). The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls. Biomedical Mass Spectrometry, 3(2), 88–90. [Link]

  • Tse, R. S. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • PubChem. (n.d.). 2',4'-Dichloroacetophenone. National Center for Biotechnology Information. [Link]

  • Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(4), 435-446. [Link]

  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. [Link]

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A Senior Application Scientist's Guide to the Structural Characterization of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Complex Pharmaceutical Intermediates

In modern drug development, the purity, identity, and structural integrity of starting materials and intermediates are paramount. Compounds such as 1-(2,3-Dichloro-6-fluorophenyl)ethanone, a polysubstituted aryl ketone, serve as critical building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). Its complex substitution pattern—featuring chloro, fluoro, and acetyl groups on a phenyl ring—presents a unique analytical challenge. Ensuring the correct isomeric structure and the absence of impurities requires robust, reliable, and often orthogonal analytical techniques.[1][2]

This guide provides an in-depth examination of Fourier Transform Infrared (FTIR) spectroscopy as a primary tool for the characterization of this molecule.[3][4] We will explore the causality behind the experimental methodology, interpret the compound's spectral fingerprint, and objectively compare the utility of FTIR with other essential analytical techniques, providing a holistic perspective for researchers and drug development professionals.

Deep Dive: FTIR Spectroscopy for Structural Elucidation

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that serves as a first-line method for identifying functional groups and confirming the identity of chemical substances.[5][6] Its utility in pharmaceutical analysis stems from its ability to provide a unique "molecular fingerprint" based on the vibrational frequencies of a molecule's chemical bonds.[4][7]

The Principle: How FTIR Provides a Molecular Fingerprint

The foundation of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations between its constituent atoms (stretching, bending, twisting).[7] Each type of bond (e.g., C=O, C-F, C-Cl, C=C) vibrates at a characteristic frequency. The FTIR spectrometer measures which frequencies of IR light are absorbed by the sample. By plotting absorbance or transmittance against the wavenumber (cm⁻¹), we obtain a spectrum that is unique to the molecule's structure.[5] The entire spectrum is captured simultaneously using an interferometer, and a mathematical process called a Fourier transform is used to generate the final output, making the technique incredibly fast and sensitive.[7]

Experimental Protocol: A Practical Guide to ATR-FTIR Analysis

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the most efficient FTIR sampling technique as it requires minimal to no sample preparation.[6]

Instrumentation: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal.

Methodology:

  • Instrument Preparation & Background Scan (Self-Validation Step):

    • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, non-abrasive wipe and allowing it to dry completely.

    • Run a background scan. This critical step measures the ambient spectrum (e.g., CO₂, water vapor) and instrument noise, which is then automatically subtracted from the sample spectrum to ensure data integrity. This scan serves as the reference for 100% transmittance.

  • Sample Application:

    • Place a small amount of the this compound powder (typically just enough to cover the crystal surface) directly onto the ATR crystal.

    • Apply consistent pressure using the integrated press. This ensures firm and uniform contact between the sample and the crystal, which is essential for acquiring a high-quality, reproducible spectrum. Insufficient contact is a common source of poor spectral quality.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

  • Data Processing and Cleaning:

    • After acquisition, the spectrum is automatically ratioed against the collected background spectrum.

    • If necessary, perform a baseline correction to account for any scattering effects or instrumental drift.

    • Label the significant peaks for interpretation and reporting.

Workflow for FTIR Analysis of a Pharmaceutical Intermediate

Caption: Workflow for ATR-FTIR analysis of a solid pharmaceutical intermediate.

Spectral Interpretation: Decoding the Vibrational Signature

The FTIR spectrum of this compound is distinguished by several key absorption bands. The following is a predictive analysis based on characteristic frequencies for substituted acetophenones and halogenated aromatic compounds.[8][9][10]

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium bands in this region are characteristic of the C-H stretching vibrations on the phenyl ring.

  • ~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): These bands, likely weak, correspond to the symmetric and asymmetric stretching of the C-H bonds in the acetyl methyl group (-COCH₃).

  • ~1700 cm⁻¹ (C=O Carbonyl Stretch): This will be one of the most intense and sharpest peaks in the spectrum.[9] For a standard acetophenone, this peak is around 1685 cm⁻¹. The presence of electron-withdrawing groups (two Cl, one F) on the phenyl ring is expected to cause a slight positive shift (to a higher wavenumber) in this frequency.[8] This peak is a primary indicator of the ketone functional group.

  • ~1600-1450 cm⁻¹ (Aromatic C=C Stretch): The phenyl ring itself produces a series of bands in this region due to the stretching of its carbon-carbon double bonds. The substitution pattern will influence the exact position and number of these peaks, contributing to the unique fingerprint of the molecule.

  • ~1360 cm⁻¹ (C-H Bend): A characteristic medium-intensity band corresponding to the symmetric bending (deformation) of the methyl group.

  • ~1250 cm⁻¹ (Aryl Ketone C-C Stretch): A notable band representing the stretching vibration between the carbonyl carbon and the aromatic ring carbon.

  • ~1150-1000 cm⁻¹ (C-F Stretch): A strong, prominent band in this region is typically indicative of the carbon-fluorine bond stretch.[11] This is a key confirmation of the fluorine substituent.

  • ~850-750 cm⁻¹ (C-H Out-of-Plane Bend): The position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,4-tetrasubstituted ring, specific patterns emerge in this region.

  • ~800-600 cm⁻¹ (C-Cl Stretch): Strong bands in the lower frequency region of the spectrum are characteristic of carbon-chlorine stretching vibrations.[12] The presence of two such bonds would likely result in prominent absorption here.

A Comparative Perspective: Positioning FTIR Among Other Techniques

While FTIR is excellent for functional group identification and identity confirmation, it provides limited information on the connectivity of atoms or the precise isomeric arrangement. For this, orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[13][14]

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C, ¹⁹F)Mass Spectrometry (MS)
Information Provided Functional groups, "molecular fingerprint" for identity confirmation.[4]Detailed molecular structure, atom connectivity, stereochemistry, and isomeric purity.[13][15]Molecular weight, elemental composition (HRMS), and fragmentation patterns for structural clues.[16]
Sample Requirements Very small (µg to mg), can analyze solids, liquids, and gases directly.[7]Requires dissolution in a deuterated solvent (mg scale), sensitive to sample purity.Very small (ng to µg), requires sample to be ionized (often in solution).
Strengths Fast (seconds to minutes), non-destructive, low cost, robust, minimal sample prep (with ATR).[6]Unambiguous structure determination, quantitative analysis (qNMR).[1]Extremely high sensitivity, definitive molecular weight determination.
Limitations Does not provide detailed connectivity, difficult for complex mixture analysis, not ideal for distinguishing isomers with the same functional groups.Slower analysis time, higher instrument cost, requires soluble samples, less sensitive than MS.Destructive technique, can be difficult to interpret fragmentation, may not distinguish isomers.
Synergistic Application: Building a Complete Analytical Picture

For a molecule like this compound, a comprehensive characterization strategy would leverage the strengths of each technique:

  • FTIR: Used as a rapid screening tool for incoming raw material to confirm the presence of the key ketone and aromatic functionalities and to verify its identity against a known standard.

  • NMR (¹H, ¹³C, ¹⁹F): Employed to provide the definitive structural proof. ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while ¹⁹F NMR would specifically confirm the presence and chemical environment of the fluorine atom, allowing for unambiguous confirmation of the 2,3-dichloro-6-fluoro substitution pattern over other potential isomers.

  • MS: Used to confirm the molecular weight (207.03 g/mol for C₈H₅Cl₂FO) and its elemental composition via high-resolution mass spectrometry (HRMS), providing ultimate confidence in the molecular formula.

Conclusion

FTIR spectroscopy is an essential, high-throughput analytical tool in the pharmaceutical industry, providing invaluable information for the identity confirmation of materials like this compound.[3] Its speed, simplicity, and non-destructive nature make it an ideal first-pass technique for quality control. However, as a Senior Application Scientist, it is crucial to recognize its limitations. A complete and unambiguous structural elucidation, especially for a complex, polysubstituted intermediate, necessitates a multi-technique, orthogonal approach. By synergistically combining the functional group information from FTIR with the detailed connectivity data from NMR and the molecular weight confirmation from MS, researchers and drug development professionals can ensure the absolute integrity of their chemical entities, safeguarding the quality and safety of the final pharmaceutical product.

References

  • Title: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES Source: Canadian Science Publishing URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: 7 Applications of FTIR Analysis Source: Richmond Scientific URL: [Link]

  • Title: Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations Source: Scientific Research Publishing URL: [Link]

  • Title: Working Principle of FTIR | FTIR Spectroscopy Explained Source: Pharma Guideline (YouTube) URL: [Link]

  • Title: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis Source: Applied Spectroscopy Reviews URL: [Link]

  • Title: Applications of FTIR Spectroscopy: Review Source: International Journal for Scientific and Research Publications URL: [Link]

  • Title: Carbon-I 3 Nuclear Magnetic Resonance Spectra of ortho-Substituted Acetophenones : Enhanced Substituent Effects on the Carbonyl Source: RSC Publishing URL: [Link]

  • Title: A Comprehensive Guide to FTIR Analysis Source: Agilent URL: [Link]

  • Title: 1-(2,6-Dichloro-3-fluorophenyl)ethanone Source: PubChem URL: [Link]

  • Title: Photoelectron spectra of substituted acetophenones. Correlations with reactivity Source: Ingenta Connect URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]

  • Title: Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods Source: Journal of Pharmaceutical Sciences & Emerging Drugs URL: [Link]

  • Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview Source: PMC - NIH URL: [Link]

  • Title: 1-(2,6-dichloro-3-fluorophenyl)ethanone Source: PureSynth URL: [Link]

  • Title: 1-(2-fluorophenyl)ethanone Source: PubChem URL: [Link]

  • Title: Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone Source: PubChem URL: [Link]

  • Title: Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method Source: MDPI URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: ResearchGate URL: [Link]

  • Title: FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol Source: ResearchGate URL: [Link]

  • Title: Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl) Source: ResearchGate URL: [Link]

  • Title: Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Source: ResearchGate URL: [Link]

  • Title: DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes Source: PMC - PubMed Central URL: [Link]

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A Comparative Guide to 1-(2,3-Dichloro-6-fluorophenyl)ethanone and Its Positional Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular structure is paramount. Substituted acetophenones, for instance, serve as crucial building blocks in the synthesis of a wide array of biologically active compounds.[1][2] Among these, halogenated acetophenones present unique synthetic and analytical challenges due to the subtle yet significant influence of halogen substitution on their physicochemical properties. This guide provides an in-depth comparative analysis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone and its key positional isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for their identification, differentiation, and effective utilization.

The isomeric variations of dichlorofluoroacetophenone, while structurally similar, can exhibit distinct reactivity, spectroscopic signatures, and chromatographic behavior. A thorough understanding of these differences is critical for unambiguous identification, optimization of reaction conditions, and ensuring the purity of downstream products. This guide will delve into the synthesis of these compounds via Friedel-Crafts acylation, explore their comparative physicochemical and spectroscopic properties, and provide detailed experimental protocols for their analysis.

The Isomers in Focus

The subject of this guide is this compound and its primary positional isomers, which arise from the different possible arrangements of the two chlorine atoms and one fluorine atom on the phenyl ring. For the purpose of this comparison, we will focus on the following isomers:

Compound Name Isomer CAS Number
This compoundTargetNot readily available
1-(2,4-Dichloro-5-fluorophenyl)ethanoneIsomer 1704-10-9[3]
1-(3,4-Dichloro-2-fluorophenyl)ethanoneIsomer 21806354-87-9[4]
1-(3,5-Dichloro-2-fluorophenyl)ethanoneIsomer 3Not readily available
1-(2,5-Dichloro-4-fluorophenyl)ethanoneIsomer 41894-96-8[5][6]

Synthesis via Friedel-Crafts Acylation: A Question of Regioselectivity

The synthesis of these halogenated acetophenones is most commonly achieved through the Friedel-Crafts acylation of a corresponding dichlorofluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[7][8] The regioselectivity of this electrophilic aromatic substitution reaction is dictated by the directing effects of the halogen substituents on the aromatic ring.

Halogens are ortho-, para-directing deactivators. However, the interplay of inductive and resonance effects, along with steric hindrance from the existing substituents, can lead to the formation of a mixture of isomers. For example, the acylation of 1,2-dichloro-4-fluorobenzene is expected to yield a major product where the acetyl group is introduced at the position least sterically hindered and most activated by the fluorine atom. Understanding the directing effects of the halogen substituents is crucial for predicting the major and minor products of the reaction.

Caption: General workflow for the synthesis of dichlorofluoroacetophenone isomers.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Appropriate dichlorofluorobenzene isomer

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, slowly add acetyl chloride.

  • After the formation of the acylium ion complex, add the dichlorofluorobenzene isomer dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.

Physicochemical and Spectroscopic Comparison

The position of the halogen atoms on the phenyl ring significantly influences the electronic environment and, consequently, the physicochemical and spectroscopic properties of the isomers.

Physicochemical Properties
Isomer Molecular Formula Molecular Weight ( g/mol ) Predicted Melting Point (°C) Predicted Boiling Point (°C)
This compoundC₈H₅Cl₂FO207.03--
1-(2,4-Dichloro-5-fluorophenyl)ethanoneC₈H₅Cl₂FO207.0333-36[3]254.9 ± 35.0[3]
1-(3,4-Dichloro-2-fluorophenyl)ethanoneC₈H₅Cl₂FO207.03--
1-(3,5-Dichloro-2-fluorophenyl)ethanoneC₈H₅Cl₂FO207.03--
1-(2,5-Dichloro-4-fluorophenyl)ethanoneC₈H₅Cl₂FO207.03--
Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects (inductive and resonance) of the halogen substituents.[9]

¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for each isomer. Protons ortho to the fluorine atom will exhibit coupling to ¹⁹F, providing a key diagnostic feature. The acetyl methyl group will typically appear as a singlet around 2.5-2.7 ppm.

¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached halogens. The carbonyl carbon signal is expected in the range of 190-200 ppm. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable and are invaluable for assigning the carbon signals.[9]

Isomer Predicted ¹H NMR (Aromatic Region, ppm) Predicted ¹³C NMR (Carbonyl, ppm)
This compoundMultiplets, with F-coupling~195
1-(2,4-Dichloro-5-fluorophenyl)ethanoneDistinct doublets and doublet of doublets~194
1-(3,4-Dichloro-2-fluorophenyl)ethanoneComplex multiplets~193
1-(3,5-Dichloro-2-fluorophenyl)ethanoneDoublets and triplets~192
1-(2,5-Dichloro-4-fluorophenyl)ethanoneDoublets, with F-coupling~194

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.[10]

The IR spectra of these isomers will be dominated by a strong carbonyl (C=O) stretching absorption in the region of 1680-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the ring substituents. The spectra will also show characteristic absorptions for C-Cl, C-F, and aromatic C-H and C=C vibrations.

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (carbonyl)1680 - 1700
C-Cl (chloro)600 - 800
C-F (fluoro)1000 - 1400
Aromatic C-H3000 - 3100
Aromatic C=C1450 - 1600

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) for each isomer. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M⁺, M⁺+2, and M⁺+4 peaks.[8] Common fragmentation pathways include the loss of a methyl radical (•CH₃) to form an acylium ion, and the loss of an acetyl radical (•COCH₃).[11][12]

Fragmentation M Molecular Ion (M⁺) m/z = 206, 208, 210 M_minus_CH3 [M-CH₃]⁺ (Acylium Ion) M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M-COCH₃]⁺ M->M_minus_COCH3 - •COCH₃ M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways for dichlorofluoroacetophenone isomers.

Chromatographic and Thermal Analysis

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable technique for the separation and purity assessment of these isomers.[13] A C18 column is a good starting point, with a mobile phase consisting of a mixture of acetonitrile or methanol and water. The elution order will depend on the relative hydrophobicity of the isomers, which is influenced by the position of the polar halogen atoms.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile or Methanol

  • Gradient or isocratic elution can be optimized for separation. A starting point could be a 60:40 mixture of B:A.[13]

Procedure:

  • Prepare a standard solution of the isomer mixture in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Optimize the mobile phase composition and gradient to achieve baseline separation of the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of these volatile isomers.[14] A non-polar or medium-polarity capillary column is typically used. The retention time will be influenced by the boiling point and polarity of the isomers. The mass spectrometer provides definitive identification of the eluting peaks.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector temperature: 250 °C

  • Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • Carrier gas: Helium

MS Conditions:

  • Ionization mode: Electron Ionization (EI) at 70 eV

  • Mass range: m/z 40-400

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and purity of the solid isomers.[7] The thermogram of a pure compound will show a sharp endothermic peak at its melting point. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

  • Determine the onset and peak temperatures of any thermal events.

Conclusion

The positional isomers of dichlorofluoroacetophenone, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties that allow for their differentiation. A multi-technique approach, combining NMR, IR, and MS for structural elucidation, and HPLC and GC for separation and purity assessment, is essential for the unambiguous characterization of these important synthetic intermediates. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers working with these and other halogenated aromatic compounds, enabling more efficient and accurate scientific investigation.

References

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
  • 1-(3,4-Dichloro-2-fluorophenyl)ethanone. Sigma-Aldrich.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure.
  • Separation of 2,4'-Dichloroacetophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • Halogenated Positional Isomers. MAC-MOD Analytical.
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  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
  • Technical Support Center: HPLC Separation of Acetophenone Isomers. Benchchem.
  • 1894-96-8 | Product Name : 1-(2,5-Dichloro-4-fluorophenyl)
  • Chemical shifts. Unknown Source.
  • CN101462931A - Method for acylating fluorobenzene.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF.
  • The Friedel-Crafts Acylation.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. PMC - NIH.
  • Substituted acetophenone: Significance and symbolism. Wisdomlib.
  • 1894-96-8|1-(2,5-Dichloro-4-fluorophenyl)ethanone. BLDpharm.
  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. chemconnections.
  • 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.
  • GC-MS Technique. Select Science.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
  • Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. PubMed.
  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube.
  • Gas chromatographic analysis of Diels-Alder adducts of geometrical and positional isomers of conjugated linoleic acid | Request PDF.
  • US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
  • 1-(2,4-Dichloro-5-fluorophenyl)ethanone | CAS#:704-10-9 | Chemsrc.
  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

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A Comparative Guide to the Reactivity of Dichlorofluorophenyl Ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in reactivity among structural isomers is paramount. The dichlorofluorophenyl ethanone scaffold is a common motif in medicinal chemistry and materials science. The precise placement of the two chlorine atoms and one fluorine atom on the phenyl ring dictates the electronic environment and steric accessibility of the ethanone moiety's carbonyl group, thereby governing its behavior in chemical transformations.

This guide provides an in-depth comparison of the predicted chemical reactivity of various dichlorofluorophenyl ethanone isomers. In the absence of direct comparative experimental data in peer-reviewed literature, this document establishes a robust theoretical framework based on fundamental principles of organic chemistry. Furthermore, it presents detailed, self-validating experimental and computational protocols designed to empirically verify these predictions. Our objective is to equip you with the causal logic behind experimental design and to provide a practical roadmap for assessing the reactivity of these and similar compounds in your own research.

The Underlying Principles: Electronic and Steric Effects

The reactivity of the carbonyl group in dichlorofluorophenyl ethanone isomers towards nucleophiles—a cornerstone of their chemical utility—is primarily governed by two competing factors:

  • Electronic Effects: The three halogen substituents exert powerful electron-withdrawing inductive effects (-I), pulling electron density from the aromatic ring and, consequently, from the carbonyl carbon. This effect increases the partial positive charge (electrophilicity) of the carbonyl carbon, making it more susceptible to nucleophilic attack. The order of inductive withdrawal is F > Cl. However, halogens also possess lone pairs that can participate in resonance, donating electron density back to the ring (+M effect). This effect is most pronounced for substituents at the ortho and para positions and follows the order Cl > F, due to better orbital overlap for the larger chlorine atom. The net electronic influence is a balance of these opposing effects.

  • Steric Effects: The physical bulk of substituents, particularly at the ortho positions (C2 and C6) adjacent to the acetyl group, can impede the trajectory of an incoming nucleophile. This steric hindrance can dramatically reduce reaction rates, sometimes overriding even strong electronic activation.

A nuanced understanding of how the interplay between these effects changes with the substitution pattern is key to predicting the reactivity of each isomer.

A Predictive Comparison of Isomer Reactivity

Let us consider three representative isomers to illustrate these principles: 1-(2,4-dichloro-3-fluorophenyl)ethanone, 1-(3,4-dichloro-5-fluorophenyl)ethanone, and 1-(2,5-dichloro-4-fluorophenyl)ethanone. We will predict their relative reactivity in a model nucleophilic addition reaction.

IsomerKey Structural FeaturesPredicted Electronic Effect on CarbonylPredicted Steric HindrancePredicted Overall Reactivity
1-(2,4-dichloro-3-fluorophenyl)ethanone Chlorine at ortho position.Strong net electron withdrawal from all halogens, enhancing electrophilicity.High: The C2-chloro substituent significantly shields the carbonyl carbon.Lowest
1-(3,4-dichloro-5-fluorophenyl)ethanone No ortho substituents.Strong net electron withdrawal, with all substituents at meta and para positions effectively increasing carbonyl electrophilicity.Low: The carbonyl group is sterically unencumbered.Highest
1-(2,5-dichloro-4-fluorophenyl)ethanone Chlorine at ortho position.Strong net electron withdrawal. The para-fluorine's inductive effect is potent.High: The C2-chloro substituent creates significant steric shielding.Low

Rationale: The dominant factor differentiating these isomers is predicted to be steric hindrance. Isomers with a substituent at an ortho position (e.g., 2,4-dichloro-3-fluoro and 2,5-dichloro-4-fluoro) are expected to be significantly less reactive than isomers without ortho substituents, such as 3,4-dichloro-5-fluoro. While electronic effects modulate the inherent electrophilicity of the carbonyl carbon, the physical barrier presented by an ortho-chlorine atom is likely to be the rate-limiting factor for many nucleophilic attacks. Among the two ortho-substituted examples, subtle differences in the electronic effects of the other substituents would lead to minor reactivity variations, but both would be substantially less reactive than the unhindered isomer.

Experimental Validation Framework

The following protocols are designed to provide empirical data to support or refute the theoretical predictions outlined above.

Spectroscopic Analysis: Probing the Electronic Environment

Spectroscopic methods can provide valuable indirect measures of the carbonyl carbon's electrophilicity.

Protocol 1: ¹³C NMR Spectroscopy

Objective: To measure the chemical shift of the carbonyl carbon. A greater downfield chemical shift (higher ppm) indicates a more deshielded, and thus more electrophilic, carbon nucleus.[1][2][3][4][5]

Methodology:

  • Sample Preparation: Dissolve 15-20 mg of each dichlorofluorophenyl ethanone isomer in 0.6 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the quaternary carbonyl carbon signal (typically >1024 scans). The spectral window should include the expected carbonyl region (190-210 ppm).[3]

  • Data Analysis: Identify the carbonyl carbon resonance for each isomer. Compare the chemical shifts (δ in ppm).

Expected Outcome: It is predicted that the carbonyl carbon of 1-(3,4-dichloro-5-fluorophenyl)ethanone will have the most downfield chemical shift, correlating with its predicted highest reactivity.

Protocol 2: ¹⁹F NMR Spectroscopy

Objective: To measure the chemical shift of the fluorine atom. This provides a sensitive probe of the overall electronic environment of the phenyl ring.[6][7][8][9]

Methodology:

  • Sample Preparation: Use the same samples prepared for ¹³C NMR analysis.

  • Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.

  • Acquisition: Acquire a standard proton-decoupled ¹⁹F NMR spectrum for each isomer.

  • Data Analysis: Compare the ¹⁹F chemical shifts. More electron-withdrawing environments generally lead to more downfield shifts, though the correlation is complex and depends on the specific substitution pattern.

Expected Outcome: The ¹⁹F chemical shifts will provide a valuable dataset for correlating the electronic properties of the isomers with their observed kinetic reactivity.

Kinetic Studies: Quantifying Reactivity

Directly measuring reaction rates provides the most definitive evidence of relative reactivity. A model reaction, such as the reduction of the ketone to an alcohol with sodium borohydride, is well-suited for this purpose.

Protocol 3: Comparative Kinetic Analysis via UV-Vis Spectroscopy

Objective: To determine the second-order rate constants for the reduction of each isomer with sodium borohydride.

Causality: The disappearance of the carbonyl chromophore can be monitored by the decrease in absorbance at its λ_max (around 250-280 nm). This allows for real-time tracking of the reaction progress.

Methodology:

  • Determine λ_max: For each isomer, prepare a standard solution in ethanol and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

  • Reaction Setup: In a quartz cuvette, place 2.0 mL of a 1.0 x 10⁻⁴ M solution of the dichlorofluorophenyl ethanone isomer in ethanol. The cuvette should be maintained at a constant temperature (e.g., 25.0 °C) using a thermostatted cell holder in a UV-Vis spectrophotometer.

  • Initiate Reaction: At time t=0, inject a freshly prepared solution of sodium borohydride in ethanol (a 100-fold excess to ensure pseudo-first-order conditions) into the cuvette and mix rapidly.

  • Data Acquisition: Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis:

    • Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of this line will be -k_obs, the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of sodium borohydride.

    • Repeat the experiment for each isomer under identical conditions.

Expected Outcome: The calculated second-order rate constants (k₂) will provide a quantitative ranking of reactivity. It is predicted that 1-(3,4-dichloro-5-fluorophenyl)ethanone will exhibit the largest rate constant.

Below is a workflow diagram for the proposed kinetic study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Determine λ_max for each isomer prep2 Prepare stock solutions (Isomers & NaBH₄) prep1->prep2 exp1 Thermostat cuvette with isomer solution prep2->exp1 exp2 t=0: Inject NaBH₄ solution exp1->exp2 exp3 Record Absorbance vs. Time exp2->exp3 an1 Plot ln(A_t - A_∞) vs. Time exp3->an1 an2 Calculate k_obs from slope an1->an2 an3 Calculate k₂ = k_obs / [NaBH₄] an2->an3 an4 Compare k₂ values for all isomers an3->an4

Caption: Workflow for kinetic analysis of isomer reactivity.

Computational Chemistry: A Predictive Tool

In silico methods can provide powerful insights into the intrinsic properties of molecules, corroborating experimental findings.

Protocol 4: Density Functional Theory (DFT) Calculations

Objective: To calculate electronic properties that correlate with reactivity, such as the electrostatic potential on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[10]

Methodology:

  • Structure Optimization: For each isomer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Electrostatic Potential (ESP) Mapping: Generate an ESP map on the optimized structures. The magnitude of the positive potential (often colored blue) on the carbonyl carbon is a direct indicator of its electrophilicity.

  • Frontier Molecular Orbital Analysis: Calculate the energy of the LUMO. A lower LUMO energy suggests that the molecule is a better electron acceptor and thus more reactive towards nucleophiles.

  • Data Analysis: Compare the calculated values for the ESP at the carbonyl carbon and the LUMO energies across the different isomers.

Expected Outcome: The computational results are expected to align with the spectroscopic and kinetic data. 1-(3,4-dichloro-5-fluorophenyl)ethanone should exhibit the most positive electrostatic potential on its carbonyl carbon and the lowest LUMO energy, consistent with its predicted highest reactivity.

The relationship between the theoretical and experimental approaches is depicted below.

G cluster_theory Theoretical Prediction cluster_validation Experimental & Computational Validation cluster_outcome Outcome theory Structure-Reactivity Hypothesis (Electronic & Steric Effects) spec Spectroscopy (¹³C, ¹⁹F NMR) theory->spec is tested by kinetics Kinetic Studies (Rate Constants) theory->kinetics is tested by comp Computational (DFT: ESP, LUMO) theory->comp is tested by outcome Validated Reactivity Ranking spec->outcome informs kinetics->outcome informs comp->outcome informs

Sources

A Senior Application Scientist's Comparative Guide to the Analytical Standards of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of the primary analytical techniques for ensuring the quality and purity of 1-(2,3-Dichloro-6-fluorophenyl)ethanone, a key building block in the synthesis of various pharmaceutical agents. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond mere protocols, this guide elucidates the scientific rationale behind the experimental choices, empowering you to make informed decisions in your analytical workflow.

Introduction to this compound and its Analytical Significance

This compound is a halogenated aromatic ketone whose structural complexity and potential for isomeric impurities necessitate a multi-faceted analytical approach. The presence of chlorine and fluorine atoms on the phenyl ring, along with the acetyl group, provides multiple sites for potential side reactions during synthesis, leading to a range of possible impurities. Accurate and precise analytical methods are therefore critical to ensure the identity, purity, and consistency of this intermediate, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).

This guide will explore three orthogonal analytical techniques, each providing unique and complementary information about the analyte.

Caption: Chemical structure of this compound.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the most common and versatile technique for the routine quality control of pharmaceutical intermediates. Its ability to separate a wide range of compounds based on their polarity makes it ideal for resolving the target compound from its starting materials, by-products, and degradation products.

Rationale for Method Development

The choice of a C18 stationary phase is based on the non-polar nature of the phenyl ring of the analyte, which will interact favorably with the hydrophobic C18 chains. A gradient elution with acetonitrile and water is selected to ensure the efficient elution of both the main compound and any potential impurities with a wider range of polarities. The detection wavelength is chosen based on the UV absorbance maximum of the aromatic ketone chromophore, which is anticipated to be around 254 nm.

Detailed Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase (50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability and Validation

To ensure the reliability of the HPLC method, a system suitability test should be performed before each run. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections. Method validation should be conducted in accordance with ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Caption: HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. For this compound, GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC, and for confirming the identity of the main component and any detected impurities through their mass spectra.

Rationale for Method Development

A non-polar capillary column (e.g., DB-5ms) is chosen due to the relatively non-polar nature of the analyte. The temperature programming allows for the separation of compounds with a range of boiling points. Electron ionization (EI) is used as the ionization source, as it provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.

Detailed Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Inject 1 µL of the solution in split mode (e.g., 20:1 split ratio).

Data Interpretation and Impurity Identification

The resulting total ion chromatogram (TIC) will show the separation of the components in the sample. The mass spectrum of each peak can then be examined to identify the compounds. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 206, along with characteristic fragment ions resulting from the loss of a methyl group (M-15) and the dichlorofluorobenzoyl cation.

GCMS_Process cluster_sample_injection Sample Introduction cluster_separation GC Separation cluster_detection MS Detection cluster_output Data Output Sample Sample Solution Injector Heated Injector Sample->Injector GC_Column Capillary Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: GC-MS analysis workflow.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For purity determination, a certified internal standard of known purity is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Rationale for Method Development

¹H NMR is chosen for its high sensitivity and the presence of distinct proton signals in the analyte molecule. A high-purity, stable internal standard with signals that do not overlap with the analyte signals is crucial for accurate quantification. Maleic acid is a suitable choice as it is a stable solid and its vinylic protons appear in a region of the ¹H NMR spectrum that is typically free of signals from aromatic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent choice due to its ability to dissolve a wide range of organic compounds.

Detailed Experimental Protocol: ¹H qNMR Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover all signals of interest.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl singlet) and a signal of the internal standard (e.g., the singlet of the vinylic protons of maleic acid).

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Advantages and Considerations for qNMR

qNMR offers the significant advantage of being a primary ratio method, providing a direct measure of purity without the need for compound-specific calibration curves.[2] However, careful selection of the internal standard, accurate weighing, and optimization of NMR acquisition parameters are critical for obtaining reliable results.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis. HPLC-UV is ideal for routine purity checks and impurity profiling, while GC-MS provides definitive identification of volatile components. qNMR offers an absolute measure of purity and is particularly valuable for the certification of reference standards.

FeatureHPLC-UVGC-MS¹H qNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointNuclear magnetic resonance
Primary Use Purity determination, impurity profilingIdentification, volatile impurity analysisAbsolute purity determination
Strengths Versatile, robust, widely availableHigh separation efficiency, definitive identificationAbsolute quantification, no specific reference standard needed
Limitations Requires reference standards for quantification, may not resolve all impuritiesLimited to volatile and thermally stable compoundsLower throughput, requires specialized equipment and expertise
Typical LOD/LOQ ~0.01% / ~0.03%~0.001% / ~0.003%~0.1%
Sample Throughput HighMediumLow

Conclusion: A Triad of Techniques for Comprehensive Characterization

A comprehensive analytical strategy for this compound relies on the synergistic use of HPLC-UV, GC-MS, and qNMR. HPLC-UV serves as the primary tool for routine quality control and stability studies. GC-MS provides orthogonal separation and definitive identification of volatile impurities. Finally, qNMR offers an absolute and highly accurate method for the ultimate purity assessment and for the qualification of reference materials. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the highest standards of quality and consistency for this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Hübschmann, H.-J. (2015).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • United States Pharmacopeia.
  • European Pharmacopoeia. 2.2.46.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

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A Senior Application Scientist's Guide to Distinguishing Isomers of Dichlorofluorophenyl Ethanone Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecular isomers is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive comparison of spectroscopic methodologies for distinguishing between the various isomers of dichlorofluorophenyl ethanone, a class of compounds with potential applications in medicinal chemistry and materials science. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and predictive analysis, to offer a robust framework for their unambiguous identification.

The Challenge: A Field of Six Isomers

The subject of our investigation is the set of six positional isomers of dichlorofluorophenyl ethanone. The substitution pattern of the two chlorine atoms and one fluorine atom on the phenyl ring gives rise to these distinct chemical entities. Understanding their unique spectroscopic fingerprints is crucial for quality control, reaction monitoring, and establishing structure-activity relationships.

The six primary isomers are:

  • 1-(2,3-dichloro-4-fluorophenyl)ethanone

  • 1-(2,4-dichloro-5-fluorophenyl)ethanone

  • 1-(2,5-dichloro-4-fluorophenyl)ethanone

  • 1-(2,6-dichloro-3-fluorophenyl)ethanone

  • 1-(3,4-dichloro-2-fluorophenyl)ethanone

  • 1-(3,5-dichloro-2-fluorophenyl)ethanone

This guide will systematically explore how each spectroscopic technique can be leveraged to differentiate these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each nucleus.[1] Both ¹H and ¹³C NMR offer unique insights into the molecular structure.

Theoretical Basis for Differentiation

The chemical shift of a proton or carbon nucleus is highly sensitive to its electronic environment. The electron-withdrawing or -donating nature of the substituents (Cl and F) and their positions relative to the observed nucleus will cause distinct upfield or downfield shifts.[2]

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be particularly informative. The number of signals, their splitting patterns (due to spin-spin coupling between adjacent protons), and their integration values will directly reflect the substitution pattern on the phenyl ring. For instance, an isomer with two adjacent aromatic protons will exhibit a doublet of doublets, while an isolated proton will appear as a singlet. The acetyl methyl group will typically present as a singlet, with its chemical shift slightly influenced by the substitution pattern on the ring.[3]

  • ¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents.[1][4] The carbonyl carbon signal will also vary depending on the electronic effects of the ring substituents. Furthermore, the magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) will be a key diagnostic tool, as it is dependent on the number of bonds separating the carbon and fluorine atoms.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the chemical shifts, coupling constants, and integration values for each isomer.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dichlorofluorophenyl ethanone isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Data Analysis:

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns and measure the coupling constants (J-values) in the ¹H NMR spectrum.

  • Assign the chemical shifts in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all isomers of dichlorofluorophenyl ethanone share the same functional groups (ketone, aromatic ring, C-Cl, and C-F bonds), the position of these substituents influences the vibrational frequencies, offering a basis for differentiation.

Theoretical Basis for Differentiation

The primary absorption bands of interest are the carbonyl (C=O) stretch, the aromatic C=C stretches, and the C-H and C-X (X = Cl, F) bending vibrations in the fingerprint region.

  • Carbonyl (C=O) Stretch: The position of the C=O stretching vibration (typically around 1680-1700 cm⁻¹) is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the C=O stretching frequency.[6]

  • Aromatic C=C Stretches: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The pattern of these absorptions can sometimes provide clues about the substitution pattern.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions, including C-H out-of-plane bending and C-X stretching vibrations, that are unique to each molecule. The pattern of peaks in this region serves as a "fingerprint" for a specific isomer. The C-F stretch typically appears as a strong band in the 1250-1000 cm⁻¹ range, while C-Cl stretches are found at lower wavenumbers (850-550 cm⁻¹).[7][8]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of each isomer to identify characteristic absorption bands.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Data Analysis:

  • Identify the wavenumbers of the major absorption bands.

  • Assign the absorption bands to specific functional groups and vibrational modes.

  • Compare the fingerprint regions of the different isomers for unique patterns.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers of dichlorofluorophenyl ethanone have the same nominal molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing a basis for their distinction.

Theoretical Basis for Differentiation

Upon ionization, the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) confirms the molecular weight. The M⁺ ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. The relative abundance of these fragment ions is characteristic of the molecule's structure.

Key fragmentation pathways for acetophenones include:

  • Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This can result in the loss of a methyl radical (•CH₃) to form a dichlorofluorobenzoyl cation, or the loss of the dichlorofluorophenyl radical to form an acetyl cation (CH₃CO⁺, m/z 43).[9]

  • Loss of CO: The benzoyl cation can further fragment by losing a neutral carbon monoxide molecule.

  • Halogen Loss: The molecular ion or fragment ions can lose chlorine or fluorine atoms or HCl.

The substitution pattern on the aromatic ring can influence the stability of the resulting fragment ions, leading to differences in the relative abundances of the peaks in the mass spectra of the isomers.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of each isomer to determine its molecular weight and characteristic fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions:

  • Injector: Split/splitless inlet, with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 40-300.

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Identify the major fragment ions and propose their structures.

  • Compare the relative abundances of the key fragment ions across the different isomers.

Comparative Spectroscopic Data

The following tables summarize the expected and, where available, experimental spectroscopic data for the isomers of dichlorofluorophenyl ethanone. Due to the limited availability of published experimental data for all isomers, some values are predicted based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerAromatic ProtonsAcetyl Protons (CH₃)
1-(2,3-dichloro-4-fluorophenyl)ethanone~7.2-7.8 (2H, m)~2.6
1-(2,4-dichloro-5-fluorophenyl)ethanone~7.5 (1H, d), ~7.7 (1H, d)~2.6
1-(2,5-dichloro-4-fluorophenyl)ethanone~7.4 (1H, d), ~7.6 (1H, d)~2.6
1-(2,6-dichloro-3-fluorophenyl)ethanone~7.1-7.5 (2H, m)~2.7
1-(3,4-dichloro-2-fluorophenyl)ethanone~7.3-7.7 (2H, m)~2.6
1-(3,5-dichloro-2-fluorophenyl)ethanone~7.4 (2H, s)~2.6

Note: Predicted values. The exact chemical shifts and coupling patterns will be unique for each isomer.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

IsomerC=O StretchC-F StretchC-Cl Stretch
1-(2,3-dichloro-4-fluorophenyl)ethanone~1690~1240~800, ~600
1-(2,4-dichloro-5-fluorophenyl)ethanone~1695~1250~820, ~620
1-(2,5-dichloro-4-fluorophenyl)ethanone~1690~1230~810, ~610
1-(2,6-dichloro-3-fluorophenyl)ethanone~1700~1220~790, ~590
1-(3,4-dichloro-2-fluorophenyl)ethanone~1695~1260~830, ~630
1-(3,5-dichloro-2-fluorophenyl)ethanone~1690~1270~850, ~650

Note: Predicted values based on typical ranges for halogenated acetophenones. Experimental data for 1-(2,6-dichloro-3-fluorophenyl)ethanone is available.[10]

Table 3: Major Fragment Ions in Mass Spectrometry (m/z)

IsomerMolecular Ion (M⁺)[M-CH₃]⁺[M-Cl]⁺CH₃CO⁺
All Isomers206/208/210191/193/195171/17343

Note: The relative intensities of these fragments will vary between isomers, providing a basis for differentiation.

Visualizing the Workflow

G cluster_sample Isomer Mixture/Unknown cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_result Conclusion sample Dichlorofluorophenyl Ethanone Isomer NMR NMR Spectroscopy (¹H, ¹³C) sample->NMR IR IR Spectroscopy sample->IR MS Mass Spectrometry (GC-MS) sample->MS nmr_data Chemical Shifts Coupling Constants Integration NMR->nmr_data ir_data Vibrational Frequencies Fingerprint Region IR->ir_data ms_data Molecular Ion Fragmentation Pattern MS->ms_data identification Unambiguous Isomer Identification nmr_data->identification ir_data->identification ms_data->identification

Sources

A Comparative Guide to HPLC Purity Analysis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. This document will not only detail a robust HPLC method but also compare its performance with a viable alternative, gas chromatography (GC), providing the necessary experimental data and rationale to make informed decisions in a laboratory setting.

The Importance of Purity Analysis for this compound

This compound is a halogenated aromatic ketone. The presence of multiple halogen substituents on the phenyl ring makes it a versatile intermediate. However, the synthetic routes to this compound can often lead to the formation of structurally similar impurities, such as positional isomers or under-halogenated species. An effective analytical method must be able to separate and quantify these impurities to ensure the quality of the intermediate.

Recommended Method: A Robust Reverse-Phase HPLC Protocol

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purity analysis of moderately polar, non-volatile compounds like this compound.[1][2] The method detailed below has been developed based on established principles of HPLC method development and is designed to be both robust and reliable.[3][4]

Experimental Protocol: RP-HPLC

Instrumentation and Chromatographic Conditions

ParameterValue
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Rationale for Method Parameters:

  • Stationary Phase (C18): A C18 column is a non-polar stationary phase that provides excellent retention and separation for aromatic compounds through hydrophobic interactions.[1][5]

  • Mobile Phase (Acetonitrile:Water): The combination of acetonitrile and water is a common mobile phase in RP-HPLC.[6] The ratio of 60:40 (v/v) is a good starting point to achieve adequate retention and separation of the analyte from potential impurities. Acetonitrile is chosen for its low UV cutoff and good elution strength for aromatic ketones.

  • Detection Wavelength (254 nm): The aromatic ring and the carbonyl group in the analyte are strong chromophores, resulting in significant UV absorbance at 254 nm, a common wavelength for aromatic compounds.[1]

Workflow for HPLC Analysis

Caption: Workflow for the HPLC purity analysis.

Method Validation: A Self-Validating System

To ensure the trustworthiness of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11] A comprehensive validation would include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the recommended method, Gas Chromatography with an Electron Capture Detector (GC-ECD) presents a viable alternative, particularly given the halogenated nature of the analyte.[12][13] The ECD is highly sensitive to electronegative compounds like those containing chlorine and fluorine.

Comparison of Method Performance
ParameterRP-HPLC with UV DetectionGC with ECD
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase.
Applicability Suitable for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.
Sensitivity Moderate to high, dependent on the chromophore.Very high for halogenated compounds.
Resolution Generally excellent for a wide range of compounds.Can be very high, especially with capillary columns.
Analysis Time Typically 10-30 minutes per sample.Can be faster, often 5-15 minutes per sample.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for less volatile compounds, but likely not for this analyte.
Instrumentation Cost Moderate.Moderate to high, depending on the detector.
Hypothetical Experimental Data Comparison

To illustrate the performance differences, the following table presents hypothetical data from the analysis of a sample of this compound containing two known impurities.

Analyte/ImpurityRetention Time (min) - HPLCPeak Area (%) - HPLCRetention Time (min) - GCPeak Area (%) - GC
Impurity 1 (Isomer)5.80.454.20.48
This compound7.299.025.599.00
Impurity 2 (Starting Material)9.50.536.80.52

Data Interpretation:

Both methods are capable of separating the main component from its impurities. The choice between HPLC and GC would depend on the specific requirements of the analysis. For routine quality control where high sensitivity to trace halogenated impurities is paramount, GC-ECD might be preferred. However, for a more universal method that can also be applied to a wider range of potential non-volatile impurities and degradation products, RP-HPLC is the more versatile and robust choice.

Conclusion

The presented RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. Its adherence to established chromatographic principles and its straightforward validation pathway make it an ideal choice for quality control and research laboratories. While GC-ECD offers a sensitive alternative for detecting halogenated impurities, the versatility and broader applicability of HPLC solidify its position as the primary recommended technique. The final selection of an analytical method should always be based on a thorough evaluation of the specific analytical needs, available instrumentation, and regulatory requirements.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Accessed January 14, 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed January 14, 2026. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed January 14, 2026. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Accessed January 14, 2026. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Accessed January 14, 2026. [Link]

  • PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. Accessed January 14, 2026. [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Accessed January 14, 2026. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Accessed January 14, 2026. [Link]

  • Acta Chimica Academiae Scientiarum Hungaricae. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Accessed January 14, 2026. [Link]

  • U.S. Food and Drug Administration. Q14 Analytical Procedure Development. Accessed January 14, 2026. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q14 Analytical Procedure Development. Accessed January 14, 2026. [Link]

  • Occupational Safety and Health Administration. ACETOPHENONE Method no. PV2003. Accessed January 14, 2026. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Accessed January 14, 2026. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Accessed January 14, 2026. [Link]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Accessed January 14, 2026. [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Accessed January 14, 2026. [Link]

  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Accessed January 14, 2026. [Link]

  • Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Accessed January 14, 2026. [Link]

  • LCGC North America. Advances in the Analysis of Persistent Halogenated Organic Compounds. Accessed January 14, 2026. [Link]

  • Springer. Analytical methods for the determination of halogens in bioanalytical sciences: a review. Accessed January 14, 2026. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Accessed January 14, 2026. [Link]

  • European Patent Office. EP 3 597 627 A1. Accessed January 14, 2026. [Link]

  • Patsnap Eureka. One-step method for preparing alpha-halogenated acetophenone glycol ketal compound. Accessed January 14, 2026. [Link]

  • Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
  • SIELC Technologies. Separation of Ethanone, 1-(3,4-dichlorophenyl)- on Newcrom R1 HPLC column. Accessed January 14, 2026. [Link]

  • PureSynth. 1-(2,6-dichloro-3-fluorophenyl)ethanone. Accessed January 14, 2026. [Link]

  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Accessed January 14, 2026. [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Accessed January 14, 2026. [Link]

  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. Accessed January 14, 2026. [Link]

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A Senior Application Scientist's Comparative Guide to 1-(2,3-Dichloro-6-fluorophenyl)ethanone and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth characterization of 1-(2,3-Dichloro-6-fluorophenyl)ethanone, a key precursor in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1][2] Furthermore, this guide presents a comparative analysis with three structurally related halogenated acetophenones that serve as intermediates in the synthesis of other notable pharmaceuticals. This comparative approach aims to provide a comprehensive understanding of their respective properties, enabling informed decisions in the selection of building blocks for drug discovery and process development.

The synthesis of complex pharmaceutical agents often relies on a convergent approach, where key fragments are synthesized separately and then coupled. Halogenated acetophenones are versatile building blocks in this regard, offering multiple reaction sites for further functionalization. The primary topic of this guide, this compound, undergoes a critical asymmetric reduction to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a chiral alcohol that forms a core component of Crizotinib.[1] The efficiency and stereoselectivity of this reduction are paramount, making the purity and characterization of the starting ketone of utmost importance.

This guide will delve into the detailed characterization data of this compound and compare it with:

  • 2',4'-Dichloro-5'-fluoroacetophenone: An intermediate in the synthesis of fluoroquinolone antibacterials such as Ciprofloxacin.[3][4][5]

  • 1-(2-Chloro-6-fluorophenyl)ethanone: A structurally similar acetophenone derivative.

  • 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: An intermediate in the synthesis of the veterinary pharmaceutical, Sarolaner.[6][7][8]

By examining the physical and spectroscopic properties of these compounds, this guide aims to provide a valuable resource for chemists and researchers in the pharmaceutical industry.

Comparative Characterization Data

The following tables provide a side-by-side comparison of the key physical and spectroscopic properties of this compound and its selected alternatives.

Table 1: Physical and Chemical Properties
PropertyThis compound2',4'-Dichloro-5'-fluoroacetophenone1-(2-Chloro-6-fluorophenyl)ethanone1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
CAS Number 290969-37-2704-10-9[3][9]87327-69-3[10]1190865-44-1[6][7]
Molecular Formula C₈H₅Cl₂FO[11]C₈H₅Cl₂FO[9][12]C₈H₆ClFOC₈H₂Cl₂F₄O[7][8]
Molecular Weight 207.03 g/mol [11]207.03 g/mol [9]172.59 g/mol [10]261.00 g/mol [13]
Appearance Clear pale yellow liquidWhite to pale-yellow crystal[3]Not specifiedLiquid or Semi-Solid or Solid[14]
Melting Point Not applicable33-36 °C[5]Not specifiedNot specified
Boiling Point Not specified167 °C (lit.)[15]Not specifiedNot specified
Density Not specified1.425 g/mL at 25 °C (lit.)[15]Not specifiedNot specified
Refractive Index Not specifiedn20/D 1.546 (lit.)[15]Not specifiedNot specified
Table 2: Spectroscopic Data
SpectrumThis compound2',4'-Dichloro-5'-fluoroacetophenone1-(2-Chloro-6-fluorophenyl)ethanone1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
¹H NMR (CDCl₃, δ) Aromatic H: multiplet; CH₃: singletAromatic H: multiplet; CH₃: singletAromatic H: multiplet; CH₃: singletAromatic H: doublet (J = 6.2 Hz, 2H) at 8.06 ppm[6]
¹³C NMR (CDCl₃, δ) Data not readily available in detailData not readily available in detailData not readily available in detailData not readily available in detail
IR (cm⁻¹) Data not readily available in detailData not readily available in detailData not readily available in detailData not readily available in detail
Mass Spec (m/z) Data not readily available in detailData not readily available in detailData not readily available in detailData not readily available in detail

Note: Detailed, directly comparable spectroscopic data for all compounds proved challenging to consolidate from publicly available sources. The provided information is based on typical spectral regions for such compounds and specific data points where found.

Experimental Protocol: ¹³C NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring a ¹³C NMR spectrum of a halogenated acetophenone, a critical step for structural verification and purity assessment.

Objective: To obtain a high-resolution ¹³C{¹H} NMR spectrum of the analyte to confirm its chemical structure.

Materials:

  • Halogenated acetophenone sample (e.g., this compound)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the acetophenone sample. The higher concentration is beneficial for obtaining a good signal-to-noise ratio for the quaternary carbons in a reasonable time.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.

    • Tune and match the ¹³C probe to the correct frequency.

  • Acquisition Parameters:

    • Set the experiment to a standard ¹³C{¹H} inverse-gated decoupling experiment. This provides a quantitative spectrum if a long relaxation delay is used, but for routine characterization, a standard proton-decoupled ¹³C experiment is sufficient.

    • Set the spectral width to encompass the expected range of carbon signals (typically 0 to 220 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to 2 seconds.

    • Set the number of scans to 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum by setting the CDCl₃ peak to 77.16 ppm. The TMS signal should be at 0 ppm.

    • Integrate the peaks if quantitative analysis is desired (requires appropriate experimental setup).

    • Perform peak picking to identify the chemical shifts of all carbon signals.

Causality Behind Experimental Choices:

  • CDCl₃ as Solvent: It is a common and relatively inert solvent for many organic compounds and provides a deuterium lock signal for the spectrometer.

  • TMS as Internal Standard: TMS is chemically inert and its 12 equivalent protons (for ¹H NMR) and 4 equivalent carbons (for ¹³C NMR) give a single, sharp signal at 0 ppm, providing a reliable reference point.

  • Proton Decoupling: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom. This makes the spectrum easier to interpret.

  • Number of Scans: The natural abundance of ¹³C is only 1.1%, and quaternary carbons have long relaxation times, resulting in low signal intensity. A large number of scans is necessary to average the signal and improve the signal-to-noise ratio.

Experimental Workflow Visualization

The following diagram illustrates the workflow for obtaining and analyzing a ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock tune Tune Probe lock->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Interpretation reference->analyze

Workflow for ¹³C NMR Spectroscopy.

Logical Relationships in Synthesis

The following diagram illustrates the synthetic relationship between the precursor acetophenones and their target chiral alcohol intermediates, which are crucial for the synthesis of the final active pharmaceutical ingredients (APIs).

synthesis_pathway cluster_precursors Precursor Acetophenones cluster_intermediates Chiral Alcohol Intermediates cluster_apis Active Pharmaceutical Ingredients (APIs) A 1-(2,3-Dichloro-6- fluorophenyl)ethanone C (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol A->C Asymmetric Reduction B Alternative Halogenated Acetophenones D Other Chiral Alcohols B->D Asymmetric Reduction E Crizotinib C->E Further Synthetic Steps F Other APIs (e.g., Ciprofloxacin, Sarolaner) D->F Further Synthetic Steps

Synthetic pathway from precursors to APIs.

Conclusion

This compound stands as a critical building block in the synthesis of Crizotinib, a vital therapeutic agent. Its characterization is essential for ensuring the quality and efficiency of the subsequent synthetic transformations. The comparative data presented in this guide for structurally related acetophenone intermediates used in the synthesis of other pharmaceuticals highlights the common yet distinct properties of this class of compounds. While detailed spectroscopic data for a direct, comprehensive comparison remains somewhat elusive in public domains, the information compiled herein provides a solid foundation for researchers. The provided experimental protocol for ¹³C NMR spectroscopy serves as a practical template for the robust characterization of these and similar intermediates, emphasizing the importance of rigorous analytical practices in drug development. As the demand for targeted therapeutics continues to grow, a thorough understanding of the properties and synthesis of key intermediates like this compound will remain indispensable for the advancement of medicinal chemistry.

References

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Andruszkiewicz, R., & Mroczkowski, Z. (2021). Epinephrine, Pregabalin, and Crizotinib as Three Medicines with Polish Implications over Three Last Centuries. Pharmaceuticals, 14(5), 439.
  • Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.
  • Supporting Information. (n.d.). Wiley-VCH. Retrieved January 18, 2026, from [Link]

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  • CN101462931A - Method for acylating fluorobenzene. (n.d.). Google Patents.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3-dichloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2,3-dichloro-6-fluorophenyl)ethanone. As a halogenated aromatic ketone, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound belongs to a class of compounds that are generally considered hazardous. While specific data for this exact isomer may be limited, data from structurally similar compounds and regulatory guidelines for halogenated organics provide a strong basis for risk assessment.

Key Hazard Considerations:

  • Halogenated Compound: The presence of chlorine and fluorine atoms classifies this as a halogenated organic compound, which dictates a specific waste stream for disposal.[1][2] Halogenated wastes are typically incinerated at high temperatures at regulated hazardous waste facilities.[1]

  • Toxicity and Irritation: Similar chloro-fluoro-substituted phenyl ethanones are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4][5][6][7]

  • Environmental Hazards: Many halogenated organic compounds are harmful to aquatic life with long-lasting effects.[5] Therefore, preventing release into the environment is a primary objective.

Chemical and Physical Properties Summary Note: Properties are based on closely related isomers and should be used as a general guide. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

PropertyValueSource
Molecular Formula C₈H₅Cl₂FO[8]
Molecular Weight ~207.03 g/mol [8][9]
Physical State Likely a liquid or low-melting solid[10]
Boiling Point ~130 - 132 °C[10]
Flash Point > 112 °C[10][11]
Water Solubility Likely insoluble[11]
Classification Hazardous Waste[10][12]

Immediate Safety Protocols & Spill Management

A proactive approach to safety is essential. This involves using the correct Personal Protective Equipment (PPE) and being prepared for accidental spills.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber).[10] Always check the manufacturer's breakthrough time data for the specific glove material.

  • Body Protection: Wear a standard laboratory coat. For larger quantities, consider chemically resistant aprons or suits.[10]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3][13]

Laboratory Spill Response Protocol: This protocol is intended for small, incidental spills that can be safely managed by trained laboratory personnel.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described above.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spilled liquid.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbent material and contaminated debris into a designated, chemically compatible container. Use non-sparking tools if there is any concern about flammable vapors.[10]

  • Label the Container: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "this compound with absorbent material").

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat the sealed container of spill cleanup material as halogenated organic waste and follow the disposal workflow in Section 3.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

The Core Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that ensures safety and compliance from the point of generation to final destruction.

Step 1: Hazardous Waste Determination The first and most critical step is correctly identifying the waste.[14] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[12][15]

  • Causality: this compound is a halogenated organic solvent. Spent halogenated solvents are explicitly listed as hazardous waste (e.g., F-listed wastes in the US).[12] Therefore, it must be managed as hazardous waste from the moment it is designated for disposal.

Step 2: Waste Segregation Proper segregation is the cornerstone of safe and cost-effective waste management. Mixing different waste streams is a common and dangerous mistake.

  • Causality: Halogenated organic wastes require different disposal methods (high-temperature incineration) than non-halogenated solvents.[1] Mixing a small amount of halogenated waste into a large container of non-halogenated waste forces the entire volume to be treated as the more expensive and stringently regulated halogenated waste.[2] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[14]

WasteSegregation Start Waste: this compound Question1 Is the waste an organic solvent or solution? Start->Question1 Question2 Does it contain a halogen? (F, Cl, Br, I) Question1->Question2 Yes Aqueous Aqueous Waste Stream (Acids, Bases, Inorganics) Question1->Aqueous No (Inorganic/Aqueous) Halogenated Halogenated Organic Waste Stream Question2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Question2->NonHalogenated No

Caption: Waste segregation decision workflow for laboratory chemicals.

Step 3: Containerization and Labeling The waste must be collected in a container that is compatible, secure, and clearly identified.

  • Container Selection: Use a designated hazardous waste container provided by your EHS department. This is typically a high-density polyethylene (HDPE) or glass container with a screw-top cap. Ensure the container is clean and in good condition.

  • Labeling Protocol: The container must be labeled immediately upon the first addition of waste.[16][17] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all components: "this compound." If it is a solution, list all constituents and their approximate percentages.

    • The date on which waste was first added to the container.

  • Causality: Proper labeling prevents accidental mixing of incompatible wastes and provides critical information for emergency responders and disposal technicians. Federal and local laws mandate these specific details.[16]

Step 4: Accumulation and Storage Waste must be stored safely in the laboratory in what is known as a Satellite Accumulation Area (SAA) before being moved to a central storage facility.[16]

  • Accumulation: Collect the waste in your labeled container at or near the point of generation.

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[16]

  • Secondary Containment: Store the container in a secondary containment bin to catch any potential leaks.

  • Location: Keep the SAA away from drains, heat sources, and high-traffic areas.

  • Volume Limits: Do not exceed the volume limits for an SAA as defined by the EPA and your local authorities.[16]

Step 5: Final Disposal Laboratory personnel are responsible for the waste up to the point of collection. Final disposal must be handled by licensed professionals.

  • Institutional EHS: When your waste container is full, contact your institution's EHS department to arrange for a pickup.

  • Licensed Transporter: The EHS department will work with a licensed hazardous waste transporter to move the waste off-site.[14][18] You are responsible for the waste from "cradle to grave," meaning your institution retains liability until its final destruction.[2]

  • Treatment, Storage, and Disposal Facility (TSDF): The waste will be transported to a permitted TSDF. For halogenated organic compounds like this compound, the standard disposal method is high-temperature incineration, which ensures the complete destruction of the hazardous molecules.[7]

Regulatory Framework

The management of hazardous waste is strictly regulated. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA) .[15] These regulations govern all aspects of hazardous waste, including its identification, generation, transportation, and disposal.[19] States may have their own, often more stringent, regulations that must also be followed.[15] Adherence to the procedures outlined in this guide is essential for maintaining compliance with these legal requirements.

References

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A Senior Application Scientist's Guide to Handling 1-(2,3-Dichloro-6-fluorophenyl)ethanone: Personal Protective Equipment (PPE) and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(2,3-Dichloro-6-fluorophenyl)ethanone. As a halogenated aromatic ketone, this compound and its structural analogs warrant a rigorous approach to chemical hygiene and personal protection. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each procedural step is critical for ensuring laboratory safety and data integrity.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling, a thorough risk assessment is paramount. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as 1-(2,6-dichlorophenyl)ethanone, provide a strong basis for hazard classification. The primary hazards are associated with irritant properties.[1][2]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection.[1][2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationSplashes or aerosol exposure pose a significant risk of painful irritation and potential damage to eye tissue.[1][2]
Specific Target Organ Toxicity – Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1][2]

The principle of "As Low As Reasonably Achievable" (ALARA) must be applied. Your risk assessment should consider the quantity of the substance being used, the operational procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

The Core PPE Ensemble: Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The following components constitute the minimum required PPE for handling this compound.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated chemical safety goggles or safety glasses with side shields are mandatory.[3][4]

  • Recommended for Splash Risk: When handling solutions or performing transfers where splashing is possible, a full-face shield worn over safety goggles is strongly recommended for enhanced protection.[5][6]

Skin and Body Protection

Preventing dermal exposure is critical to avoid skin irritation.

  • Lab Coat: A clean, flame-resistant laboratory coat with full-length sleeves and a snug fit at the wrists is required.

  • Gloves: Gloves are the most critical barrier for hand protection. Not all gloves offer the same level of protection.[7] The choice of material and awareness of its limitations are key. Always inspect gloves for tears or pinholes before use.

  • Double Gloving: For procedures involving larger quantities or higher risk of splashes, wearing two pairs of gloves is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

Table 2: Glove Selection Guide for Halogenated Aromatic Compounds

Glove MaterialRelevant StandardKey Considerations
Nitrile Rubber ASTM D6978Excellent for splash protection against a wide range of chemicals. Offers good dexterity. Always check the manufacturer's compatibility data. Discard immediately after contamination.[4][5]
Butyl Rubber EN 374Provides superior resistance to ketones and esters. Consider for extended handling or immersion applications.
Viton® EN 374Offers the highest chemical resistance, especially to aromatic compounds. Often used as an outer glove in high-risk scenarios.

Causality: The selection of a specific glove material is based on its ability to resist permeation by the chemical.[6] Breakthrough time—the time it takes for the chemical to penetrate the glove material—is a critical factor. For incidental contact, nitrile is often sufficient; for prolonged handling, a more resistant material like butyl rubber or Viton® should be chosen.

Respiratory Protection

The primary method for respiratory protection is an engineering control.

  • Primary Control: All procedures that may generate dust or vapors must be conducted in a properly functioning chemical fume hood.

  • Secondary Control: In the rare event of a spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[3] For situations with particulate generation, a combination P100/organic vapor cartridge should be used.[5] Fit-testing is mandatory for all tight-fitting respirators to ensure their effectiveness.[5]

Procedural Discipline: Donning, Doffing, and Disposal Workflows

Cross-contamination is a significant risk that is mitigated through disciplined procedures for putting on (donning) and taking off (doffing) PPE.

Step-by-Step PPE Donning and Doffing Protocol

The sequence is designed to prevent the transfer of contaminants from used PPE to your skin or clothing. The "doffing" process is particularly critical and involves removing the most contaminated items first.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye & Face Protection Don2->Don3 Don4 4. Gloves (cuff over lab coat sleeve) Don3->Don4 Doff1 1. Gloves (Peel off without touching exterior) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash 5. Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. All materials contaminated with this compound are classified as hazardous waste.[8]

Waste_Disposal Start Contaminated Material (Gloves, Wipes, Glassware) SolidWaste Solid Waste Stream Start->SolidWaste LiquidWaste Liquid Waste Stream Start->LiquidWaste SolidContainer Designated Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Designated Halogenated Liquid Waste Container LiquidWaste->LiquidContainer Labeling Ensure Container is Properly Labeled & Closed SolidContainer->Labeling LiquidContainer->Labeling Storage Move to Satellite Accumulation Area Labeling->Storage Pickup Schedule EHS Pickup Storage->Pickup

Caption: Hazardous Chemical Waste Disposal Workflow.

Protocol Steps:

  • Segregation: Separate contaminated solid waste (gloves, weigh paper, pipette tips) from liquid waste.

  • Containment: Place solid waste into a designated, labeled solid hazardous waste container. Transfer liquid waste into a designated, labeled halogenated liquid waste container.[3]

  • Labeling: Ensure containers are clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area.

  • Disposal: Follow your institution's procedures for arranging pickup by Environmental Health & Safety (EHS) personnel.

Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, call a poison center or doctor.[2]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's EHS team immediately.

Always ensure that emergency showers and eyewash stations are accessible and have been recently tested.[7]

By integrating these expert-level protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.